molecular formula C16H26O5 B592635 13,14-dihydro-15-keto-tetranor Prostaglandin D2 CAS No. 1204116-69-7

13,14-dihydro-15-keto-tetranor Prostaglandin D2

Cat. No.: B592635
CAS No.: 1204116-69-7
M. Wt: 298.37 g/mol
InChI Key: CIXGXJHOQWHINC-NFAWXSAZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13,14-dihydro-15-keto-tetranor Prostaglandin D2 is a member of cyclopentanols.

Properties

IUPAC Name

3-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-13,15,19H,2-10H2,1H3,(H,20,21)/t12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXGXJHOQWHINC-NFAWXSAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(C(CC1=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401348116
Record name 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204116-69-7
Record name 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Scientific Journey of a Key Prostaglandin D2 Metabolite: An In-depth Technical Guide to 13,14-dihydro-15-keto-tetranor Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Critical Biomarker in Inflammatory and Allergic Disease Research

Prostaglandin D2 (PGD2) is a pivotal lipid mediator synthesized from arachidonic acid, primarily by mast cells, and plays a significant role in the pathophysiology of various allergic and inflammatory conditions.[1][2] Due to its inherent instability, direct measurement of PGD2 is often unreliable for assessing its in vivo production. This has led researchers to focus on its more stable metabolites. Among these, 13,14-dihydro-15-keto-tetranor Prostaglandin D2, more commonly known in the scientific literature as tetranor-PGDM, has emerged as a robust and abundant urinary biomarker that faithfully reflects the systemic biosynthesis of PGD2.[3][4] This technical guide provides a comprehensive overview of the discovery, history, metabolic pathways, and analytical methodologies related to tetranor-PGDM, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The seminal work identifying 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM) as a major urinary metabolite of PGD2 was published in 2008 by Song, Wang, Ricciotti, and colleagues in the Journal of Biological Chemistry.[3][5] Using liquid chromatography-tandem mass spectrometry, they demonstrated that tetranor-PGDM was significantly more abundant in human urine than previously established PGD2 metabolites like 11β-PGF2α and 2,3-dinor-11β-PGF2α.[3][6] In fact, it was the only detectable endogenous PGD2 metabolite in mouse urine.[3][6]

This discovery was a significant advancement in the study of diseases involving mast cell activation, such as systemic mastocytosis and allergic reactions.[7] The identification of a stable and abundant urinary metabolite provided a much-needed reliable tool to non-invasively monitor in vivo PGD2 production and, by extension, mast cell activity.[7][8]

Metabolic Pathway of PGD2 to Tetranor-PGDM

The biotransformation of PGD2 into tetranor-PGDM involves a series of enzymatic steps. This metabolic cascade ensures the deactivation of the parent molecule and facilitates its excretion.

A common pathway for the metabolism of several prostaglandins, including PGD2, involves the reduction of the double bond between carbons 13 and 14 and the oxidation of the hydroxyl group at carbon 15.[9][10] This results in the formation of 13,14-dihydro-15-keto prostaglandins.[9][10] Subsequently, the removal of four carbons from the α-terminus through β-oxidation and the oxidation of the terminal ω-carbon leads to the production of abundant urinary metabolites, including tetranor-PGDM.[9][10] The immediate precursor to tetranor-PGDM is 13,14-dihydro-15-keto PGD2, which is itself a biologically active molecule.[9][10]

Metabolic Pathway of PGD2 to Tetranor-PGDM PGD2 Prostaglandin D2 (PGD2) DK_PGD2 13,14-dihydro-15-keto PGD2 PGD2->DK_PGD2 15-hydroxy PGDH pathway (Reduction of C13-C14 double bond, Oxidation of C15 hydroxyl group) Tetranor_PGDM 13,14-dihydro-15-keto-tetranor PGD2 (Tetranor-PGDM) DK_PGD2->Tetranor_PGDM β-oxidation and ω-oxidation

Figure 1. Metabolic conversion of PGD2 to Tetranor-PGDM.

PGD2 Signaling Pathways and the Role of Metabolites

PGD2 exerts its biological effects by binding to two distinct G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[11][12] These receptors often mediate opposing effects, contributing to the complex role of PGD2 in inflammation.[13]

  • DP1 Receptor Signaling: Activation of the DP1 receptor is coupled to a Gs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is generally associated with vasodilation and the inhibition of platelet aggregation.[4]

  • CRTH2 (DP2) Receptor Signaling: In contrast, the CRTH2 receptor is coupled to a Gi protein.[13] Its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[14][15] This leads to the mobilization of intracellular calcium (Ca2+), a key event in the chemotaxis and activation of pro-inflammatory cells like T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[12][14]

Significantly, the precursor metabolite, 13,14-dihydro-15-keto PGD2 , is a selective agonist for the CRTH2 receptor.[13][16] This highlights that the metabolic processing of PGD2 not only leads to excretable byproducts but also generates molecules that perpetuate pro-inflammatory signaling cascades.[13]

PGD2 Signaling Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_signaling Downstream Signaling cluster_effects Biological Effects PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 DK_PGD2 13,14-dihydro-15-keto PGD2 DK_PGD2->CRTH2 Selective Agonist AC_stim Adenylyl Cyclase Stimulation DP1->AC_stim Gs coupled AC_inhib Adenylyl Cyclase Inhibition CRTH2->AC_inhib Gi coupled Ca_mob ↑ Intracellular Ca²⁺ CRTH2->Ca_mob Gi coupled cAMP_inc ↑ cAMP AC_stim->cAMP_inc Vasodilation Vasodilation, Inhibition of Platelet Aggregation cAMP_inc->Vasodilation cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Inflammation Chemotaxis and Activation of Th2 cells, Eosinophils, Basophils Ca_mob->Inflammation

Figure 2. PGD2 signaling through DP1 and CRTH2 receptors.

Quantitative Data on Tetranor-PGDM Levels

The utility of tetranor-PGDM as a biomarker is underscored by the significant differences in its urinary concentrations between healthy individuals and those with certain inflammatory or allergic diseases.

Table 1: Urinary Tetranor-PGDM Levels in Healthy Subjects

PopulationMean/Median Level (ng/mg creatinine)Reference(s)
Healthy Human Adults1.5[17]
Healthy Human Adults (Preschool)4.03[2][18]
Healthy Human Adults (School-age)2.37[2][18]
Healthy Human Adults (Adults)1.97[2][18]
Healthy Mice8.1[17]

Table 2: Elevated Urinary Tetranor-PGDM Levels in Disease States

Disease StatePatient PopulationMean/Median Level (ng/mg creatinine)Comparison to ControlsReference(s)
Systemic MastocytosisAdult Patients (n=17)37.2Significantly higher (p < 0.01)[8]
Rheumatoid ArthritisAdult Patients (n=60)20.0Significantly higher (p < 0.01)[8]
Food AllergyAdult PatientsSignificantly higherSignificantly higher than healthy volunteers and patients with asthma, allergic rhinitis, or atopic dermatitis[19]

Experimental Protocols for Tetranor-PGDM Quantification

Accurate and reproducible quantification of tetranor-PGDM is crucial for its application as a biomarker. Two primary methods are employed: liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high sensitivity and specificity. A high-throughput online solid-phase extraction (SPE) LC-MS/MS method has been developed for the simultaneous measurement of tetranor-PGDM and other eicosanoid metabolites in human urine.[7][20]

LC-MS/MS Experimental Workflow Urine_Sample Urine Sample Collection (Store at -80°C) SPE Online Solid-Phase Extraction (SPE) (Sample cleanup and concentration) Urine_Sample->SPE LC Liquid Chromatography (LC) (Separation of analytes) SPE->LC MS Tandem Mass Spectrometry (MS/MS) (Detection and Quantification) LC->MS Data_Analysis Data Analysis (Quantification against standard curve, Normalization to creatinine) MS->Data_Analysis

Figure 3. General workflow for LC-MS/MS analysis of urinary Tetranor-PGDM.

Key Methodological Parameters:

  • Sample Preparation: Urine samples are typically stored at -80°C. Prior to analysis, they may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to release conjugated metabolites, followed by acidification.[21]

  • Internal Standard: A stable isotope-labeled internal standard (e.g., tetranor-PGDM-d6) is added to each sample to account for variability in sample processing and instrument response.

  • Chromatography: Reversed-phase chromatography is commonly used to separate tetranor-PGDM from other urinary components.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for specific and sensitive quantification.

  • Reportable Range: A validated high-throughput online SPE-LC-MS/MS assay has a reportable range of 0.2-40 ng/mL for tetranor-PGDM.[7][20]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a higher-throughput and more cost-effective alternative to LC-MS/MS, though it may have limitations in specificity. Commercially available competitive ELISA kits are widely used.[8][17]

A notable feature of some tetranor-PGDM ELISA kits is the conversion of the analyte to a more stable derivative, tetranor-PGJM, which is then quantified.[8][17]

Key Methodological Steps (Competitive ELISA):

  • Sample/Standard Incubation: Urine samples (appropriately diluted) or standards are added to microplate wells coated with a capture antibody (e.g., mouse anti-rabbit IgG).

  • Tracer and Antiserum Addition: A fixed amount of tetranor-PGDM tracer (tetranor-PGDM linked to an enzyme like acetylcholinesterase) and a specific rabbit anti-tetranor-PGDM antiserum are added. The tracer and the tetranor-PGDM in the sample compete for binding to the limited amount of primary antibody.

  • Washing: Unbound reagents are washed away.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction. The intensity of the color is inversely proportional to the amount of tetranor-PGDM in the original sample.

  • Quantification: The absorbance is read on a plate reader, and the concentration is determined by comparison to a standard curve.

Assay Performance:

  • Range: A typical commercial ELISA kit has a range of 6.4-4,000 pg/mL.[8][17]

  • Sensitivity: The sensitivity (80% B/B0) is approximately 40 pg/mL.[8][17]

Conclusion and Future Directions

The discovery of this compound (tetranor-PGDM) has been a pivotal moment in the study of PGD2 biology and mast cell-driven diseases. Its stability and abundance in urine make it an invaluable biomarker for both clinical diagnostics and drug development research. The well-established analytical methods, particularly LC-MS/MS, provide the necessary precision for its quantification in various biological matrices.

Future research will likely focus on further validating the clinical utility of tetranor-PGDM across a broader range of inflammatory and allergic disorders. Its use in patient stratification for clinical trials of PGD2 receptor antagonists and other anti-inflammatory therapies holds significant promise. Furthermore, exploring the interplay between the PGD2 metabolic pathway and other inflammatory signaling networks will continue to provide deeper insights into the complex mechanisms of human disease.

References

The Enigmatic Pathway: A Technical Guide to the Synthesis of 13,14-dihydro-15-keto-tetranor PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delineates a proposed synthetic pathway for 13,14-dihydro-15-keto-tetranor PGD2, a significant, yet synthetically elusive, metabolite of Prostaglandin D2 (PGD2). Despite its biological relevance as a biomarker, a detailed, publicly available chemical synthesis protocol for this specific molecule is not readily found in the scientific literature. Therefore, this document constructs a plausible and robust multi-step synthesis by drawing upon established principles of prostaglandin chemistry, including the renowned Corey lactone approach, and mimicking the known biological metabolic cascade.

Strategic Approach to Synthesis

The proposed synthesis emulates the metabolic degradation of PGD2, which involves a series of enzymatic transformations. Our chemical approach will mirror these steps in a controlled, laboratory setting. The core strategy is as follows:

  • Construction of the Prostaglandin Core: Utilization of the Corey lactone, a cornerstone in prostaglandin synthesis, to establish the stereochemically rich cyclopentane ring and append the lower (omega) side chain.

  • Installation of the Upper (alpha) Side Chain: Employing a Wittig or Horner-Wadsworth-Emmons reaction to introduce the full-length alpha side chain.

  • Key Transformations Mimicking Metabolism:

    • Selective Reduction: Catalytic hydrogenation to reduce the C13-C14 double bond.

    • Oxidation: Selective oxidation of the C15 hydroxyl group to a ketone.

    • Chain Shortening (β-Oxidation): A chemical analog of fatty acid β-oxidation to shorten the alpha side chain by four carbons, yielding the "tetranor" structure.

This proposed pathway is presented as a logical and feasible route for the laboratory-scale synthesis of 13,14-dihydro-15-keto-tetranor PGD2, providing a foundation for further experimental validation and optimization.

Proposed Synthesis Pathway of 13,14-dihydro-15-keto-tetranor PGD2

The following diagram illustrates the proposed multi-step synthesis, commencing from the well-established Corey lactone diol.

G cluster_core_synthesis Core & Omega Chain Synthesis cluster_alpha_chain_and_reduction Alpha Chain & Reductions cluster_final_modifications Final Modifications Corey Lactone Diol Corey Lactone Diol Protected Lactone Protected Lactone Corey Lactone Diol->Protected Lactone 1. Protection (e.g., TBDMSCl) Lactone Aldehyde Lactone Aldehyde Protected Lactone->Lactone Aldehyde 2. Reduction (e.g., DIBAL-H) Enone Enone Lactone Aldehyde->Enone 3. Horner-Wadsworth-Emmons Protected PGD2 Analog Protected PGD2 Analog Enone->Protected PGD2 Analog 4. Wittig Reaction PGD2 Analog PGD2 Analog Protected PGD2 Analog->PGD2 Analog 5. Deprotection (e.g., TBAF) Dihydro PGD2 Analog Dihydro PGD2 Analog PGD2 Analog->Dihydro PGD2 Analog 6. Catalytic Hydrogenation Dihydro-keto PGD2 Dihydro-keto PGD2 Dihydro PGD2 Analog->Dihydro-keto PGD2 7. Oxidation (e.g., PCC) Target Molecule Target Molecule Dihydro-keto PGD2->Target Molecule 8. Beta-Oxidation (multi-step) G cluster_workflow Synthetic Workflow Start Start Core_Synthesis Core & Omega Chain Synthesis Start->Core_Synthesis Alpha_Chain Alpha Chain Installation Core_Synthesis->Alpha_Chain Metabolic_Mimicry Metabolic Mimicry Steps Alpha_Chain->Metabolic_Mimicry Purification_Analysis Purification & Analysis Metabolic_Mimicry->Purification_Analysis Final_Product Target Molecule Purification_Analysis->Final_Product

An In-Depth Technical Guide to the Prostaglandin D2 Metabolic Axis: In Vivo Functions and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin D2 (PGD2) is a critical lipid mediator primarily produced by mast cells, playing a pivotal role in allergic and inflammatory responses. While PGD2 itself is highly unstable, its metabolic cascade generates more stable and biologically active molecules that propagate its downstream effects. This guide focuses on the in vivo functions of key PGD2 metabolites, distinguishing between the potent, direct-acting agonist 13,14-dihydro-15-keto-PGD2 (DK-PGD2) and its downstream product, 13,14-dihydro-15-keto-tetranor PGD2 , which serves primarily as a stable urinary biomarker.

DK-PGD2 is a selective and high-affinity agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Activation of this pathway is central to the pathophysiology of type 2 inflammatory diseases, such as asthma and allergic rhinitis, by inducing chemotaxis of eosinophils, basophils, and Th2 lymphocytes. Furthermore, emerging evidence implicates the DK-PGD2/CRTH2 axis in cancer progression, particularly in promoting metastasis. In contrast, 13,14-dihydro-15-keto-tetranor PGD2 is a terminal metabolite whose urinary excretion levels provide a reliable index of systemic PGD2 production and mast cell activation in vivo. Understanding the distinct roles of these metabolites is crucial for developing targeted therapeutics and diagnostic tools for a range of inflammatory and oncologic diseases.

The Prostaglandin D2 Metabolic Pathway

The biological impact of PGD2 is mediated through a cascade of enzymatic conversions that produce metabolites with distinct functions and stabilities. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to PGD2.

  • PGD2 Synthesis: Arachidonic acid is converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then isomerized by PGD synthases (hematopoietic or lipocalin-type) to form PGD2.

  • Formation of DK-PGD2: PGD2 is rapidly metabolized in vivo via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. This involves the reduction of the C13-14 double bond and oxidation of the C15 hydroxyl group, yielding the more stable and biologically active metabolite, 13,14-dihydro-15-keto-PGD2 (DK-PGD2) [1][2].

  • Formation of Tetranor Metabolites: DK-PGD2 undergoes further catabolism, including β-oxidation (removal of two or four carbons from the α-chain) and ω-oxidation, to produce various terminal metabolites. The most abundant and stable of these is 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM) [1][3][4]. 13,14-dihydro-15-keto-tetranor PGD2 is an intermediate in this terminal degradation process[4].

Due to its stability and abundance, tetranor-PGDM is the preferred biomarker for quantifying systemic PGD2 biosynthesis in urine[3][5].

G AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) (Unstable) PGH2->PGD2 PGD Synthase DK_PGD2 13,14-dihydro-15-keto-PGD2 (DK-PGD2) (Active Agonist) PGD2->DK_PGD2 15-PGDH Pathway Tetranor 13,14-dihydro-15-keto-tetranor PGD2 & Tetranor-PGDM (Urinary Biomarkers) DK_PGD2->Tetranor β- & ω-oxidation

Figure 1. Metabolic pathway of Prostaglandin D2.

Core Function: DK-PGD2 as a Selective CRTH2/DP2 Receptor Agonist

The primary in vivo function of DK-PGD2 is mediated through its action as a potent and selective agonist of the CRTH2 (DP2) receptor[2][6]. CRTH2 is a G-protein coupled receptor (GPCR) predominantly expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) lymphocytes, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils[7].

Signaling Cascade:

  • Receptor Coupling: CRTH2 couples to the inhibitory G-protein, Gαi[8].

  • Downstream Events: Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The dissociated Gβγ complex activates Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in cellular activation, migration, and degranulation[6][9]. This calcium flux is a measurable outcome of CRTH2 activation[6].

  • Cellular Responses: This signaling cascade culminates in pro-inflammatory responses, including chemotaxis, cytokine production (e.g., IL-4, IL-5, IL-13), and upregulation of adhesion molecules[9].

G cluster_membrane Cell Membrane cluster_cytosol Cytosol DK_PGD2 DK-PGD2 CRTH2 CRTH2/DP2 Receptor DK_PGD2->CRTH2 Binds G_protein Gαiβγ CRTH2->G_protein Activates PLC PLC G_protein->PLC Gβγ activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits IP3 IP3 PLC->IP3 produces cAMP cAMP AC->cAMP produces Ca2 Ca²⁺ Release IP3->Ca2 induces Response Cellular Responses: - Chemotaxis - Cytokine Release - Activation Ca2->Response G A 1. Prepare fluorescently-labeled human cancer cells B 2. Pre-treat cells with DK-PGD2 or antagonist A->B C 3. Microinject ~200 cells into yolk sac of 2-dpf zebrafish embryo B->C D 4. Incubate embryos for 72 hours at 33-35°C C->D E 5. Image entire embryo using fluorescence microscopy D->E F 6. Quantify number of metastatic cells outside the primary injection site E->F

References

13,14-dihydro-15-keto-tetranor PGD2 as a PGD2 metabolite.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 13,14-dihydro-15-keto-tetranor PGD2: A Key Metabolite of Prostaglandin D2

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid, playing diverse roles in physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1][2] The in vivo measurement of primary prostaglandins like PGD2 is challenging due to their rapid metabolism and chemical instability. Consequently, researchers and clinicians rely on the quantification of more stable downstream metabolites to accurately assess the systemic production of PGD2.[3] 13,14-dihydro-15-keto-tetranor PGD2 is a significant metabolite in this cascade, serving as a potential biomarker for understanding PGD2-related biological activities and diseases.[4][5] This guide provides a comprehensive overview of its metabolic pathway, analytical methodologies, and biological relevance for researchers, scientists, and drug development professionals.

The Metabolic Pathway of PGD2 Formation and Degradation

The biosynthesis of 13,14-dihydro-15-keto-tetranor PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

  • Arachidonic Acid Cascade: Arachidonic acid is converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2]

  • Formation of PGD2: PGH2 is then isomerized to PGD2 by specific PGD synthases (PGDS). Two main types of PGDS have been identified: the lipocalin-type (L-PGDS) and the hematopoietic-type (H-PGDS).[1][2]

  • Systemic Metabolism of PGD2: Once formed, PGD2 is rapidly metabolized. A common and significant pathway involves the reduction of the double bond between carbons 13 and 14 and the oxidation of the hydroxyl group at carbon 15.[5][6] This produces 13,14-dihydro-15-keto PGD2, a known agonist for the CRTH2/DP2 receptor.[5][7]

  • Formation of Tetranor Metabolites: Further degradation occurs via beta-oxidation, where four carbons are removed from the α-terminus (the carboxyl side chain).[5][6] This process, combined with the earlier modifications, results in the formation of 13,14-dihydro-15-keto-tetranor PGD2. This and related compounds are often referred to collectively as tetranor-PGDM, which are major urinary metabolites used to reflect systemic PGD2 biosynthesis.[3][5]

PGD2_Metabolism cluster_0 Cellular Synthesis cluster_1 Systemic Metabolism & Degradation AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 PGDS L-PGDS / H-PGDS PGH2->PGDS PGD2 PGD2 PGD2_met PGD2 (in circulation) PGD2->PGD2_met Release COX->PGH2 Oxygenation PGDS->PGD2 Isomerization Enz_15_PGDH 15-hydroxy PGDH & 13-PG Reductase PGD2_met->Enz_15_PGDH DihydroKeto_PGD2 13,14-dihydro-15-keto-PGD2 Enz_BetaOx β-oxidation enzymes DihydroKeto_PGD2->Enz_BetaOx Target_Metabolite 13,14-dihydro-15-keto-tetranor PGD2 Enz_15_PGDH->DihydroKeto_PGD2 Reduction & Oxidation Enz_BetaOx->Target_Metabolite Removal of 4 carbons Measurement_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Urine Sample Collection Spike 2. Spike with Isotope-Labeled Internal Standard Sample->Spike SPE 3. Solid-Phase Extraction (SPE) (Purification & Concentration) Spike->SPE Dry 4. Evaporation to Dryness SPE->Dry Recon 5. Reconstitution in Mobile Phase Dry->Recon LCMS 6. LC-MS/MS Analysis (MRM Mode) Recon->LCMS Injection Data 7. Data Processing (Peak Area Ratio vs. Standard Curve) LCMS->Data Result Final Concentration Data->Result

References

The Interplay of 13,14-dihydro-15-keto-tetranor PGD2 and the CRTH2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between prostaglandin D2 (PGD2) metabolites and the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2). The focus is on 13,14-dihydro-15-keto-tetranor PGD2 and its immediate precursor, 13,14-dihydro-15-keto PGD2 (DK-PGD2), a potent agonist of the CRTH2 receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways to support research and development in inflammatory and allergic diseases.

Core Concepts: The PGD2/CRTH2 Signaling Axis

Prostaglandin D2 is a critical lipid mediator released predominantly by activated mast cells during an inflammatory response. Its biological effects are mediated through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and CRTH2 (also known as DP2). While both receptors are activated by PGD2, they often elicit opposing effects. The CRTH2 receptor is of particular interest in the context of allergic diseases, such as asthma and allergic rhinitis, as it is highly expressed on key effector cells of the type 2 immune response, including T helper 2 (Th2) cells, eosinophils, and basophils.[1]

Activation of CRTH2 by its agonists, including PGD2 and its metabolites, triggers a signaling cascade that promotes the chemotaxis, activation, and survival of these immune cells, thereby perpetuating the inflammatory response.[1]

Ligand-Receptor Interaction: Quantitative Insights

The following table summarizes the binding affinities (Ki) of DK-PGD2 and other relevant ligands for the human CRTH2 receptor.

LigandKᵢ (nM)Cell SystemReference
Prostaglandin D₂ (PGD₂)2.4 ± 0.2Recombinant human CRTH2 in HEK293 cells[2]
**13,14-dihydro-15-keto PGD₂ (DK-PGD₂) **2.91 ± 0.29 Recombinant human CRTH2 in HEK293 cells [2]
15-deoxy-Δ¹²,¹⁴-PGJ₂3.15 ± 0.32Recombinant human CRTH2 in HEK293 cells[2]
Ramatroban28Mouse CRTH2 expressing cells[3]
CAY104719 ± 0.04Human DP2 receptors in HEK cells[3]

PGD2 Metabolism and CRTH2 Signaling Pathways

The metabolic conversion of PGD2 to its active and inactive forms is a critical determinant of its biological activity. The subsequent signaling cascade initiated by CRTH2 activation orchestrates a range of cellular responses central to allergic inflammation.

PGD2_Metabolism PGD2 Prostaglandin D₂ (PGD₂) DK_PGD2 13,14-dihydro-15-keto PGD₂ (DK-PGD₂) PGD2->DK_PGD2 15-hydroxy PGDH pathway Tetranor_PGD2 13,14-dihydro-15-keto-tetranor PGD₂ DK_PGD2->Tetranor_PGD2 β-oxidation

Metabolic pathway of Prostaglandin D2.

Upon binding of an agonist like DK-PGD2, the CRTH2 receptor undergoes a conformational change, leading to the activation of downstream signaling pathways.

CRTH2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CRTH2 CRTH2 Receptor G_protein Gi/o Protein CRTH2->G_protein Activation PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibition G_beta_gamma->PLC Activation Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes Cellular_Response Cellular Responses: - Chemotaxis - Degranulation - Cytokine Release Ca2_ER->Cellular_Response Triggers Ligand DK-PGD₂ Ligand->CRTH2 Binding

CRTH2 receptor downstream signaling cascade.

Experimental Protocols

The characterization of the interaction between ligands and the CRTH2 receptor relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This competitive binding assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CRTH2 receptor, allowing for the determination of the inhibitor constant (Kᵢ).

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing human CRTH2.

  • Radioligand: [³H]-PGD₂ (specific activity ~170 Ci/mmol).

  • Unlabeled Ligand: PGD₂ for determining non-specific binding.

  • Test Compound: 13,14-dihydro-15-keto-tetranor PGD₂ or other compounds of interest.

  • Binding Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl₂.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Equipment: 96-well filter plates, vacuum manifold, scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK-hCRTH2 cells using standard homogenization and centrifugation protocols. Determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of [³H]-PGD₂ (final concentration ~0.4 nM).

    • 50 µL of various dilutions of the test compound.

    • For total binding, add 50 µL of Binding Buffer instead of the test compound.

    • For non-specific binding, add 50 µL of unlabeled PGD₂ (final concentration 10 µM).

  • Initiate Reaction: Add 50 µL of the cell membrane suspension (approximately 20-25 µg of protein) to each well.

  • Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a 96-well filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by fitting the data to a one-site sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to induce an increase in intracellular calcium concentration ([Ca²⁺]i) through the activation of the CRTH2 receptor.

Materials:

  • Cells: HEK293 cells stably expressing human CRTH2, or a relevant cell line endogenously expressing CRTH2 (e.g., human eosinophils).

  • Calcium-sensitive dye: Fluo-4 AM or Indo-1 AM.

  • Agonist: 13,14-dihydro-15-keto-tetranor PGD₂ or other agonists.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Equipment: Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium-sensitive dye loading solution (e.g., Fluo-4 AM in Assay Buffer) to the cells.

    • Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Agonist Addition: Use the instrument's injection system to add the agonist at various concentrations to the wells.

  • Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence (peak signal - baseline) is proportional to the change in [Ca²⁺]i. Plot the response against the agonist concentration to determine the EC₅₀ value.

Experimental Workflow

A typical workflow for characterizing the interaction of a novel compound with the CRTH2 receptor involves a series of assays to determine its binding affinity and functional activity.

Experimental_Workflow Start Start: Compound of Interest (e.g., 13,14-dihydro-15-keto-tetranor PGD₂) Binding_Assay Primary Screen: Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Characterization: Calcium Mobilization Assay Binding_Assay->Functional_Assay Compounds with high affinity Data_Analysis Data Analysis Functional_Assay->Data_Analysis Conclusion Conclusion: Determine Binding Affinity (Ki) and Functional Potency (EC50) Data_Analysis->Conclusion

Workflow for ligand characterization at the CRTH2 receptor.

Conclusion

The interaction between PGD2 metabolites and the CRTH2 receptor is a cornerstone of the pathophysiology of allergic inflammation. While 13,14-dihydro-15-keto PGD2 is a well-characterized potent agonist, further research is warranted to fully elucidate the specific role and binding characteristics of its downstream metabolite, 13,14-dihydro-15-keto-tetranor PGD2. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for scientists and drug developers to investigate this critical signaling axis and to advance the discovery of novel therapeutics for allergic diseases.

References

Cellular Sources and Metabolic Generation of 13,14-dihydro-15-keto-tetranor Prostaglandin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto-tetranor Prostaglandin D2 (DK-PGD2) is a terminal, inactive metabolite of Prostaglandin D2 (PGD2), a potent lipid mediator involved in a wide array of physiological and pathological processes, including allergic inflammation, sleep regulation, and pain perception. The measurement of DK-PGD2 and other PGD2 metabolites serves as a crucial biomarker for in vivo mast cell activation and the pathobiology of various inflammatory diseases. This technical guide provides an in-depth overview of the primary cellular sources of DK-PGD2, the intricate metabolic pathways governing its formation, and detailed experimental protocols for its quantification in cell culture systems.

Primary Cellular Sources of Prostaglandin D2

The immediate precursor to DK-PGD2 is PGD2. Therefore, the primary cellular sources of DK-PGD2 are the cells responsible for the synthesis of PGD2. Mast cells are unequivocally the most significant producers of PGD2, particularly in the context of allergic and inflammatory responses.[1][2][3] Upon activation, mast cells release a torrent of inflammatory mediators, with PGD2 being the predominant prostaglandin.[2][3]

Other immune cells also contribute to the PGD2 pool, albeit to a lesser extent than mast cells. These include:

  • Macrophages: Certain macrophage cell lines, such as J774A.1 and WR19M.1, have been shown to rapidly convert arachidonic acid to PGD2.[4] Resident peritoneal macrophages also produce modest amounts of PGD2.[4]

  • T helper 2 (Th2) cells: These cells are involved in allergic responses and have been identified as a source of PGD2.[5]

  • Dendritic cells: These antigen-presenting cells can also synthesize PGD2.[5]

  • Eosinophils and Basophils: These granulocytes are key players in allergic inflammation and contribute to PGD2 production.

In the central nervous system, oligodendrocytes and arachnoid trabecular cells are primary sites of PGD2 synthesis.

While these cells are the initial source of PGD2, the subsequent metabolic conversion to DK-PGD2 can occur within these cells or in other cells and tissues that possess the necessary enzymatic machinery.

Metabolic Pathway of this compound Formation

The transformation of PGD2 to DK-PGD2 is a multi-step enzymatic process involving oxidation, reduction, and fatty acid metabolism. The key enzymatic steps and their cellular locations are outlined below.

Step 1: Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

The initial and rate-limiting step in the catabolism of PGD2 is the oxidation of the 15-hydroxyl group to a keto group, forming 15-keto-PGD2. This reaction is catalyzed by the cytosolic enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[6][7] 15-PGDH is widely distributed in various tissues, with the lungs being a major site of prostaglandin metabolism.[7][8]

Step 2: Reduction by Prostaglandin Reductase 1 (PTGR1)

Following the formation of 15-keto-PGD2, the double bond at C13-C14 is reduced to yield 13,14-dihydro-15-keto-PGD2. This reaction is catalyzed by prostaglandin reductase 1 (PTGR1), also known as 15-oxoprostaglandin 13-reductase.[9] PTGR1 is also a cytosolic enzyme and is responsible for the inactivation of various eicosanoids.[9]

Step 3: Chain Shortening via Beta-Oxidation

The final step in the formation of the "tetranor" metabolite involves the removal of two two-carbon units from the carboxylic acid side chain through a process called beta-oxidation. This process primarily occurs in peroxisomes and mitochondria.[10][11] For prostaglandins, this beta-oxidation is initiated in peroxisomes, especially for very long-chain fatty acids, and can be completed in mitochondria.[10][11] The end product is the stable and readily excretable 13,14-dihydro-15-keto-tetranor PGD2.

PGD2_Metabolism PGD2 Prostaglandin D2 (PGD2) Keto_PGD2 15-keto-PGD2 PGD2->Keto_PGD2 15-hydroxyprostaglandin dehydrogenase (15-PGDH) (Cytosol) DK_PGD2 13,14-dihydro-15-keto-PGD2 Keto_PGD2->DK_PGD2 Prostaglandin Reductase 1 (PTGR1) (Cytosol) Tetranor_PGD2 13,14-dihydro-15-keto-tetranor PGD2 (DK-PGD2) DK_PGD2->Tetranor_PGD2 Beta-Oxidation (Peroxisomes/Mitochondria)

Metabolic pathway of PGD2 to DK-PGD2.

Quantitative Data on PGD2 and Metabolite Production

Quantitative data on the cellular production of DK-PGD2 is limited in the literature, with most studies focusing on urinary excretion as a measure of systemic production. However, data on the production of the precursor, PGD2, by various cell types provides a strong indication of the primary sources of its metabolites.

Cell TypeStimulusPGD2 ProductionReference
Human Mast Cells IgE cross-linkingPredominant prostaglandin released[2][3]
Murine Macrophage Cell Line (J774A.1) Lipopolysaccharide (LPS)Predominant arachidonic acid metabolite[4]
Murine Resident Peritoneal Macrophages UnstimulatedModest PGD2 production[4]

Studies on urinary metabolite levels in humans have shown that tetranor-PGDM (a closely related metabolite to DK-PGD2) is significantly more abundant than other PGD2 metabolites, highlighting the importance of the beta-oxidation pathway.[10][12] In patients with systemic mastocytosis, a condition characterized by an excess of mast cells, the urinary excretion of PGD2 metabolites is significantly elevated, further cementing the role of mast cells as the primary source.[1]

ConditionMetaboliteLevelReference
Healthy Controls Urinary tetranor-PGDM11.5 ± 1.7 ng/mg Cr[13]
Systemic Mastocytosis Urinary tetranor-PGDM37.2 ± 2.1 ng/mg Cr[13]
Rheumatoid Arthritis Urinary tetranor-PGDM20.0 ± 2.5 ng/mg Cr[13]

Experimental Protocols: Quantification of DK-PGD2 in Cell Culture Supernatants by LC-MS/MS

The gold standard for the accurate quantification of prostaglandins and their metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a detailed protocol for the analysis of DK-PGD2 from cell culture supernatants, adapted from established methods for eicosanoid analysis.[6][14]

Materials and Reagents
  • Cell culture supernatant

  • Internal Standard: Deuterated 13,14-dihydro-15-keto-tetranor PGD2 (DK-PGD2-d4) or a similar deuterated prostaglandin metabolite.

  • Solid-Phase Extraction (SPE) Cartridges: C18 reverse-phase cartridges.

  • Solvents: Methanol (HPLC grade), Acetonitrile (LC-MS grade), Ethyl Acetate (HPLC grade), Hexane (HPLC grade), Ultrapure Water, Formic Acid.

  • COX Inhibitor: Indomethacin or meclofenamic acid.

  • 2M Hydrochloric Acid (HCl)

  • Nitrogen gas supply

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Sample Handling and Preparation
  • Collection of Supernatant: Harvest cell culture supernatant by centrifuging at 300 x g for 5 minutes to pellet the cells.

  • Inhibition of Enzymatic Activity: Immediately add a cyclooxygenase (COX) inhibitor (e.g., indomethacin to a final concentration of 10 µM) to the supernatant to prevent ex vivo prostaglandin synthesis.[15]

  • Internal Standard Spiking: To a known volume of supernatant (e.g., 500 µL), add the deuterated internal standard (e.g., DK-PGD2-d4) to a final concentration appropriate for your calibration curve.

  • Storage: If not proceeding immediately to extraction, store the samples at -80°C.

Solid-Phase Extraction (SPE)
  • Acidification: Thaw the supernatant on ice. Acidify the sample to a pH of approximately 3.5 with 2M HCl. This is crucial for protonating the carboxylic acid group of the prostaglandin, enhancing its retention on the C18 column.[6][10]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by equilibration with 5 mL of ultrapure water. Do not allow the cartridge to dry out.[15]

  • Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove salts and polar impurities.

    • Wash with 5 mL of 15% ethanol in water to remove less nonpolar impurities.

    • Wash with 5 mL of hexane to remove neutral lipids.[15]

  • Elution: Elute the prostaglandins from the cartridge with 5 mL of ethyl acetate into a clean glass tube.[15]

  • Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC-MS/MS mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_final_steps Final Steps Supernatant Cell Culture Supernatant Add_IS Add Internal Standard (e.g., DK-PGD2-d4) Supernatant->Add_IS Acidify Acidify to pH ~3.5 Add_IS->Acidify Condition Condition Cartridge (Methanol, Water) Load Load Acidified Sample Condition->Load Wash1 Wash 1: Ultrapure Water Load->Wash1 Wash2 Wash 2: 15% Ethanol Wash1->Wash2 Wash3 Wash 3: Hexane Wash2->Wash3 Elute Elute with Ethyl Acetate Wash3->Elute Dry Evaporate to Dryness (Nitrogen Stream) Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Experimental workflow for DK-PGD2 analysis.
LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more nonpolar compounds. The exact gradient should be optimized for the specific analytes and column.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both DK-PGD2 and its deuterated internal standard need to be determined. For DK-PGD2 (C16H26O5, MW: 298.4), the precursor ion would be [M-H]- at m/z 297.4. Product ions would be determined by fragmentation of the precursor ion in the collision cell.

Data Analysis

Quantification is achieved by creating a calibration curve using known concentrations of a DK-PGD2 standard spiked with a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the standard. The concentration of DK-PGD2 in the unknown samples is then determined from this calibration curve.

Conclusion

This compound is a key terminal metabolite of PGD2, with its cellular origins primarily tracing back to mast cells and other immune cells. The metabolic pathway leading to its formation is a well-defined series of enzymatic reactions occurring in different cellular compartments. The quantification of DK-PGD2, particularly through sensitive and specific methods like LC-MS/MS, provides a valuable tool for researchers investigating the role of PGD2-mediated pathways in inflammation, allergy, and other disease states. The detailed protocols and information provided in this guide are intended to support the design and execution of such studies in a research and drug development setting.

References

The Role of Tetranor-PGDM in Allergic Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 11,15-dioxo-9-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM), a major urinary metabolite of prostaglandin D2 (PGD2), in the pathophysiology of allergic inflammation. Emerging as a critical biomarker, tetranor-PGDM offers valuable insights into mast cell activation and the broader inflammatory cascade, particularly in the context of food allergies. This document details the underlying signaling pathways, presents quantitative data from key studies, and outlines relevant experimental protocols to support further research and therapeutic development in this area.

Introduction to Tetranor-PGDM and its Significance in Allergic Inflammation

Prostaglandin D2 (PGD2) is a key lipid mediator released predominantly by activated mast cells upon allergen exposure and IgE-mediated cross-linking of the high-affinity IgE receptor (FcεRI).[1] PGD2 is also produced by other immune cells, including T helper 2 (Th2) cells, eosinophils, and dendritic cells.[1][2] Once released, PGD2 is rapidly metabolized to various products, with tetranor-PGDM being an abundant and stable metabolite found in urine.[1][3] This makes urinary tetranor-PGDM a reliable, non-invasive biomarker for systemic PGD2 production and, by extension, mast cell activation.[3][4]

Studies have demonstrated a strong correlation between elevated urinary tetranor-PGDM levels and the severity of allergic reactions, particularly in food allergies.[4] In contrast, its correlation with the severity of other allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis is less consistent, suggesting a more specific role in the context of gastrointestinal allergic responses.[4][5]

The PGD2/Tetranor-PGDM Biosynthesis and Signaling Pathway

The synthesis of PGD2 is initiated from arachidonic acid through the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2) to form PGH2.[3] PGH2 is then converted to PGD2 by hematopoietic prostaglandin D synthase (H-PGDS) or lipocalin-type prostaglandin D synthase (L-PGDS).[3][4] In the context of allergic inflammation, H-PGDS, highly expressed in mast cells and eosinophils, is the primary enzyme responsible for PGD2 production.[4][6]

PGD2 exerts its biological effects by binding to two distinct G-protein coupled receptors: the D prostanoid (DP) 1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][7][8] These receptors trigger different downstream signaling cascades, leading to a range of cellular responses that contribute to the allergic inflammatory phenotype.

Signaling Pathways

The signaling pathways initiated by PGD2 are crucial in orchestrating the allergic inflammatory response. The differential coupling of its receptors, DP1 and CRTH2, to distinct G-proteins results in divergent downstream effects.

PGD2_Signaling cluster_membrane Cell Membrane cluster_dp1_pathway DP1 Signaling cluster_crth2_pathway CRTH2 Signaling PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Gs Gs DP1->Gs Gi Gi CRTH2->Gi AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Anti_Inflammatory Anti-inflammatory Effects (e.g., Vasodilation, Inhibition of leukocyte migration) PKA->Anti_Inflammatory PLC Phospholipase C Gi->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Pro_Inflammatory Pro-inflammatory Effects (e.g., Chemotaxis of Th2 cells, eosinophils, basophils) Ca_PKC->Pro_Inflammatory

PGD2 Receptor Signaling Pathways

Quantitative Data on Tetranor-PGDM in Allergic Inflammation

Numerous studies have quantified urinary tetranor-PGDM levels in various allergic conditions. The data consistently show a significant elevation in patients with food allergies.

ConditionPatient GroupMean Urinary Tetranor-PGDM (ng/mg Cre)Control GroupMean Urinary Tetranor-PGDM (ng/mg Cre)p-valueReference
Food AllergyPatients with food allergySignificantly higherHealthy volunteersLower<0.05[4]
Food AllergyChildren with positive oral food challenge (OFC)~6-12 (median, depending on reaction grade)Children with negative OFC~1.5 (median)<0.001[9]
AsthmaPatients with asthmaNo significant differenceHealthy volunteers-NS[4]
Allergic RhinitisPatients with allergic rhinitisNo significant differenceHealthy volunteers-NS[4][5]
Atopic DermatitisPatients with atopic dermatitisNo significant differenceHealthy volunteers-NS[4]
COPDPatients with COPDSignificantly higherNon-smoking healthy volunteersLower<0.05[10]

Note: The absolute values can vary between studies due to different analytical methods and patient populations. "NS" indicates not statistically significant.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature on tetranor-PGDM and allergic inflammation.

Murine Model of Food Allergy

A common approach to studying the role of tetranor-PGDM in food allergy involves the use of a mouse model.

Food_Allergy_Model Sensitization Sensitization: Repeated oral administration of ovalbumin (OVA) with cholera toxin (adjuvant) to mice. Challenge Challenge: Repeated oral challenge with OVA alone. Sensitization->Challenge Symptom_Assessment Symptom Assessment: Monitoring for allergic symptoms (e.g., diarrhea, hypothermia). Challenge->Symptom_Assessment Sample_Collection Sample Collection: Collection of urine for tetranor-PGDM analysis and tissue (e.g., intestine) for histological analysis. Symptom_Assessment->Sample_Collection Analysis Analysis: - Measurement of urinary tetranor-PGDM. - Histological examination of intestinal mast cell infiltration. - Measurement of serum OVA-specific IgE. Sample_Collection->Analysis

Workflow for a Murine Food Allergy Model

Protocol:

  • Sensitization: Mice (e.g., BALB/c) are sensitized by oral administration of an allergen, such as ovalbumin (OVA), mixed with an adjuvant like cholera toxin, typically once a week for several weeks.

  • Challenge: Following sensitization, mice are challenged with the allergen alone (OVA in drinking water) for a defined period.

  • Symptom Monitoring: Allergic symptoms, such as diarrhea and changes in body temperature, are monitored and scored.

  • Sample Collection: Urine is collected for tetranor-PGDM measurement. Blood is collected for the analysis of allergen-specific IgE. Intestinal tissue is harvested for histological analysis of mast cell infiltration.

  • Analysis: Urinary tetranor-PGDM is quantified using LC-MS/MS or EIA. Intestinal sections are stained (e.g., with toluidine blue) to identify and count mast cells. Serum levels of OVA-specific IgE are measured by ELISA.

Quantification of Urinary Tetranor-PGDM by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying tetranor-PGDM.

Protocol:

  • Sample Preparation: Urine samples are thawed and centrifuged. An internal standard (e.g., deuterated tetranor-PGDM) is added.

  • Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge to extract the prostanoids. The cartridge is washed, and the analytes are eluted with an organic solvent.

  • LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The analytes are separated on a C18 column and detected by multiple reaction monitoring (MRM).

  • Quantification: The concentration of tetranor-PGDM is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

In Vitro Mast Cell Degranulation Assay

This assay is used to assess the direct effect of stimuli on mast cell activation.

Protocol:

  • Cell Culture: Bone marrow-derived mast cells (BMMCs) are cultured from mouse bone marrow in the presence of IL-3 and stem cell factor (SCF).

  • Sensitization: BMMCs are sensitized overnight with anti-DNP IgE.

  • Stimulation: Sensitized cells are washed and then stimulated with DNP-HSA (dinitrophenyl-human serum albumin) for a defined period (e.g., 30 minutes).

  • Mediator Release Measurement: The supernatant is collected to measure the release of PGD2 (by EIA or LC-MS/MS) and other degranulation markers like β-hexosaminidase (colorimetric assay).

Role in Eosinophilic Inflammation

PGD2, the precursor to tetranor-PGDM, is a potent chemoattractant and activator of eosinophils, primarily through the CRTH2 receptor.[11][12] This interaction plays a significant role in the recruitment and activation of eosinophils at sites of allergic inflammation. PGD2 can induce calcium mobilization in eosinophils and prime them for enhanced release of other inflammatory mediators like leukotriene C4 (LTC4).[13] Interestingly, eosinophils themselves can be a source of PGD2, suggesting a potential for an autocrine or paracrine amplification loop in allergic inflammation.[6]

Conclusion and Future Directions

Tetranor-PGDM has been firmly established as a valuable biomarker for mast cell activation, with a particularly strong association with the severity of food allergies. Its measurement provides a non-invasive window into the dynamics of the allergic response. The PGD2 signaling pathway, leading to the production of tetranor-PGDM, represents a critical axis in allergic inflammation, involving the interplay of mast cells, eosinophils, and Th2 cells through the DP1 and CRTH2 receptors.

Future research should focus on:

  • Clinical Utility: Further validating the use of urinary tetranor-PGDM as a diagnostic and prognostic biomarker in larger clinical cohorts for various allergic diseases.

  • Therapeutic Targeting: Exploring the therapeutic potential of targeting the PGD2 pathway, for example, through the development of specific CRTH2 antagonists, to mitigate allergic inflammation.

  • Mechanistic Insights: Elucidating the precise downstream signaling events and gene regulatory networks controlled by DP1 and CRTH2 activation in different immune cell types.

A deeper understanding of the role of tetranor-PGDM and its parent molecule, PGD2, will undoubtedly pave the way for novel diagnostic and therapeutic strategies for allergic diseases.

References

The Role of 13,14-dihydro-15-keto-tetranor PGD2 in Asthma Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asthma is a chronic inflammatory disease of the airways characterized by the infiltration and activation of various immune cells, particularly those involved in type 2 immunity. Prostaglandin D2 (PGD2), a lipid mediator released predominantly by mast cells, is a key player in orchestrating this inflammatory cascade. While PGD2 itself has a short half-life, its stable metabolite, 13,14-dihydro-15-keto-tetranor PGD2 (DK-PGD2), exerts potent and sustained pro-inflammatory effects. This technical guide provides an in-depth analysis of the role of DK-PGD2 in asthma pathogenesis, focusing on its signaling pathways, cellular targets, and the experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of respiratory diseases and drug development.

Introduction to DK-PGD2 and its Significance in Asthma

Prostaglandin D2 (PGD2) is significantly elevated in the airways of asthmatic individuals, with levels increasing dramatically after allergen exposure.[1][2][3] Enzymatic degradation of PGD2 leads to the formation of several metabolites, including 13,14-dihydro-15-keto-PGD2 (DK-PGD2).[4] Unlike its parent molecule which signals through both the DP1 and DP2 (CRTH2) receptors, DK-PGD2 is a highly selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[4][5][6] The CRTH2 receptor is a G-protein-coupled receptor predominantly expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils.[1][3][5] By selectively activating CRTH2, DK-PGD2 plays a crucial role in amplifying and sustaining the inflammatory response in asthma.

Signaling Pathway of DK-PGD2

The binding of DK-PGD2 to the CRTH2 receptor initiates a pro-inflammatory signaling cascade. CRTH2 is coupled to an inhibitory G-protein (Gαi), and its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium (Ca2+) mobilization.[5] This signaling cascade triggers a variety of cellular responses that contribute to the pathophysiology of asthma.

DK_PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling cluster_responses Pathophysiological Outcomes in Asthma DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binds to G_protein Gαi Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Cellular_Responses Cellular Responses Ca2->Cellular_Responses Chemotaxis Chemotaxis & Migration Cellular_Responses->Chemotaxis Activation Activation & Degranulation Cellular_Responses->Activation Cytokine Cytokine Production (IL-4, IL-5, IL-13) Cellular_Responses->Cytokine Survival Enhanced Cell Survival Cellular_Responses->Survival

Caption: DK-PGD2 signaling pathway via the CRTH2 receptor.

Cellular Effects of DK-PGD2 in Asthma Pathogenesis

DK-PGD2 orchestrates the functions of several key immune cells implicated in asthma.

Eosinophils

Eosinophils are hallmark inflammatory cells in asthmatic airways. DK-PGD2 is a potent chemoattractant for eosinophils, promoting their migration to sites of inflammation.[5] It also induces eosinophil degranulation, releasing cytotoxic granule proteins that contribute to airway tissue damage and hyperresponsiveness.[2][5] Furthermore, DK-PGD2 causes a rapid change in eosinophil shape, a characteristic feature of cell activation.[4]

T Helper 2 (Th2) Cells

Th2 cells coordinate the allergic inflammatory response through the release of key cytokines. DK-PGD2 enhances the production of IL-2, IL-4, IL-5, and IL-13 by human Th2 cells.[5] These cytokines are central to the pathophysiology of asthma, promoting IgE production, eosinophil recruitment and activation, and mucus hypersecretion. DK-PGD2 also acts as a chemoattractant for Th2 cells and has been shown to have an anti-apoptotic effect on these cells.[2][7]

Type 2 Innate Lymphoid Cells (ILC2s)

ILC2s are a more recently identified source of type 2 cytokines and are potent initiators of allergic-type inflammation. DK-PGD2 induces the migration of ILC2s and stimulates their production of IL-5 and IL-13.[4][8] This activation of ILC2s by DK-PGD2 further amplifies the type 2 inflammatory response in the airways.

Bronchial Epithelial Cells

The direct effects of DK-PGD2 on bronchial epithelial cells are less clear. Some studies suggest that PGD2 can induce the production of pro-inflammatory cytokines such as IL-8 and GM-CSF from bronchial epithelial cells through a CRTH2-independent mechanism.[9] Further research is needed to fully elucidate the role of DK-PGD2 in modulating epithelial cell function in asthma.

Quantitative Data on DK-PGD2 Activity

The following tables summarize key quantitative data from studies investigating the biological activity of DK-PGD2.

Table 1: In Vitro Potency of DK-PGD2 on Human Immune Cells

Cell TypeAssayParameterDK-PGD2 ValueReference
EosinophilsShape ChangeEC502.7 ± 2.3 nM[4]
ILC2sMigrationEC5014.2 ± 3.4 nM[4]
ILC2sIL-5 SecretionEC50~108-527 nM[8]
ILC2sIL-13 SecretionEC50~125-788 nM[8]

Table 2: PGD2 Levels in Asthmatic vs. Healthy Individuals

Biological FluidPatient GroupPGD2 ConcentrationSignificanceReference
Bronchoalveolar Lavage Fluid (BALF)Mild Asymptomatic Asthmatics vs. HealthyIncreased levels in asthmatics-[10]
Bronchoalveolar Lavage Fluid (BALF)Severe Asthmatics vs. Healthy/Mild/ModerateSignificantly higher in severe asthmap < 0.0001[1][11]
SerumSevere Asthmatics vs. Moderate Asthmatics39.8 pg/ml vs. 30.84 pg/ml (median)p = 0.005[12]
Exhaled Breath CondensateSevere Asthmatics vs. HealthySignificantly higher in severe asthma-[13]

Note: Data for DK-PGD2 concentrations in patient samples are limited; however, the increased levels of its precursor, PGD2, strongly suggest a corresponding increase in DK-PGD2.

Experimental Protocols

Investigating the role of DK-PGD2 in asthma involves a range of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Measurement of DK-PGD2 in Biological Samples

Principle: Quantification of DK-PGD2 levels in biological fluids such as BALF, plasma, or exhaled breath condensate is typically performed using competitive enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

Protocol (ELISA):

  • Sample Collection and Preparation: Collect biological fluid and centrifuge to remove cellular debris. Samples may require extraction and purification, for example, using solid-phase extraction columns, to concentrate the analyte and remove interfering substances.

  • Assay Procedure:

    • Coat a 96-well plate with a capture antibody specific for DK-PGD2.

    • Wash the plate to remove unbound antibody.

    • Add prepared samples and DK-PGD2 standards to the wells, along with a fixed amount of enzyme-conjugated DK-PGD2.

    • Incubate to allow competitive binding between the sample/standard DK-PGD2 and the enzyme-conjugated DK-PGD2 for the capture antibody.

    • Wash the plate to remove unbound reagents.

    • Add a substrate for the enzyme, leading to a colorimetric reaction.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of DK-PGD2 in the samples by interpolating their absorbance values on the standard curve. The lower the absorbance, the higher the concentration of DK-PGD2 in the sample.

Eosinophil Shape Change Assay

Principle: Activated eosinophils undergo a characteristic change in shape from round to an elongated, amoeboid morphology. This change can be quantified by measuring the forward scatter of light by the cells using a flow cytometer.

Protocol:

  • Eosinophil Isolation: Isolate eosinophils from the peripheral blood of asthmatic patients or healthy donors using density gradient centrifugation followed by negative magnetic selection to achieve high purity.

  • Cell Stimulation:

    • Resuspend the purified eosinophils in a suitable buffer.

    • Incubate the cells with increasing concentrations of DK-PGD2 or a vehicle control for a short period (e.g., 10-30 minutes) at 37°C.

    • To confirm CRTH2-dependency, a parallel experiment can be performed where cells are pre-incubated with a CRTH2 antagonist (e.g., fevipiprant) before stimulation with DK-PGD2.

  • Flow Cytometry Analysis:

    • Fix the cells with paraformaldehyde.

    • Analyze the cells on a flow cytometer, measuring the forward scatter (FSC) parameter. An increase in FSC indicates cell shape change.

  • Data Analysis: Calculate the percentage of cells that have undergone a shape change or the mean fluorescence intensity of the FSC. Plot the response against the concentration of DK-PGD2 to determine the EC50 value.

ILC2 Migration (Chemotaxis) Assay

Principle: This assay measures the ability of DK-PGD2 to induce the directional migration of ILC2s through a porous membrane.

Protocol:

  • ILC2 Isolation: Isolate ILC2s from peripheral blood mononuclear cells (PBMCs) of asthmatic patients using fluorescence-activated cell sorting (FACS) based on specific cell surface markers (e.g., Lin-, CD127+, CRTH2+).

  • Chemotaxis Assay:

    • Use a multi-well chemotaxis chamber (e.g., Transwell® plate) with a porous membrane separating the upper and lower chambers.

    • Add different concentrations of DK-PGD2 or a control medium to the lower chambers.

    • Place the isolated ILC2s in the upper chambers.

    • Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow cell migration.

  • Quantification of Migrated Cells:

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a hemocytometer, a cell counter, or by flow cytometry.

  • Data Analysis: Plot the number of migrated cells against the concentration of DK-PGD2. The results can be expressed as a chemotactic index (the fold increase in migration over the control).

Experimental_Workflow cluster_isolation Cell Isolation from Patient Blood cluster_assays Functional Assays cluster_stimulation Stimulation cluster_analysis Analysis PBMC Peripheral Blood Mononuclear Cells (PBMCs) Eos_Isolation Eosinophil Isolation (Density Gradient & Magnetic Selection) PBMC->Eos_Isolation ILC2_Isolation ILC2 Isolation (FACS Sorting) PBMC->ILC2_Isolation DK_PGD2_Stim DK-PGD2 Stimulation (Dose-Response) Eos_Isolation->DK_PGD2_Stim ILC2_Isolation->DK_PGD2_Stim Shape_Change Eosinophil Shape Change Assay Flow_Cytometry Flow Cytometry (Forward Scatter) Shape_Change->Flow_Cytometry Migration ILC2 Migration Assay (Transwell) Cell_Counting Cell Counting of Migrated Cells Migration->Cell_Counting Cytokine ILC2 Cytokine Secretion Assay ELISA ELISA for IL-5/IL-13 Cytokine->ELISA DK_PGD2_Stim->Shape_Change DK_PGD2_Stim->Migration DK_PGD2_Stim->Cytokine

Caption: Experimental workflow for studying DK-PGD2 effects.

Therapeutic Implications

The central role of the DK-PGD2/CRTH2 axis in driving type 2 inflammation makes it a compelling target for therapeutic intervention in asthma. The development of selective CRTH2 antagonists aims to block the pro-inflammatory effects of DK-PGD2 and its parent molecule, PGD2. Several CRTH2 antagonists have been investigated in clinical trials for asthma.[2] While results have been mixed, some studies have shown that these antagonists can reduce airway eosinophilia and improve lung function and asthma control, particularly in patients with an eosinophilic phenotype.[14] Fevipiprant is one such selective DP2 antagonist that has demonstrated therapeutic benefit in certain subsets of asthma patients by inhibiting eosinophil shape change and ILC2 migration and cytokine secretion.[4][8] These findings underscore the therapeutic potential of targeting the DK-PGD2 pathway in specific asthma endotypes.

Conclusion

13,14-dihydro-15-keto-tetranor PGD2 is a critical metabolite of PGD2 that perpetuates and amplifies the type 2 inflammatory cascade in asthma through its selective activation of the CRTH2 receptor on key immune cells. Its ability to induce the chemotaxis, activation, and pro-inflammatory functions of eosinophils, Th2 cells, and ILC2s positions it as a central mediator in asthma pathogenesis. A thorough understanding of its signaling pathways and cellular effects, facilitated by the experimental protocols detailed in this guide, is essential for the continued development of targeted therapies for asthma, particularly for patients with evidence of type 2 inflammation. Future research should focus on accurately quantifying DK-PGD2 levels in different asthma phenotypes and further elucidating its role in airway remodeling and other chronic features of the disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetranor-PGDM, a major urinary metabolite of prostaglandin D2 (PGD2), has emerged as a critical biomarker for monitoring PGD2 biosynthesis in a variety of physiological and pathological states. Elevated levels of tetranor-PGDM are strongly associated with inflammatory conditions, particularly allergic diseases such as asthma, allergic rhinitis, and food allergies, as well as chronic obstructive pulmonary disease (COPD). While tetranor-PGDM itself displays limited biological activity, its direct correlation with the pro-inflammatory mediator PGD2 makes the upstream PGD2 synthesis and signaling pathways attractive areas for therapeutic intervention. This technical guide provides an in-depth exploration of the key molecular targets related to tetranor-PGDM, including the PGD2 receptors (DP1 and CRTH2/DP2) and the prostaglandin D synthases (H-PGDS and L-PGDS). We present a comprehensive overview of the signaling cascades, quantitative data on inhibitors and antagonists, and detailed experimental protocols to facilitate further research and drug development in this promising area.

The PGD2 Biosynthesis Pathway: A Prime Target for Intervention

The formation of tetranor-PGDM is a downstream consequence of the enzymatic synthesis of PGD2. This pathway, originating from arachidonic acid, presents several key nodes for therapeutic modulation. The inhibition of PGD2 production is a direct strategy to reduce the levels of its downstream metabolites, including tetranor-PGDM, and to mitigate its pro-inflammatory effects.

Prostaglandin D Synthases: The Gatekeepers of PGD2 Production

Two primary enzymes are responsible for the isomerization of PGH2 to PGD2: hematopoietic prostaglandin D synthase (H-PGDS) and lipocalin-type prostaglandin D synthase (L-PGDS).[1]

  • Hematopoietic Prostaglandin D Synthase (H-PGDS): Primarily found in immune cells such as mast cells, Th2 lymphocytes, and dendritic cells, H-PGDS is a key player in allergic and inflammatory responses.[2][3] Its inhibition is a major focus for the development of anti-inflammatory and anti-allergic therapies.

  • Lipocalin-Type Prostaglandin D Synthase (L-PGDS): Predominantly expressed in the central nervous system and the male genital tract, L-PGDS is involved in sleep regulation and other neurological functions.[4] While also a target, its role in peripheral inflammation is less pronounced than that of H-PGDS.

The development of selective inhibitors for these synthases represents a promising therapeutic strategy.

Quantitative Data: H-PGDS and L-PGDS Inhibitors

The following table summarizes the inhibitory potency of selected compounds against H-PGDS and L-PGDS. This data is crucial for the evaluation and development of new chemical entities targeting PGD2 synthesis.

CompoundTargetIC50 (nM)Cell-Based IC50 (nM)Reference
H-PGDS Inhibitors
HPGDS inhibitor 1Human H-PGDS0.632[5]
SAR-191801Human H-PGDS9Not Reported[5]
Thiazole 1H-PGDS10300-1300[6]
Compound 8Human H-PGDS0.732[6]
HQL-79H-PGDSNot ReportedNot Reported[7]
TFC-007H-PGDSNot ReportedNot Reported[7]
TAS-204H-PGDSNot ReportedNot Reported[7]
L-PGDS Inhibitors
Retinoids (non-competitive)L-PGDS4,000 - 10,000Not Applicable[8]
Bilirubin (non-competitive)L-PGDS4,000 - 10,000Not Applicable[8]
SeCl4Mouse L-PGDS40,000Not Applicable

PGD2 Receptor Signaling: Modulating the Inflammatory Cascade

PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the DP1 receptor and the CRTH2 (or DP2) receptor.[9] These receptors often have opposing or complementary functions, making them key targets for therapeutic intervention.

DP1 Receptor

The DP1 receptor is coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[9] This signaling cascade is generally associated with vasodilation and the inhibition of platelet aggregation.[10] However, its role in inflammation is complex, with some studies suggesting anti-inflammatory effects while others indicate a pro-inflammatory role in certain contexts.[9]

CRTH2 (DP2) Receptor

The CRTH2 receptor, also known as DP2, is coupled to Gi proteins, and its activation leads to a decrease in cAMP and an increase in intracellular calcium.[11] It is preferentially expressed on Th2 cells, eosinophils, and basophils.[9] Activation of CRTH2 is strongly linked to pro-inflammatory responses, including chemotaxis of immune cells and the release of pro-inflammatory cytokines, making it a prime target for anti-allergic and anti-inflammatory drugs.[11]

Signaling Pathway Diagrams

The following diagrams illustrate the biosynthesis of PGD2 and the downstream signaling pathways of its receptors.

PGD2_Biosynthesis Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 PGD2 PGD2 PGH2->PGD2 Tetranor_PGDM tetranor-PGDM (Urinary Metabolite) PGD2->Tetranor_PGDM Metabolism COX1_2 COX-1 / COX-2 PGDS H-PGDS / L-PGDS

PGD2 Biosynthesis Pathway

PGD2_Receptor_Signaling cluster_DP1 DP1 Receptor Signaling cluster_CRTH2 CRTH2 (DP2) Receptor Signaling PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Gs Gs DP1->Gs AC_DP1 Adenylyl Cyclase Gs->AC_DP1 cAMP_DP1 ↑ cAMP AC_DP1->cAMP_DP1 DP1_effects Vasodilation Inhibition of Platelet Aggregation (Anti-inflammatory effects) cAMP_DP1->DP1_effects Gi Gi CRTH2->Gi AC_CRTH2 Adenylyl Cyclase Gi->AC_CRTH2 inhibits Ca_CRTH2 ↑ [Ca2+]i Gi->Ca_CRTH2 cAMP_CRTH2 ↓ cAMP AC_CRTH2->cAMP_CRTH2 CRTH2_effects Chemotaxis of Th2, Eosinophils, Basophils Release of Pro-inflammatory Cytokines (Pro-inflammatory effects) cAMP_CRTH2->CRTH2_effects Ca_CRTH2->CRTH2_effects

PGD2 Receptor Signaling Pathways
Quantitative Data: DP1 and CRTH2 Receptor Antagonists

The development of selective antagonists for DP1 and CRTH2 is a major focus of drug discovery programs. The following table provides a summary of the binding affinities (Ki) and/or functional potencies (IC50) for several key antagonists.

CompoundTargetKi (nM)IC50 (nM)Reference
DP1 Antagonists
Laropiprant (MK-0524)DP1Not ReportedNot Reported[12]
Asapiprant (S-555739)DP10.44Not Reported
ONO-2550289 (Inverse Agonist)DP1Not Reported1.1 (EC50)[13]
ONO-3030297 (Inverse Agonist)DP1Not Reported1.3 (EC50)[13]
CRTH2 (DP2) Antagonists
Fevipiprant (QAW039)CRTH2Not ReportedNot Reported[14]
RamatrobanCRTH2Not ReportedNot Reported[14]
AZD1981CRTH2Not ReportedNot Reported[14]
CAY10471CRTH2Not ReportedNot Reported[4]
Tetrahydroquinoline derivative 6CRTH2<10Not Reported[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of tetranor-PGDM and its associated therapeutic targets.

Quantification of Urinary Tetranor-PGDM by Online SPE-LC-MS/MS

This protocol describes a high-throughput method for the simultaneous quantification of tetranor-PGDM in human urine.[2][15]

Workflow Diagram:

LCMS_Workflow Urine_Sample Urine Sample (with Internal Standard) Online_SPE Online Solid-Phase Extraction (SPE) Urine_Sample->Online_SPE LC_Separation Liquid Chromatography (LC) Separation Online_SPE->LC_Separation Elution & Transfer MS_MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

Online SPE-LC-MS/MS Workflow

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 3000 rpm for 10 minutes at 4°C to remove particulates.

    • To 100 µL of supernatant, add an equal volume of an internal standard solution (e.g., tetranor-PGDM-d6 in water/acetonitrile).

    • Vortex mix for 10 seconds.

  • Online Solid-Phase Extraction (SPE):

    • Utilize a high-pressure liquid chromatography (HPLC) system equipped with an online SPE module.

    • SPE Column: Use a reversed-phase polymeric SPE column.

    • Loading: Inject the prepared urine sample onto the SPE column.

    • Washing: Wash the SPE column with a high-aqueous mobile phase (e.g., 95% water with 0.1% formic acid) to remove salts and polar interferences.

  • LC Separation:

    • Analytical Column: Use a C18 or phenyl-hexyl analytical column.

    • Elution from SPE and Transfer to Analytical Column: Elute the analytes from the SPE column onto the analytical column using a gradient of organic solvent (e.g., acetonitrile with 0.1% formic acid). A two-step peak focusing technique can be employed for better resolution of polar and non-polar analytes.[16]

    • Chromatographic Gradient: Run a suitable gradient to separate tetranor-PGDM from other urinary components.

  • MS/MS Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for tetranor-PGDM and its deuterated internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of tetranor-PGDM.

    • Calculate the concentration of tetranor-PGDM in the urine samples based on the peak area ratio of the analyte to the internal standard.

    • Normalize the results to urinary creatinine concentration to account for variations in urine dilution. The reportable range for this assay is typically 0.2-40 ng/mL for tetranor-PGDM.[2][15]

H-PGDS Enzyme Inhibition Assay

This protocol outlines a method to screen for and characterize inhibitors of H-PGDS.[17][18]

Methodology:

  • Reagents and Materials:

    • Purified recombinant H-PGDS enzyme.

    • Substrate: 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH).

    • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 6.5.

    • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate and a spectrophotometer capable of reading absorbance at 340 nm.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, GSH, and the test compound at various concentrations.

    • Add the H-PGDS enzyme to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding CDNB to all wells.

    • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentrations of both the substrate (CDNB or GSH) and the inhibitor.

CRTH2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CRTH2 receptor.[19][20]

Methodology:

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the human CRTH2 receptor (e.g., HEK293-hCRTH2).

    • Radioligand: [3H]-PGD2.

    • Non-labeled PGD2 for determining non-specific binding.

    • Test compounds.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Glass fiber filters and a scintillation counter.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, [3H]-PGD2 at a concentration close to its Kd, and serial dilutions of the test compound.

    • For total binding, add buffer instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled PGD2.

    • Add the cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Clinical Relevance and Future Directions

The measurement of urinary tetranor-PGDM has significant clinical utility as a non-invasive biomarker for a range of inflammatory diseases.

Tetranor-PGDM in Human Disease
DiseaseObservationReference
Healthy Volunteers Urinary levels range from 0.3 to 2.5 ng/mg creatinine.[21]
COPD Significantly higher urinary levels of tetranor-PGDM compared to healthy non-smokers.[2][15]
Asthma & Allergic Rhinitis Elevated levels are associated with allergic inflammation.[22]
Food Allergy Urinary levels of tetranor-PGDM are significantly higher in patients with food allergies compared to healthy individuals and those with other allergic diseases.
Fukuyama Congenital Muscular Dystrophy (FCMD) Mean urinary tetranor-PGDM concentrations are significantly higher in FCMD patients compared to healthy controls and correlate with disease severity.[1]
Systemic Inflammation (LPS-induced) Administration of bacterial lipopolysaccharide (LPS) leads to a coordinate elevation of urinary tetranor-PGDM.[3][22]
Niacin-induced Flushing Niacin administration increases urinary tetranor-PGDM, coinciding with facial flushing.[3][22]

The strong correlation between elevated tetranor-PGDM and inflammatory diseases underscores the therapeutic potential of targeting the PGD2 pathway. The development of selective inhibitors of H-PGDS and antagonists of the CRTH2 receptor are particularly promising avenues for the treatment of allergic diseases and other inflammatory conditions. Future research should focus on the clinical validation of these targeted therapies and the further refinement of tetranor-PGDM as a predictive biomarker for patient stratification and monitoring therapeutic response.

References

Methodological & Application

Application Notes and Protocols for the Measurement of Urinary 13,14-dihydro-15-keto-tetranor PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. Due to its short half-life in circulation, direct measurement of PGD2 is not a reliable indicator of its systemic production. Consequently, the quantification of its more stable downstream metabolites in urine provides a non-invasive and accurate assessment of in vivo PGD2 biosynthesis. One such metabolite is 13,14-dihydro-15-keto-tetranor PGD2 (tetranor-PGDM). This document provides detailed application notes and protocols for the measurement of this important biomarker in urine, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

PGD2 Signaling Pathway and Metabolism

Prostaglandin D2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Once produced, PGD2 exerts its biological effects by binding to two distinct G-protein coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). PGD2 is rapidly metabolized in vivo through a series of enzymatic reactions, including oxidation, reduction, and beta-oxidation, leading to the formation of several urinary metabolites. The major metabolic pathway involves the conversion of PGD2 to 13,14-dihydro-15-keto-PGD2, which is then further metabolized to tetranor metabolites that are excreted in the urine. The measurement of these stable urinary metabolites, such as 13,14-dihydro-15-keto-tetranor PGD2, provides a time-integrated reflection of systemic PGD2 production.

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase 13_14_dihydro_15_keto_PGD2 13,14-dihydro-15-keto-PGD2 PGD2->13_14_dihydro_15_keto_PGD2 15-PGDH, 13-PGR Other_Metabolites Other Urinary Metabolites (e.g., 2,3-dinor-11β-PGF2α) PGD2->Other_Metabolites Alternative Pathways tetranor_PGDM 13,14-dihydro-15-keto-tetranor PGD2 (tetranor-PGDM) 13_14_dihydro_15_keto_PGD2->tetranor_PGDM β-oxidation LCMS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine_Sample 1. Urine Sample Collection (Mid-stream, store at -80°C) Spike_IS 2. Thaw and Spike with Internal Standard Urine_Sample->Spike_IS Acidify 3. Acidify to pH 3-4 (with formic acid) Spike_IS->Acidify Condition 4. Condition SPE Cartridge (Methanol, then Water) Acidify->Condition Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge (e.g., 10% Methanol) Load->Wash Elute 7. Elute Analyte (e.g., Ethyl Acetate or Methanol) Wash->Elute Evaporate 8. Evaporate to Dryness (under Nitrogen) Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject ELISA_Workflow cluster_prep Assay Preparation cluster_develop Signal Development cluster_read Data Acquisition Prepare_Reagents 1. Prepare Standards and Samples (Dilute in Assay Buffer) Add_Reagents 2. Add Standards/Samples, Antibody, and Enzyme Conjugate to Plate Prepare_Reagents->Add_Reagents Incubate1 3. Incubate at RT (e.g., 2 hours) Add_Reagents->Incubate1 Wash1 4. Wash Plate Incubate1->Wash1 Add_Substrate 5. Add Substrate Wash1->Add_Substrate Incubate2 6. Incubate in Dark (e.g., 30 mins) Add_Substrate->Incubate2 Add_Stop 7. Add Stop Solution Incubate2->Add_Stop Read_Plate 8. Read Absorbance (e.g., 450 nm) Add_Stop->Read_Plate

Application Notes and Protocols for 13,14-dihydro-15-keto-tetranor PGD2 ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative protocol for the quantification of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 (PGD2), a significant metabolite of PGD2. This document is intended to guide researchers in utilizing a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the accurate measurement of this analyte in various biological samples.

Introduction

13,14-dihydro-15-keto-tetranor PGD2 is a downstream product of Prostaglandin D2 (PGD2) metabolism. The common metabolic pathway for several prostaglandins, including PGD2, involves the reduction of the C-13/C-14 double bond and oxidation of the C-15 hydroxyl group, followed by the removal of four carbons from the α-terminus (β-oxidation).[1] This process results in the formation of abundant urinary metabolites like tetranor-PGDM.[1] As a stable and major metabolite, 13,14-dihydro-15-keto-tetranor PGD2 serves as a crucial biomarker for assessing the in vivo biosynthesis of PGD2, which is implicated in various physiological and pathological processes such as allergic reactions, inflammation, and sleep regulation.[2][3]

The competitive ELISA is a highly sensitive method for quantifying 13,14-dihydro-15-keto-tetranor PGD2. This assay operates on the principle of competition between the unlabeled analyte in the sample and a fixed amount of labeled analyte (e.g., conjugated to Horseradish Peroxidase - HRP or Acetylcholinesterase - AChE) for a limited number of binding sites on a specific antibody coated on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Data Presentation

The following tables summarize the typical performance characteristics of a 13,14-dihydro-15-keto-tetranor PGD2 ELISA kit. The data presented here is representative and users should always refer to the specifications provided with their specific kit.

Table 1: Typical Assay Performance Characteristics

ParameterRepresentative Value
Assay TypeCompetitive ELISA
Sample TypesUrine, Plasma, Serum, Cell Culture Supernatants
Assay Range~6 pg/mL - 4,000 pg/mL
Sensitivity (80% B/B₀)~40 pg/mL
Incubation Time1.5 - 18 hours
Detection MethodColorimetric (450 nm or 405-420 nm)

Note: B/B₀ represents the ratio of the absorbance of a sample or standard (B) to the absorbance of the zero standard (B₀).

Table 2: Representative Cross-Reactivity Profile

CompoundCross-Reactivity (%)
13,14-dihydro-15-keto-tetranor PGD2 100%
tetranor-PGDMVariable, refer to kit-specific data
tetranor-PGJMVariable, refer to kit-specific data
13,14-dihydro-15-keto PGD2<0.01%
Prostaglandin D2 (PGD2)<0.01%
Prostaglandin E2 (PGE2)<0.01%
13,14-dihydro-15-keto PGE2<0.01%
Prostaglandin F2α (PGF2α)<0.01%
This table illustrates the high specificity of the antibody for the target analyte. Actual cross-reactivity values can be found in the manufacturer's documentation.[4]

Experimental Protocols

I. Sample Handling and Preparation

Proper sample collection and preparation are critical for accurate quantification. Prostaglandins are susceptible to degradation, so samples should be handled promptly and stored at -80°C if not analyzed immediately.[5] To prevent ex vivo formation of prostaglandins, especially in blood samples, the addition of a cyclooxygenase inhibitor like indomethacin (~10 µg/mL) is recommended upon collection.[5]

Protocol: Solid-Phase Extraction (SPE) for Plasma and Urine Samples

This protocol enhances the purity and concentration of the analyte from complex matrices.

  • Sample Acidification : Thaw frozen plasma or urine samples on ice. For a 1 mL sample, acidify to pH 3.5 by adding approximately 50 µL of 2N HCl or 1% formic acid.[5] Incubate at 4°C for 15 minutes, then centrifuge at ~1,500 x g for 10 minutes to pellet any precipitate.[6]

  • C18 Column Conditioning : Prepare a C18 reverse-phase SPE column by washing it sequentially with 10 mL of ethanol, followed by 10 mL of deionized water. It is crucial to prevent the column from drying out.

  • Sample Loading : Apply the acidified supernatant from step 1 onto the conditioned C18 column. A slow flow rate of approximately 0.5 mL/minute should be maintained.

  • Washing : Wash the column first with 10 mL of deionized water to remove polar impurities.[7] Follow this with a wash of 10 mL of 15% ethanol, and then 10 mL of hexane to remove less polar interferences.

  • Elution : Elute the prostaglandin metabolites from the column by adding 10 mL of ethyl acetate.

  • Drying and Reconstitution : Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in an appropriate volume (e.g., 250-500 µL) of the ELISA kit's Assay Buffer. Vortex thoroughly. The sample is now ready for the ELISA procedure.

Signaling Pathway and Experimental Workflow

PGD2 Metabolic Pathway Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase Metabolite_1 13,14-dihydro-15-keto-PGD2 PGD2->Metabolite_1 15-PGDH & Δ13-Reductase Metabolite_2 13,14-dihydro-15-keto-tetranor PGD2 (Target Analyte) Metabolite_1->Metabolite_2 β-oxidation

Caption: Metabolic pathway of Prostaglandin D2.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Standards, Samples, and Reagents Add_Samples Add Standards or Samples to Antibody-Coated Plate Reagents->Add_Samples Add_Tracer Add Enzyme-Conjugated Tracer (e.g., HRP-Tracer) Add_Samples->Add_Tracer Incubate_Compete Incubate to Allow Competition (e.g., 1.5 - 18 hours) Add_Tracer->Incubate_Compete Wash_1 Wash Plate to Remove Unbound Reagents Incubate_Compete->Wash_1 Add_Substrate Add Substrate Solution (e.g., TMB) Wash_1->Add_Substrate Incubate_Develop Incubate for Color Development (e.g., 15-30 min) Add_Substrate->Incubate_Develop Add_Stop Add Stop Solution Incubate_Develop->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Calculate Calculate Concentration using Standard Curve (4-PL Fit) Read_Plate->Calculate

Caption: General workflow for a competitive ELISA.

II. ELISA Protocol

This is a generalized protocol. Always follow the specific instructions provided in the kit manual.

A. Reagent Preparation

  • Bring to Room Temperature : Allow all kit components and prepared samples to reach room temperature before use.[8]

  • Wash Buffer : Dilute the concentrated Wash Buffer with deionized water to the final working volume as specified in the kit manual.[6]

  • Standard Curve Preparation : Reconstitute the lyophilized standard with Assay Buffer to create a stock solution. Perform a series of dilutions as instructed in the manual to create a standard curve, typically ranging from the highest to the lowest expected concentration.[9]

  • Enzyme-Tracer Preparation : Dilute the concentrated enzyme-conjugated tracer (e.g., HRP-conjugate) with Assay Buffer to its working concentration. Prepare only the amount needed for the experiment.[10]

B. Assay Procedure

  • Well Setup : Determine the number of wells required for standards, samples, and controls (e.g., blank, zero standard).

  • Add Standards and Samples : Pipette 50 µL of each standard and prepared sample into the appropriate wells of the antibody-coated microplate.[6]

  • Add Enzyme-Tracer : Immediately add 50 µL of the diluted enzyme-tracer to each well (except for the blank well).[10]

  • Incubation : Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (e.g., 1.5 hours at 37°C or 18 hours at 4°C).[6] During this step, the sample's native analyte competes with the enzyme-tracer for binding to the antibody.

  • Washing : After incubation, aspirate the contents of the wells. Wash each well 3-5 times with ~350 µL of diluted Wash Buffer per well.[6] After the final wash, remove any remaining buffer by inverting the plate and tapping it firmly on absorbent paper.

  • Substrate Addition : Add 90-150 µL of Substrate Solution (e.g., TMB) to each well and incubate in the dark at room temperature for 15-30 minutes, or as directed.[6][10] A blue color will develop.

  • Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]

  • Read Absorbance : Immediately measure the optical density (OD) of each well using a microplate reader set to 450 nm.[6]

C. Data Analysis

  • Standard Curve : Average the duplicate OD readings for each standard. Plot the OD values against the corresponding concentrations of the standards.

  • Curve Fitting : Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • Calculate Concentrations : Interpolate the concentrations of the analyte in the samples from the standard curve. Remember to multiply the calculated concentration by the dilution factor used during sample preparation to obtain the final concentration in the original sample.

References

Application Note: Quantitative Analysis of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and sleep regulation. Due to its short half-life, direct measurement of PGD2 in biological matrices is challenging. Therefore, the quantification of its stable downstream metabolites provides a reliable indication of systemic PGD2 production. One such major urinary metabolite is 13,14-dihydro-15-keto-tetranor PGD2 (tetranor-PGDM). This application note provides a detailed protocol for the sensitive and specific quantification of tetranor-PGDM in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway: PGD2 Metabolism

Arachidonic acid is converted to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then metabolized to PGD2 by PGD synthase (PTGDS). PGD2 is rapidly converted in a series of enzymatic steps to its major urinary metabolite, 13,14-dihydro-15-keto-tetranor PGD2. This pathway involves the reduction of the C13-C14 double bond, oxidation of the 15-hydroxyl group, and subsequent β-oxidation of the carboxylic acid side chain.

PGD2 Metabolism Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PTGDS dihydro_keto_PGD2 13,14-dihydro-15-keto PGD2 PGD2->dihydro_keto_PGD2 15-PGDH, PRG1 tetranor_PGDM 13,14-dihydro-15-keto-tetranor PGD2 (tetranor-PGDM) dihydro_keto_PGD2->tetranor_PGDM β-oxidation Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection add_is Add Deuterated Internal Standard urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_reconstitute Dry Down & Reconstitute elute->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data_processing Data Processing & Quantification lcms->data_processing

Application Notes: Quantitative Analysis of Prostaglandin D2 Metabolism Using a Deuterated 13,14-dihydro-15-keto-tetranor PGD2 Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1] Produced primarily by mast cells, PGD2 exerts its effects locally and is rapidly metabolized to more stable compounds.[1][2] The measurement of these metabolites in biological fluids such as urine and plasma provides a reliable and non-invasive window into systemic PGD2 production. 13,14-dihydro-15-keto-tetranor PGD2 is a major urinary metabolite of PGD2, making it an important biomarker for assessing PGD2-related activities in vivo.[3][4][5] For instance, elevated levels of PGD2 metabolites are associated with mastocytosis and aspirin-induced airway obstruction.[6][7]

Accurate quantification of this metabolite is paramount for clinical and research applications. Stable isotope dilution coupled with liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high specificity and sensitivity.[8] The use of a deuterated internal standard, such as 13,14-dihydro-15-keto-tetranor PGD2-d4, is essential for this methodology. This internal standard is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[8][9] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it is possible to correct for variability in sample extraction, handling, and instrument response, thereby ensuring highly accurate and precise quantification.[8]

Principle of Use

The core principle behind using a deuterated internal standard is stable isotope dilution mass spectrometry (SID-MS).[8] The deuterated standard (e.g., PGD2-d4 metabolite) is spiked into the biological sample at a known concentration. Throughout the sample preparation and analysis process, any loss of the endogenous analyte is mirrored by a proportional loss of the deuterated standard.[8] The mass spectrometer detects both the analyte and the internal standard simultaneously. Quantification is then based on the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard. This ratio is used to determine the concentration of the analyte in the original sample by referencing a calibration curve.

Experimental Protocols

Quantification of 13,14-dihydro-15-keto-tetranor PGD2 in Human Urine by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of 13,14-dihydro-15-keto-tetranor PGD2 from human urine samples. Optimization may be required for specific instruments and laboratory conditions.

Materials:

  • Human urine samples

  • 13,14-dihydro-15-keto-tetranor PGD2-d4 internal standard solution (e.g., 100 ng/mL in ethanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

A. Sample Preparation and Solid-Phase Extraction (SPE)

  • Thaw frozen urine samples on ice.

  • Centrifuge the urine samples at 3000 x g for 10 minutes to pellet any precipitate.

  • To 1 mL of the clear supernatant, add a known amount of the 13,14-dihydro-15-keto-tetranor PGD2-d4 internal standard (e.g., 10 µL of a 100 ng/mL solution).

  • Vortex briefly to ensure thorough mixing.

  • Acidify the sample to approximately pH 3.5 with 0.1% formic acid to enhance retention on the SPE column.[10]

  • Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of water.[8]

  • Load the acidified urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 15% (v/v) methanol in water to remove polar impurities.[8]

  • Elute the analyte and internal standard with 5 mL of methanol or methyl formate into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[11]

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be optimized for the specific instrument but would involve selecting the precursor ion ([M-H]⁻) and a specific product ion for both the analyte and the deuterated internal standard.

C. Data Analysis and Quantification

  • Integrate the peak areas for both the endogenous analyte and the deuterated internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of prepared standards against their known concentrations.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

Quantitative data should be presented in clear and concise tables to facilitate comparison and interpretation.

Table 1: LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
13,14-dihydro-15-keto-tetranor PGD2To be determinedTo be determinedTo be optimized
13,14-dihydro-15-keto-tetranor PGD2-d4To be determinedTo be determinedTo be optimized

Table 2: Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
0.11,500100,0000.015
0.57,800102,0000.076
1.015,500101,5000.153
5.076,00099,8000.762
10.0152,000100,5001.512
50.0755,00099,5007.588

Table 3: Sample Quantification Results

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control 10.2541.68
Control 20.2891.91
Treated 11.87612.41
Treated 22.01113.30

Visualizations

PGD2_Metabolism AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase Metabolite1 13,14-dihydro-15-keto-PGD2 (Plasma Metabolite) PGD2->Metabolite1 15-PGDH & 13-PGR Metabolite2 13,14-dihydro-15-keto-tetranor PGD2 (Urinary Metabolite) Metabolite1->Metabolite2 β-oxidation Excretion Urinary Excretion Metabolite2->Excretion

Caption: Metabolic pathway of Prostaglandin D2.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Spike Spike with Deuterated Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Peak Integration & Ratio Calculation LCMS->Data Quant Quantification via Calibration Curve Data->Quant

Caption: Experimental workflow for PGD2 metabolite analysis.

Internal_Standard_Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_detection MS Detection Analyte Endogenous Analyte (Unknown Amount) Process Sample Preparation (Extraction, etc.) Causes proportional loss of both. Analyte->Process IS Deuterated Standard (Known Amount Added) IS->Process Ratio Measure Peak Area Ratio (Analyte / IS) Process->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of quantification using a deuterated internal standard.

References

Application Notes and Protocols for Tetranor-PGDM Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin D2 (PGD2).[1][2] PGD2 is a key lipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and sleep regulation. As PGD2 is unstable and has a short half-life in circulation, the quantification of its stable downstream metabolites in urine, such as tetranor-PGDM, provides a reliable and non-invasive method to assess systemic PGD2 production.[1][2] This makes tetranor-PGDM a critical biomarker in clinical research and drug development for monitoring inflammatory diseases, allergic responses, and the efficacy of therapeutic interventions.

This document provides detailed protocols for the sample preparation of urine for tetranor-PGDM analysis using solid-phase extraction (SPE) and liquid-liquid extraction (LLE), followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

PGD2 Metabolic Pathway

The metabolic conversion of PGD2 to tetranor-PGDM involves a series of enzymatic reactions. Understanding this pathway is crucial for interpreting the biomarker data correctly.

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase Intermediates Metabolic Intermediates PGD2->Intermediates Enzymatic Conversions Tetranor_PGDM Tetranor-PGDM Intermediates->Tetranor_PGDM β-oxidation

Caption: Metabolic pathway of PGD2 to Tetranor-PGDM.

Sample Preparation Protocols

Effective sample preparation is critical for removing interfering substances from the urine matrix and concentrating the analyte of interest. Two common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often preferred for its higher recovery and cleaner extracts.[3][4]

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of eicosanoids, including tetranor-PGDM, from urine using a C18 reversed-phase SPE cartridge.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • Methanol (LC-MS grade)

  • Deionized water

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Internal Standard (IS): d6-tetranor-PGDM

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature.

    • Vortex the urine sample to ensure homogeneity.

    • Centrifuge at 3000 x g for 10 minutes to pellet any sediment.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Add the internal standard (e.g., d6-tetranor-PGDM) to the urine sample.

    • Acidify the urine to a pH of ~3 by adding formic acid. This step is crucial for the efficient retention of acidic analytes like tetranor-PGDM on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the SPE manifold.

    • Wash the cartridges with 3 mL of methanol.

    • Equilibrate the cartridges with 3 mL of deionized water. Do not allow the cartridges to dry out between these steps.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Follow with a wash of 3 mL of 5% methanol in water to remove less polar interferences.

  • Drying:

    • Dry the cartridge thoroughly under a stream of nitrogen or by applying a vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Elute the tetranor-PGDM and internal standard from the cartridge with 2 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that can be used as an alternative to SPE.

Materials:

  • Ethyl acetate (LC-MS grade)

  • Hexane (LC-MS grade)

  • Formic acid

  • Internal Standard (IS): d6-tetranor-PGDM

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Follow the same pre-treatment steps as in the SPE protocol (thawing, vortexing, centrifuging, and adding internal standard).

    • Acidify 1 mL of urine supernatant to pH 3-4 with formic acid.

  • Extraction:

    • Add 3 mL of an ethyl acetate/hexane mixture (e.g., 1:1 v/v) to the pre-treated urine sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge at 3000 x g for 10 minutes to facilitate phase separation.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

    • Repeat the extraction step with another 3 mL of the organic solvent mixture for improved recovery.

    • Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow

The following diagram illustrates the general workflow for tetranor-PGDM analysis in urine.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection (Store at -80°C) Pre_treatment Pre-treatment (Thaw, Centrifuge, Acidify, Add IS) Urine_Sample->Pre_treatment Extraction Extraction (SPE or LLE) Pre_treatment->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for urinary tetranor-PGDM analysis.

Data Presentation

The performance of the sample preparation method should be thoroughly validated. The following tables provide a template for summarizing key quantitative data.

Table 1: Method Performance Characteristics (SPE)

ParameterResult
Reportable Range 0.2 - 40 ng/mL[5]
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) 0.2 ng/mL[5]
Recovery (%) >85% (typical for eicosanoids)
Intra-assay Precision (%CV) < 15%[5]
Inter-assay Precision (%CV) < 15%[5]
Matrix Effect (%) To be determined

Table 2: Comparison of SPE and LLE for Eicosanoid Analysis

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity High (sorbent chemistry can be tailored)Lower (based on solvent polarity)
Recovery Generally high and reproducible[4]Can be variable, may require multiple extractions[4]
Cleanliness of Extract High (efficient removal of interferences)[3]Lower (co-extraction of matrix components is common)
Solvent Consumption LowerHigher
Automation Potential High (compatible with 96-well plates and robotic systems)Moderate
Throughput HighLower

LC-MS/MS Analysis

While the focus of this document is on sample preparation, below are typical starting parameters for the LC-MS/MS analysis of tetranor-PGDM.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to separate tetranor-PGDM from other urinary components.

  • Injection Volume: 5-10 µL

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Tetranor-PGDM: To be optimized based on instrument

    • d6-Tetranor-PGDM (IS): To be optimized based on instrument

  • Collision Energy: To be optimized for each transition

Conclusion

The reliable quantification of urinary tetranor-PGDM is essential for advancing research in inflammation and related fields. The choice of sample preparation method significantly impacts data quality. Solid-phase extraction using C18 cartridges is a robust and highly effective method for isolating tetranor-PGDM from the complex urine matrix, providing clean extracts and high recovery rates suitable for sensitive LC-MS/MS analysis. While LLE can be a viable alternative, SPE is generally recommended for its superior performance and amenability to high-throughput workflows. Proper method validation is crucial to ensure accurate and reproducible results.

References

Application Notes and Protocols: 13,14-dihydro-15-keto-tetranor PGD2 as a Biomarker for Mast Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells (MCs) are critical immune cells involved in the pathophysiology of allergic and inflammatory diseases.[1] Upon activation, MCs release a host of pre-formed and newly synthesized mediators, including histamine, tryptase, and prostaglandins.[1][2] Prostaglandin D2 (PGD2) is the primary cyclooxygenase metabolite of arachidonic acid produced by activated mast cells.[3] However, PGD2 is chemically unstable, making direct measurement challenging.[2] Its downstream metabolites, which are more stable, serve as reliable surrogate biomarkers for quantifying in vivo mast cell activation.[2]

This document provides detailed information and protocols on the use of PGD2 metabolites, specifically focusing on the tetranor class, as biomarkers for mast cell activation. While the specific compound 13,14-dihydro-15-keto-tetranor PGD2 is a potential metabolite, the more extensively studied and abundant urinary metabolite is tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid).[2][4][5] The methodologies described herein are applicable for the quantification of these stable PGD2 metabolites in biological matrices.

Biological Background: The PGD2 Metabolic Pathway

Mast cell activation triggers the release of arachidonic acid from the cell membrane, which is then converted to PGD2 by cyclooxygenase (COX) and hematopoietic PGD-synthase (H-PGDS).[2] PGD2 is rapidly metabolized in vivo through a series of enzymatic steps. A common pathway involves the reduction of the C13-C14 double bond and oxidation of the C15 hydroxyl group.[4] Subsequent β-oxidation removes four carbons from the α-terminus, leading to the formation of tetranor metabolites, which are primarily excreted in the urine.[4][5] Measuring these stable, abundant urinary metabolites provides a non-invasive and accurate reflection of systemic PGD2 production and, by extension, mast cell activity.[2]

PGD2_Metabolism cluster_Excretion Excretion Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 H-PGDS Metabolite_1 13,14-dihydro-15-keto PGD2 PGD2->Metabolite_1 15-PGDH, PR Metabolite_2 Tetranor PGDM (major urinary metabolite) Metabolite_1->Metabolite_2 β-oxidation Metabolite_3 13,14-dihydro-15-keto-tetranor PGD2 (potential metabolite) Metabolite_1->Metabolite_3 Urine Urine Sample Metabolite_2->Urine Metabolite_3->Urine

PGD2 synthesis and metabolism pathway.

Applications

Measurement of urinary PGD2 metabolites is a valuable tool for diagnosing and monitoring diseases characterized by mast cell activation.

  • Systemic Mastocytosis (SM): Patients with SM, a disorder involving the clonal proliferation of mast cells, exhibit elevated levels of PGD2 metabolites.[2]

  • Anaphylaxis and Allergic Asthma: Levels of PGD2 metabolites increase during acute events like anaphylaxis and aspirin-induced asthma, returning to baseline upon resolution.[2]

  • Rheumatoid Arthritis (RA): This biomarker can be applied to assess mast cell involvement in non-allergic inflammatory conditions like RA.[2]

Quantitative Data Summary

The following tables provide key quantitative parameters for the analysis of PGD2 and its metabolites using common immunoassay and mass spectrometry techniques.

Table 1: Immunoassay (ELISA) Kit Performance Characteristics

Analyte Assay Range Sensitivity (80% B/B₀) Sample Type Reference
tetranor-PGDM 6.4 - 4,000 pg/mL ~40 pg/mL Urine [5]
Prostaglandin D2 15.63 - 1,000 pg/mL 9.38 pg/mL (Analytical) Plasma, Serum [6]

| 13,14-dihydro-15-keto PGF₂α | 2.3 - 5,000 pg/mL | ~16.3 pg/mL | Plasma |[7] |

Table 2: Cross-Reactivity of a Commercial tetranor-PGDM ELISA Kit

Compound Cross-Reactivity (%)
tetranor-PGDM 100
tetranor-PGJM 100
tetranor-PGAM 2.08
tetranor-PGEM 0.03
Prostaglandin D₂ <0.01
13,14-dihydro-15-keto PGD₂ <0.01

Data from Cayman Chemical's tetranor-PGDM ELISA Kit.[5]

Table 3: Typical LC-MS/MS Parameters for Prostaglandin Metabolite Analysis

Parameter Typical Setting Reference
Chromatography Reversed-phase C18 column [8]
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid [8]
Ionization Mode Negative Ion Electrospray (ESI-) [8][9]

| Detection | Multiple Reaction Monitoring (MRM) |[9] |

Experimental Protocols

Sample Collection and Handling

Proper sample handling is critical to prevent analyte degradation and ensure accurate quantification.

  • Plasma: Collect whole blood using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection.[10] Transfer the plasma to a clean tube and add an antioxidant like BHT to prevent oxidation.[8] Store immediately at -80°C until analysis.

  • Urine: Collect a mid-stream urine sample in a sterile container. For accurate normalization, measure creatinine concentration in a separate aliquot. Store samples at -80°C until analysis.

  • Storage: Prostaglandin metabolites are unstable.[8] Standardize all sample handling procedures, including collection, storage, and extraction times and temperatures, to ensure consistency.[8]

Protocol: Quantification by Competitive ELISA

This protocol provides a general workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Refer to the specific manufacturer's manual for detailed instructions.

ELISA_Workflow start Start plate_prep Plate pre-coated with anti-Rabbit IgG start->plate_prep add_standards Add Standards, Samples, and Controls to wells plate_prep->add_standards add_tracer Add PG-AChE Tracer (competes with sample PG) add_standards->add_tracer add_antiserum Add specific Rabbit Antiserum add_tracer->add_antiserum incubate_bind Incubate to allow competitive binding add_antiserum->incubate_bind wash1 Wash plate to remove unbound reagents incubate_bind->wash1 add_substrate Add Ellman's Reagent (AChE Substrate) wash1->add_substrate develop Incubate to develop color add_substrate->develop read Read absorbance at 405-420 nm develop->read calculate Calculate concentration from standard curve read->calculate end End calculate->end

General workflow for a competitive ELISA.

Methodology:

  • Prepare Standards: Reconstitute and perform serial dilutions of the prostaglandin standard as per the kit instructions to generate a standard curve.[7]

  • Sample Addition: Pipette standards, controls, and prepared biological samples into the appropriate wells of the microtiter plate.[10]

  • Competitive Reaction: Add the prostaglandin-acetylcholinesterase (AChE) tracer and the specific rabbit antiserum to each well.[7] The tracer and the prostaglandin in the sample will compete for binding to the limited number of antibody sites.[7]

  • Incubation: Incubate the plate, typically for 18 hours at 4°C, to allow the binding reaction to reach equilibrium.[5]

  • Washing: Wash the plate multiple times with the provided wash buffer to remove all unbound reagents.[10]

  • Development: Add Ellman's Reagent, the substrate for AChE, to each well and incubate for 60-90 minutes.[5][7] The enzymatic reaction produces a yellow color.[7]

  • Read Plate: Measure the absorbance (optical density) of each well using a microplate reader at a wavelength between 405-420 nm.[7] The color intensity is inversely proportional to the concentration of the prostaglandin in the sample.[7]

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the metabolite in the samples by interpolating their absorbance values from the standard curve.

Protocol: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity for quantifying prostaglandin metabolites.

LCMS_Workflow start Start sample_prep Thaw plasma or urine sample on ice start->sample_prep add_is Spike with deuterated internal standard (e.g., d4-PGD2) sample_prep->add_is acidify Acidify sample to ~pH 3.5 (e.g., with formic acid) add_is->acidify extract Perform liquid-liquid extraction with Hexane:Ethyl Acetate (1:1) acidify->extract vortex Vortex vigorously extract->vortex centrifuge Centrifuge (e.g., 3000 x g, 10 min, 4°C) vortex->centrifuge collect_organic Collect upper organic layer centrifuge->collect_organic repeat_extract Repeat extraction 2x, pooling layers collect_organic->repeat_extract evaporate Evaporate solvent under nitrogen stream repeat_extract->evaporate reconstitute Reconstitute dried extract in mobile phase-like solvent evaporate->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze end End analyze->end

Workflow for sample preparation and LC-MS/MS analysis.

Methodology: Sample Preparation (Liquid-Liquid Extraction)

  • Thaw Sample: Thaw 500 µL of plasma or urine on ice.[8]

  • Internal Standard: Spike the sample with a known amount of a deuterated internal standard (e.g., d₄-PGD₂) to correct for extraction efficiency and matrix effects.[8][9]

  • Acidification: Acidify the sample to approximately pH 3.5 with a dilute acid, such as 0.1% formic acid.[8]

  • Extraction: Add 2 mL of a pre-chilled organic solvent mixture (e.g., hexane:ethyl acetate, 1:1 v/v).[8][9]

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[8]

  • Collect Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.[8]

  • Repeat Extraction: Repeat the extraction process (steps 4-6) two more times on the remaining aqueous layer, pooling all organic extracts.[8]

  • Evaporation: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at room temperature.[8]

  • Reconstitution: Reconstitute the dried residue in 100 µL of a solvent compatible with the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8]

  • Final Centrifugation: Vortex briefly and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial for analysis.[8]

LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system equipped with a reversed-phase C18 column and an electrospray ionization (ESI) source operating in negative ion mode.[8]

  • Develop a chromatographic gradient using mobile phases of water and acetonitrile, both containing 0.1% formic acid, to separate the analyte from other matrix components.[8]

  • Use tandem mass spectrometry with Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent-to-fragment ion transitions for both the native analyte and its deuterated internal standard.

References

Application Notes: Measurement of Urinary 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor-PGDM, is a major urinary metabolite of Prostaglandin D2 (PGD2).[1][2] PGD2 is a lipid mediator produced from arachidonic acid primarily by mast cells, but also by other cells such as Th2 cells and dendritic cells.[1][3] Due to the rapid metabolism and instability of PGD2 in vivo, direct measurement is challenging. Tetranor-PGDM is a stable and abundant downstream metabolite, making its quantification in urine a reliable and non-invasive method to assess systemic PGD2 biosynthesis and mast cell activation.[1][4][5]

Clinical Significance

The measurement of urinary tetranor-PGDM serves as a crucial biomarker in various clinical and research settings, particularly for diseases involving mast cell activation.[6][7]

  • Systemic Mastocytosis (SM) and Mast Cell Activation Syndrome (MCAS): Urinary tetranor-PGDM is significantly elevated in patients with SM compared to healthy controls, reflecting the increased mast cell burden and mediator release.[6][8] Its measurement is a more sensitive diagnostic indicator for mastocytosis than urinary histamine metabolites in some cases.[8] It provides a non-invasive tool to monitor in vivo mast cell activity.[6][9]

  • Allergic Diseases:

    • Food Allergies: Patients with food allergies show significantly higher levels of urinary tetranor-PGDM, which correlate with the severity of allergic symptoms upon oral food challenges.[10] This makes it a promising objective biomarker for diagnosing and monitoring food allergy severity.[10][11]

    • Asthma: Elevated levels of PGD2 metabolites, including tetranor-PGDM, are found in patients with severe asthma, particularly those characterized by Type 2 inflammation.[12][13]

  • Inflammatory Conditions:

    • Rheumatoid Arthritis (RA): A subset of patients with RA exhibit elevated urinary tetranor-PGDM, suggesting mast cell involvement in the pathophysiology of the disease.[6]

  • Drug Development: In the development of therapies targeting mast cell-mediated pathways or cyclooxygenase (COX) enzymes, urinary tetranor-PGDM can serve as a valuable pharmacodynamic biomarker to assess drug efficacy and target engagement.[6]

Quantitative Data Summary

The following tables summarize reported concentrations of urinary tetranor-PGDM across different populations. Values are typically normalized to urinary creatinine to account for variations in urine dilution.

Table 1: Urinary Tetranor-PGDM in Mast Cell Disorders and Inflammatory Conditions

ConditionPatient PopulationMean/Median tetranor-PGDM Level (ng/mg Creatinine)Key Finding
Healthy Controls Normal Adults (n=16)11.5Baseline for comparison.[6]
Normal Adults1.5 - 10.8 (Reference Range)Established normal range via ELISA.[11]
Preschoolers (≤5 yrs)4.03 (Median)Levels are higher in young children compared to adults.[14]
Systemic Mastocytosis (SM) SM Patients (n=17)37.2Significantly higher than healthy controls (p < 0.01).[6]
Rheumatoid Arthritis (RA) RA Patients (n=60)20.0Significantly higher than controls; 33% of patients had elevated levels.[6]
Food Allergy Patients with Food AllergySignificantly higherLevels were elevated compared to healthy volunteers and patients with other allergic diseases (asthma, allergic rhinitis).[10]

Table 2: Assay Performance and Ranges

Assay MethodReportable RangeSensitivity (80% B/B₀)Reference
ELISA 6.4 - 4,000 pg/mL~40 pg/mL[15]
Online SPE-LC-MS/MS 0.2 - 40 ng/mLNot specified[16][17]

Signaling Pathways and Workflows

Biosynthesis and Metabolism of PGD2 to Tetranor-PGDM

The diagram below illustrates the biochemical pathway starting from arachidonic acid in the cell membrane. Cyclooxygenase (COX) enzymes convert arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2). Tissue-specific PGD synthases (H-PGDS in mast cells or L-PGDS) then isomerize PGH2 to PGD2. PGD2 is subsequently metabolized through a series of enzymatic steps, including reduction and beta-oxidation, to form the stable urinary metabolite, tetranor-PGDM.

G cluster_0 Cell Membrane cluster_1 Cytosol / Perinuclear cluster_2 Systemic Circulation & Metabolism cluster_3 Excretion Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGH2 Prostaglandin H2 PGDS H-PGDS / L-PGDS PGH2->PGDS PGD2 Prostaglandin D2 Metabolites Intermediate Metabolites PGD2->Metabolites COX-1 / COX-2->PGH2 PGDS->PGD2 tetranor-PGDM tetranor-PGDM Metabolites->tetranor-PGDM Urine Urine tetranor-PGDM->Urine G cluster_prep Sample Acquisition cluster_analysis Analysis cluster_elisa ELISA Steps cluster_lcms LC-MS/MS Steps cluster_data Data Interpretation A Patient Preparation (Avoid NSAIDs) B 24-hour or Spot Urine Collection A->B C Sample Storage (Freeze at ≤ -20°C) B->C D Sample Thawing & Centrifugation C->D E1 ELISA Method D->E1 Path 1 E2 LC-MS/MS Method D->E2 Path 2 F1 Chemical Derivatization (tetranor-PGDM -> tetranor-PGJM) E1->F1 F2 Internal Standard Spiking E2->F2 G1 Competitive Immunoassay F1->G1 H1 Colorimetric Reading G1->H1 I Standard Curve Generation H1->I G2 Solid Phase Extraction (SPE) (Optional: Online SPE) F2->G2 H2 LC Separation & MS/MS Detection G2->H2 H2->I J Creatinine Normalization (ng/mg Creatinine) I->J K Final Data Analysis J->K

References

Application Notes and Protocols for the Extraction of 13,14-dihydro-15-keto-tetranor PGD2 from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Due to its short half-life, direct measurement of PGD2 in biological matrices is often challenging. Therefore, the quantification of its more stable metabolites serves as a reliable indicator of PGD2 biosynthesis. 13,14-dihydro-15-keto-tetranor PGD2 (tetranor PGDM) is a major urinary metabolite of PGD2.[1] Its measurement in plasma can provide valuable insights into systemic PGD2 production.

This document provides detailed protocols for the extraction of 13,14-dihydro-15-keto-tetranor PGD2 from plasma using both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

PGD2 Signaling and Metabolism

PGD2 exerts its biological effects by binding to two distinct G-protein coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors.[2] Activation of these receptors triggers downstream signaling cascades that mediate the diverse physiological actions of PGD2.[3][4][5] The metabolism of PGD2 is a multi-step process involving several enzymes. PGD2 is first converted to 13,14-dihydro-15-keto-PGD2. Subsequent β-oxidation leads to the formation of the tetranor derivative, 13,14-dihydro-15-keto-tetranor PGD2.

PGD2_Signaling_Pathway cluster_synthesis PGD2 Synthesis cluster_signaling Signaling Arachidonic Acid Arachidonic Acid COX COX-1/2 Arachidonic Acid->COX PGH2 PGH2 COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 Prostaglandin D2 PGDS->PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 Receptor (CRTH2) PGD2->DP2 AC Adenylate Cyclase DP1->AC PLC Phospholipase C DP2->PLC cAMP ↑ cAMP AC->cAMP Ca2 ↑ Ca2+ PLC->Ca2

Diagram 1: PGD2 Synthesis and Signaling Pathway.

Experimental Workflow

The general workflow for the analysis of 13,14-dihydro-15-keto-tetranor PGD2 in plasma involves sample collection, the addition of an internal standard, extraction, evaporation of the solvent, reconstitution of the extract, and subsequent analysis by LC-MS/MS.

experimental_workflow plasma Plasma Sample Collection (EDTA tubes, 4°C) is Spike with Internal Standard (e.g., deuterated tetranor PGDM) plasma->is extraction Extraction (SPE or LLE) is->extraction evaporation Evaporation to Dryness (under Nitrogen) extraction->evaporation reconstitution Reconstitution (in LC Mobile Phase) evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis and Quantification lcms->data

Diagram 2: Experimental Workflow for tetranor PGD2 Analysis.

Quantitative Data Summary

The following table summarizes typical analytical parameters for the quantification of prostaglandin metabolites in plasma using LC-MS/MS. Note that these values are for the closely related metabolite, 13,14-dihydro-15-keto-PGE2, and may require optimization for 13,14-dihydro-15-keto-tetranor PGD2.

ParameterValueReference
Extraction Method Solid-Phase Extraction (C18)[6]
Recovery >90%[7]
Limit of Detection (LOD) 0.5 ng/mL[8]
Limit of Quantification (LOQ) 1.0 ng/mL[8]
Linearity (r) >0.99[8]
Intra-assay Precision (%CV) < 15%[9]
Inter-assay Precision (%CV) < 15%[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the extraction of 13,14-dihydro-15-keto-PGE2.[6]

Materials:

  • Plasma samples

  • Deuterated 13,14-dihydro-15-keto-tetranor PGD2 internal standard

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Methyl acetate or Acetonitrile (HPLC grade)

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. To 1 mL of plasma, add the deuterated internal standard. Acidify the sample to pH 3-4 with a small volume of 1% formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove polar impurities.

  • Elution: Elute the analyte with 2 mL of methyl acetate or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC-MS/MS mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Analysis: Vortex the reconstituted sample and centrifuge to pellet any insoluble material. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the extraction of 13,14-dihydro-15-keto-PGE2.[10]

Materials:

  • Plasma samples

  • Deuterated 13,14-dihydro-15-keto-tetranor PGD2 internal standard

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. To 500 µL of plasma, add the deuterated internal standard.

  • Acidification: Acidify the sample to approximately pH 3.5 by adding a small volume of 0.1% formic acid.

  • Extraction: Add 2 mL of a pre-chilled mixture of hexane and ethyl acetate (1:1, v/v). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction (steps 3-5) two more times, pooling the organic layers.

  • Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC-MS/MS mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

  • Analysis: Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Concluding Remarks

The provided protocols offer robust methods for the extraction of 13,14-dihydro-15-keto-tetranor PGD2 from plasma. The choice between SPE and LLE will depend on the specific laboratory setup and requirements. It is crucial to note the inherent instability of prostaglandin metabolites and to handle samples accordingly, keeping them on ice and processing them promptly.[10] The use of a deuterated internal standard is highly recommended to correct for any analyte loss during sample preparation and to account for matrix effects in the LC-MS/MS analysis. For optimal results, method validation and optimization for the specific analyte and matrix are essential.

References

Application Notes and Protocols for Studying Food Allergies Using Prostaglandin D2 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator released predominantly by mast cells upon allergen exposure, playing a pivotal role in the pathophysiology of type I hypersensitivity reactions, including food allergies. The measurement of PGD2 metabolites in biological fluids offers a non-invasive approach to assess mast cell activation and the severity of allergic responses. Among these metabolites, 13,14-dihydro-15-keto-tetranor PGD2 and its downstream product, tetranor-PGDM, have emerged as valuable biomarkers in food allergy research. Urinary tetranor-PGDM, in particular, has been identified as a sensitive and specific index of food-induced allergic reactions, correlating with symptom severity in both preclinical models and clinical settings.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the utilization of these PGD2 metabolites in the study of food allergies.

Application Notes

1. Biomarker for Diagnosis and Monitoring of Food Allergies:

Urinary levels of tetranor-PGDM have been shown to be significantly elevated in patients with food allergies compared to healthy individuals or patients with other allergic conditions like asthma, allergic rhinitis, and atopic dermatitis.[1][2] This specificity makes it a promising biomarker for the differential diagnosis of food allergies. Monitoring urinary tetranor-PGDM levels can also be employed to objectively assess the outcomes of oral food challenges and the efficacy of therapeutic interventions, such as oral immunotherapy.[1]

2. Investigating the Pathophysiology of Food Allergy:

The quantification of 13,14-dihydro-15-keto-tetranor PGD2 and tetranor-PGDM provides a window into the in vivo activation of mast cells in the gastrointestinal tract.[1][4] Studies utilizing these biomarkers have demonstrated a direct link between intestinal mast cell numbers, the severity of allergic symptoms, and the urinary excretion of PGD2 metabolites.[1] This allows researchers to investigate the mechanisms of mast cell-driven inflammation in food allergy and to evaluate the in vivo activity of novel mast cell-stabilizing drugs.

3. Drug Development and Preclinical Studies:

In animal models of food allergy, urinary tetranor-PGDM levels serve as a reliable endpoint to assess the efficacy of potential drug candidates.[1] The use of this non-invasive biomarker can reduce the reliance on more subjective scoring of clinical symptoms and provide quantitative data on the pharmacological activity of compounds targeting the PGD2 pathway or mast cell function.

Quantitative Data Summary

The following table summarizes representative data on urinary tetranor-PGDM levels in the context of food allergy.

Population/Model Condition Urinary Tetranor-PGDM Levels (ng/mg Creatinine) Reference
Human PatientsFood AllergySignificantly higher than healthy volunteers and patients with other allergic diseases.[1]
Human PatientsPositive Oral Food ChallengeIncreased levels post-challenge.[4]
Mouse Model of Food AllergyOvalbumin-induced allergyIncreased levels correlating with disease progression and intestinal mast cell numbers.[1]
Healthy ParticipantsPreschool-agedMedian (IQR): 4.03 (3.36–5.06)[5]
Healthy ParticipantsSchool-agedMedian (IQR): 2.37 (1.56–3.10)[5]
Healthy ParticipantsAdolescent and AdultMedian (IQR): 1.97 (1.29–2.35)[5]

Experimental Protocols

Protocol 1: Measurement of Urinary Tetranor-PGDM by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies described for the quantification of urinary PGD2 metabolites.[1]

1. Materials:

  • Urine samples

  • Deuterated internal standard (d6-tetranor-PGDM)

  • 1 M HCl

  • Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak Vac 3 cc)

  • Methanol

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system (e.g., triple-quadrupole mass spectrometer)

2. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • To 0.4 mL of urine, add water to a final volume of 1 mL.

  • Acidify the diluted urine to approximately pH 3 with 1 M HCl.

  • Add 5 ng of the deuterated internal standard (d6-tetranor-PGDM).

  • Vortex the sample.

3. Solid-Phase Extraction (SPE):

  • Condition the SPE cartridge with 1-2 mL of methanol followed by 1-2 mL of water.

  • Load the acidified urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1-2 mL of water to remove salts and other polar impurities.

  • Elute the analytes with 1-2 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis:

  • LC System: Utilize a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Establish a suitable gradient to achieve separation of the analyte from other urinary components.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the endogenous tetranor-PGDM and the deuterated internal standard.

5. Data Analysis:

  • Generate a standard curve using known concentrations of tetranor-PGDM.

  • Quantify the amount of tetranor-PGDM in the urine samples by comparing the peak area ratio of the endogenous analyte to the internal standard against the standard curve.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Signaling Pathways and Metabolic Fate

PGD2 Metabolic Pathway in Food Allergy

The following diagram illustrates the metabolic conversion of PGD2, released from mast cells, into its urinary metabolites, including 13,14-dihydro-15-keto-tetranor PGD2 and tetranor-PGDM.

PGD2_Metabolism MastCell Activated Mast Cell in Intestinal Mucosa PGD2 Prostaglandin D2 (PGD2) MastCell->PGD2 Release DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) PGD2->DK_PGD2 Metabolism DK_Tetranor_PGD2 13,14-dihydro-15-keto-tetranor PGD2 DK_PGD2->DK_Tetranor_PGD2 β-oxidation Tetranor_PGDM Tetranor-PGDM DK_Tetranor_PGD2->Tetranor_PGDM Further Metabolism Urine Urinary Excretion Tetranor_PGDM->Urine

Caption: Metabolic pathway of PGD2 to urinary biomarkers.

PGD2 Signaling in Allergic Inflammation

PGD2 and its active metabolite, DK-PGD2, exert their pro-inflammatory effects by binding to the CRTH2 (DP2) receptor on various immune cells, promoting a type 2 inflammatory response.

PGD2_Signaling cluster_ligands PGD2 Metabolites cluster_cells Immune Cells cluster_effects Pro-inflammatory Effects PGD2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 DK_PGD2 DK-PGD2 DK_PGD2->CRTH2 Th2 Th2 Cell Cytokine Type 2 Cytokine Release (IL-4, IL-5, IL-13) Th2->Cytokine Eosinophil Eosinophil Inflammation Allergic Inflammation Eosinophil->Inflammation Basophil Basophil Basophil->Inflammation CRTH2->Th2 Activation & Chemotaxis CRTH2->Eosinophil Activation & Chemotaxis CRTH2->Basophil Activation & Chemotaxis Cytokine->Inflammation

Caption: PGD2 signaling cascade in allergic responses.

References

application of tetranor-PGDM as a diagnostic index for food allergy.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Food allergy is a significant global health concern, and accurate diagnosis is crucial for patient management and the development of effective therapeutics. Traditional diagnostic methods, such as skin prick tests and serum-specific IgE measurements, have limitations in sensitivity and specificity.[1] Recent research has identified urinary tetranor-prostaglandin D metabolite (tetranor-PGDM), a stable metabolite of prostaglandin D2 (PGD2), as a promising, non-invasive biomarker for food allergy.[2][3] These application notes provide a comprehensive overview of the use of tetranor-PGDM as a diagnostic index for food allergy, including its biological basis, quantitative data from clinical studies, and detailed experimental protocols.

Biological Rationale

During an IgE-mediated food allergic reaction, mast cells in the intestinal mucosa are activated upon exposure to a specific food allergen.[2] This activation triggers the release of various inflammatory mediators, including PGD2.[4][5] PGD2 is synthesized from arachidonic acid via the cyclooxygenase-2 (COX-2) and hematopoietic prostaglandin D synthase (H-PGDS) pathway within these mast cells.[2][5] PGD2 is then rapidly metabolized in the body and excreted in the urine as tetranor-PGDM.[4][6] Studies have shown that urinary levels of tetranor-PGDM are significantly elevated in individuals with food allergies compared to healthy controls and patients with other allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis, suggesting its specificity as a biomarker for food allergy.[2][7] Furthermore, the concentration of urinary tetranor-PGDM has been found to correlate with the severity of allergic symptoms, making it a valuable tool for monitoring disease activity and response to treatment.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating urinary tetranor-PGDM levels in various populations.

Table 1: Urinary Tetranor-PGDM Levels in Human Subjects

Subject Group Number of Subjects (n) Median Urinary Tetranor-PGDM (ng/mg creatinine) Key Findings Reference
Food Allergy Patients 9Significantly higher than all other groupsUrinary tetranor-PGDM is a potential diagnostic index for food allergy.[2]
Healthy Volunteers 39--[2]
Asthma Patients 37-Levels did not significantly differ from healthy volunteers.[2]
Allergic Rhinitis Patients 8-Levels did not significantly differ from healthy volunteers.[2]
Atopic Dermatitis Patients 5-Levels did not significantly differ from healthy volunteers.[2]

Table 2: Urinary Tetranor-PGDM Levels in Relation to Allergic Rhinitis and Age

Subject Group Number of Subjects (n) Median Urinary Tetranor-PGDM (ng/mg Cre) Key Findings Reference
Allergic Rhinitis (before pollen season) Not specified1.48 (IQR: 0.91–1.67)No significant difference in levels before and during pollen season, suggesting specificity for food allergy.[7]
Allergic Rhinitis (during pollen season) Not specified1.13 (IQR: 0.66–1.35)[7]
Healthy Preschoolers (≤5 years) 57 (total healthy volunteers)4.03 (IQR: 3.36–5.06)Baseline urinary PGDM levels decline with age.[3]
Healthy School-aged (6–14 years) 2.37 (IQR: 1.56–3.10)[3]
Healthy Adolescents and Adults (≥15 years) 1.97 (IQR: 1.29–2.35)[3]

Experimental Protocols

1. Measurement of Urinary Tetranor-PGDM by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the key steps for the quantification of tetranor-PGDM in urine samples.

a. Sample Preparation:

  • Collect spot urine samples from subjects.

  • For both human and mouse urine, dilute 0.4 ml of urine to 1 ml with water.

  • Acidify the diluted urine to a final pH of approximately 3 using 1 mol/l HCl.

  • Add 5 ng of deuterated tetranor-PGDM (d6-tetranor-PGDM) as an internal standard.

  • Load the prepared samples onto a solid-phase extraction column for purification.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Perform the analysis as previously described in the literature.[2] The specific parameters for the LC-MS/MS system, including the type of column, mobile phases, and mass spectrometer settings, should be optimized for the detection and quantification of tetranor-PGDM and its internal standard.

c. Data Analysis:

  • Quantify the concentration of tetranor-PGDM by comparing the peak area ratio of endogenous tetranor-PGDM to the d6-tetranor-PGDM internal standard against a standard curve.

  • Normalize the urinary tetranor-PGDM concentration to the urinary creatinine concentration to account for variations in urine dilution.

Visualizations

FoodAllergy_Signaling_Pathway cluster_mast_cell Intestinal Mast Cell cluster_body Systemic Circulation and Excretion Allergen Food Allergen IgE Allergen-specific IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links Mast_Cell_Activation Mast Cell Activation FcεRI->Mast_Cell_Activation Arachidonic_Acid Arachidonic Acid Mast_Cell_Activation->Arachidonic_Acid Releases COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by PGH2 PGH2 COX2->PGH2 HPGDS H-PGDS PGH2->HPGDS Converted by PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 PGD2_Metabolism PGD2 Metabolism PGD2->PGD2_Metabolism Released into circulation Tetranor_PGDM Tetranor-PGDM PGD2_Metabolism->Tetranor_PGDM Urine Urine Excretion Tetranor_PGDM->Urine

Caption: Signaling pathway of PGD2 production in food allergy.

Tetranor_PGDM_Diagnostic_Workflow start Patient with Suspected Food Allergy urine_collection Urine Sample Collection start->urine_collection sample_prep Sample Preparation (Acidification, Internal Standard Addition) urine_collection->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms quantification Quantification of Tetranor-PGDM lc_ms->quantification normalization Normalization to Creatinine Levels quantification->normalization result Urinary Tetranor-PGDM Level (ng/mg Cre) normalization->result interpretation Clinical Interpretation result->interpretation diagnosis Diagnosis of Food Allergy interpretation->diagnosis Elevated Levels no_diagnosis Further Investigation Required interpretation->no_diagnosis Normal Levels

Caption: Experimental workflow for tetranor-PGDM as a diagnostic index.

Urinary tetranor-PGDM is a highly promising biomarker for the diagnosis and monitoring of food allergy.[2] Its specificity for food allergy, correlation with disease severity, and the non-invasive nature of sample collection make it a valuable tool for researchers, clinicians, and professionals in drug development.[2][3] The provided protocols and data serve as a guide for the implementation of tetranor-PGDM measurement in research and clinical settings. Further validation of reference ranges across different age groups will enhance its clinical utility.[3][7]

References

In Vitro Assays for 13,14-dihydro-15-keto-tetranor PGD2 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto-tetranor Prostaglandin D2 (tetranor-PGDM) is a major urinary metabolite of Prostaglandin D2 (PGD2), a key mediator in various physiological and pathological processes, including allergic inflammation. As a stable downstream product, the quantification of tetranor-PGDM serves as a reliable biomarker for in vivo PGD2 production. Furthermore, understanding the biological activity of tetranor-PGDM is crucial for elucidating the full spectrum of PGD2-mediated effects and for the development of novel therapeutics targeting this pathway.

The biological effects of PGD2 and its metabolites are primarily mediated through the D-prostanoid (DP1) receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). Notably, while PGD2 activates both receptors, its metabolite, 13,14-dihydro-15-keto PGD2 (a direct precursor to tetranor-PGDM), is a selective agonist for the CRTH2 receptor.[1] This suggests that tetranor-PGDM may also exert its biological effects predominantly through the CRTH2 receptor, which is expressed on key inflammatory cells such as T helper type 2 (Th2) cells, eosinophils, and basophils.

These application notes provide detailed protocols for in vitro assays to quantify tetranor-PGDM and to assess its biological activity, focusing on its interaction with the CRTH2 receptor.

I. Quantification of 13,14-dihydro-15-keto-tetranor PGD2

Two primary methods are recommended for the accurate quantification of tetranor-PGDM in biological samples, such as cell culture supernatants: a competitive enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Competitive ELISA

Commercially available ELISA kits offer a high-throughput and sensitive method for quantifying tetranor-PGDM. These assays typically involve the conversion of tetranor-PGDM to a stable derivative for detection.

Experimental Protocol: Tetranor-PGDM ELISA

This protocol is based on the principles of competitive immunoassays.

Materials:

  • Tetranor-PGDM ELISA Kit (e.g., from Cayman Chemical)

  • Sample containing 13,14-dihydro-15-keto-tetranor PGD2 (cell culture supernatant, etc.)

  • Ultrapure water

  • Plate reader capable of measuring absorbance at 405-420 nm

  • Adjustable pipettes and repeating pipettor

Procedure:

  • Sample Preparation:

    • Centrifuge cell culture supernatants at 1,000 x g for 10 minutes to remove cellular debris.

    • If necessary, dilute samples in the supplied ELISA buffer to fall within the assay's quantitative range.

  • Derivatization:

    • Follow the kit manufacturer's instructions to convert the tetranor-PGDM in the standards and samples to a stable derivative. This typically involves an overnight incubation at 60°C.

  • Assay Procedure:

    • Prepare a serial dilution of the derivatized tetranor-PGDM standard as per the kit's instructions.

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the tracer (e.g., a tetranor-PGDM-acetylcholinesterase conjugate) to each well.

    • Incubate the plate as per the manufacturer's instructions (typically 18 hours at 4°C).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., Ellman's Reagent) to each well and incubate for the recommended time (e.g., 60-90 minutes) to allow for color development.

    • Read the absorbance of each well at 405-420 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of tetranor-PGDM in the samples by interpolating their absorbance values on the standard curve.

Data Presentation:

ParameterValueReference
Assay Range6.4-4,000 pg/mL[2]
Sensitivity (80% B/B₀)~40 pg/mL[2]
Cross-Reactivity
tetranor-PGDM100%[2]
tetranor-PGJM100%[2]
tetranor-PGAM2.08%[2]
tetranor-PGEM0.03%[2]
13,14-dihydro-15-keto PGD₂<0.01%[2]
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly specific and sensitive method for the absolute quantification of tetranor-PGDM. This technique is particularly useful for complex biological matrices and for validating ELISA results.

Experimental Protocol: LC-MS/MS Quantification of Tetranor-PGDM

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer

  • C18 reverse-phase column

  • 13,14-dihydro-15-keto-tetranor PGD2 standard

  • Deuterated internal standard (e.g., 13,14-dihydro-15-keto-tetranor PGD2-d4)

  • Acetonitrile, methanol, and formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation:

    • To 1 mL of cell culture supernatant, add the deuterated internal standard.

    • Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

    • Elute the analyte from the SPE cartridge and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analyte from other components using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the analyte using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for tetranor-PGDM and its internal standard should be optimized.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of tetranor-PGDM in the samples from the calibration curve.

Data Presentation:

ParameterValueReference
Reportable Range (tPGDM)0.2-40 ng/mL[3]
Intra-assay Precision (%CV)< 15%[3]
Inter-assay Precision (%CV)< 15%[3]
Accuracy (%Bias)< 15%[3]

II. In Vitro Biological Activity Assays

The following assays are designed to assess the biological activity of 13,14-dihydro-15-keto-tetranor PGD2, likely mediated through the CRTH2 receptor.

A. CRTH2 Receptor Binding Assay

This assay determines the affinity of tetranor-PGDM for the CRTH2 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

  • HEK293 cells stably expressing human CRTH2

  • [³H]-PGD₂ (radioligand)

  • 13,14-dihydro-15-keto-tetranor PGD2

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-CRTH2 cells.

    • Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, [³H]-PGD₂, and varying concentrations of unlabeled 13,14-dihydro-15-keto-tetranor PGD2.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled PGD₂) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

CompoundCRTH2 Ki (nM)DP1 Ki (nM)Reference
PGD₂2.40.6[4]
13,14-dihydro-15-keto PGD₂Comparable to PGD₂Much lower than PGD₂[4]
B. Calcium Mobilization Assay

Activation of the Gαi-coupled CRTH2 receptor leads to an increase in intracellular calcium concentration. This can be measured using a fluorescent calcium indicator.

Experimental Protocol: Fluorometric Calcium Mobilization Assay

Materials:

  • HEK293 cells stably expressing human CRTH2

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • 13,14-dihydro-15-keto-tetranor PGD2

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation:

    • Plate HEK293-CRTH2 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject varying concentrations of 13,14-dihydro-15-keto-tetranor PGD2 into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline after the addition of the agonist.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

Data Presentation:

AgonistCell LineEC₅₀Reference
Urotensin IIHEK293UT4.15 ± 1.06 nM

Note: The provided data is for a different GPCR and serves as an example of expected results. The EC₅₀ for 13,14-dihydro-15-keto-tetranor PGD2 in a CRTH2 calcium mobilization assay would need to be determined experimentally.

C. Chemotaxis Assay

CRTH2 activation on immune cells, such as Th2 cells and eosinophils, induces chemotaxis. This can be assessed using a Boyden chamber or similar migration assay.

Experimental Protocol: Cell Migration Assay

Materials:

  • CRTH2-expressing cells (e.g., human Th2 cell line, primary human eosinophils)

  • Boyden chamber with a porous membrane (e.g., 5 µm pore size)

  • 13,14-dihydro-15-keto-tetranor PGD2

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Cell staining and counting reagents

Procedure:

  • Assay Setup:

    • Add chemotaxis buffer containing varying concentrations of 13,14-dihydro-15-keto-tetranor PGD2 to the lower wells of the Boyden chamber.

    • Place the porous membrane over the lower wells.

    • Add a suspension of CRTH2-expressing cells to the upper chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 1-3 hours).

  • Cell Quantification:

    • Remove the membrane and wipe off the non-migrated cells from the upper surface.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis:

    • Plot the number of migrated cells against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value for the chemotactic response.

III. Visualizations

G CRTH2 Signaling Pathway cluster_membrane Cell Membrane CRTH2 CRTH2/DP2 Receptor G_protein Gαi/o Protein CRTH2->G_protein Activates PGD2_metabolite 13,14-dihydro-15-keto-tetranor PGD2 PGD2_metabolite->CRTH2 Binds AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->cAMP Converts Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Cytokine_release Cytokine Release DAG->Cytokine_release Chemotaxis Chemotaxis Ca2_release->Chemotaxis

Caption: CRTH2 receptor signaling pathway activated by PGD2 metabolites.

G ELISA Workflow for Tetranor-PGDM Sample_Prep 1. Sample Preparation (Supernatant Collection) Derivatization 2. Derivatization (Overnight at 60°C) Sample_Prep->Derivatization Plate_Setup 3. Plate Setup (Add Standards & Samples) Derivatization->Plate_Setup Tracer_Addition 4. Add Tracer Plate_Setup->Tracer_Addition Incubation 5. Incubation (18 hours at 4°C) Tracer_Addition->Incubation Washing 6. Plate Washing Incubation->Washing Substrate_Addition 7. Add Substrate Washing->Substrate_Addition Color_Development 8. Color Development (60-90 min) Substrate_Addition->Color_Development Read_Absorbance 9. Read Absorbance (405-420 nm) Color_Development->Read_Absorbance Data_Analysis 10. Data Analysis Read_Absorbance->Data_Analysis

Caption: Workflow for the quantification of tetranor-PGDM using a competitive ELISA.

G Chemotaxis Assay Workflow Prepare_Chamber 1. Prepare Boyden Chamber (Add agonist to lower wells) Add_Cells 2. Add CRTH2-expressing cells to upper chamber Prepare_Chamber->Add_Cells Incubate 3. Incubate (37°C, 1-3 hours) Add_Cells->Incubate Remove_Membrane 4. Remove Membrane Incubate->Remove_Membrane Stain_Cells 5. Fix and Stain Migrated Cells Remove_Membrane->Stain_Cells Count_Cells 6. Count Cells (Microscopy) Stain_Cells->Count_Cells Analyze_Data 7. Data Analysis (Determine EC₅₀) Count_Cells->Analyze_Data

Caption: Workflow for assessing the chemotactic activity of tetranor-PGDM.

References

Application Notes and Protocols for Studying 13,14-dihydro-15-keto-tetranor PGD2 Function in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto-tetranor Prostaglandin D2 (DK-tetranor PGD2) is a potential metabolite of Prostaglandin D2 (PGD2), a key lipid mediator in various physiological and pathological processes, particularly in inflammation and allergic responses. The immediate precursor of DK-tetranor PGD2, 13,14-dihydro-15-keto PGD2, is a known agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] Activation of the CRTH2/DP2 receptor is strongly implicated in the pathogenesis of type 2 inflammatory diseases such as asthma and atopic dermatitis.[3] This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the in vivo functions of DK-tetranor PGD2, with a focus on its potential role in allergic inflammation.

PGD2 Metabolism and Signaling Pathways

Prostaglandin D2 is enzymatically converted to a series of metabolites. A common pathway involves the reduction of the double bond at C13-14 and oxidation of the hydroxyl group at C-15, leading to the formation of 13,14-dihydro-15-keto PGs. Subsequent beta-oxidation results in the tetranor structure.[1] DK-tetranor PGD2 is a downstream product of this metabolic cascade.

The biological effects of PGD2 and its metabolites are primarily mediated by two G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the CRTH2/DP2 receptor. While DP1 activation is often associated with anti-inflammatory effects, CRTH2/DP2 activation on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils promotes chemotaxis and the release of pro-inflammatory cytokines, driving allergic inflammation.[4][5] Given that the precursor of DK-tetranor PGD2 is a selective CRTH2/DP2 agonist, it is hypothesized that DK-tetranor PGD2 may also exert its biological functions through this receptor.[2][3]

PGD2_Metabolism_Signaling cluster_metabolism PGD2 Metabolism cluster_signaling Signaling Pathway Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGDS 13,14-dihydro-15-keto PGD2 13,14-dihydro-15-keto PGD2 PGD2->13,14-dihydro-15-keto PGD2 15-PGDH, 13-PGR DK-tetranor PGD2 DK-tetranor PGD2 13,14-dihydro-15-keto PGD2->DK-tetranor PGD2 β-oxidation CRTH2 CRTH2/DP2 Receptor DK-tetranor PGD2->CRTH2 Agonist (?) Immune_Cell Immune Cell (e.g., Eosinophil, Th2 cell) CRTH2->Immune_Cell Activation Inflammation Allergic Inflammation Immune_Cell->Inflammation Chemotaxis, Cytokine Release

Caption: PGD2 Metabolism and Hypothesized Signaling of DK-tetranor PGD2.

Recommended Animal Models

Based on the known involvement of the PGD2/CRTH2 pathway in allergic diseases, the following well-established mouse models are recommended for studying the in vivo function of DK-tetranor PGD2:

  • Ovalbumin (OVA)-Induced Atopic Dermatitis Model: This model mimics the key features of atopic dermatitis, including epidermal thickening, eosinophil infiltration, and a Th2-dominant immune response.[6][7]

  • House Dust Mite (HDM)-Induced Allergic Asthma Model: This model recapitulates the cardinal features of human allergic asthma, such as airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.[8][9]

Experimental Protocols

The following protocols provide detailed methodologies for inducing the disease models, administering DK-tetranor PGD2, and assessing the subsequent inflammatory responses.

Experimental Workflow Overview

experimental_workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_analysis Data Analysis Sensitization Sensitization (OVA or HDM) Challenge Challenge (OVA or HDM) Sensitization->Challenge DK_PGD2_Admin DK-tetranor PGD2 Administration Challenge->DK_PGD2_Admin Assessment Assessment of Inflammation DK_PGD2_Admin->Assessment Data_Interpretation Data Interpretation Assessment->Data_Interpretation

Caption: General Experimental Workflow.
Protocol 1: Ovalbumin (OVA)-Induced Atopic Dermatitis in Mice

1.1. Materials:

  • Animals: 6-8 week old female BALB/c mice.

  • Reagents:

    • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

    • Imject™ Alum Adjuvant (Thermo Fisher Scientific)

    • Sterile 0.9% saline

    • DK-tetranor PGD2 (Cayman Chemical or equivalent)

    • Vehicle control (e.g., ethanol, diluted in saline)

    • Anesthetic (e.g., isoflurane)

    • Depilatory cream or electric razor

1.2. Experimental Procedure:

  • Sensitization (Day 0 and 14):

    • Prepare a solution of 100 µg OVA in 200 µL of sterile saline mixed with 2 mg of alum.

    • Administer 200 µL of the OVA/alum solution via intraperitoneal (i.p.) injection on day 0 and day 14.[10]

  • Challenge (Starting Day 21):

    • On day 20, anesthetize the mice and shave a 2x2 cm area of the dorsal skin.

    • On day 21, apply a sterile patch containing 100 µg of OVA in 100 µL of saline to the shaved skin.

    • Repeat the OVA challenge every 48 hours for a total of 3-4 challenges.

  • DK-tetranor PGD2 Administration:

    • Prepare stock solutions of DK-tetranor PGD2 in ethanol. Immediately before use, dilute to the desired concentration in sterile saline.

    • Administer DK-tetranor PGD2 (e.g., 1, 10, 100 µg/kg) or vehicle control via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 30 minutes prior to each OVA challenge.

1.3. Assessment of Atopic Dermatitis (24-48 hours after the final challenge):

  • Clinical Scoring: Score the severity of skin lesions based on erythema, edema, excoriation, and dryness.

  • Histological Analysis:

    • Collect skin biopsies and fix in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and cellular infiltration.

    • Stain with Toluidine Blue to identify mast cells.

  • Immunohistochemistry/Immunofluorescence: Stain skin sections for eosinophils (e.g., using anti-Major Basic Protein or anti-Eosinophil Peroxidase antibodies).[11]

  • Quantitative Data Collection:

ParameterMethodExpected Outcome with DK-tetranor PGD2 (Hypothesized)
Clinical ScoreVisual assessment (0-3 scale for each parameter)Increased severity of skin lesions
Epidermal ThicknessMicroscopic measurement from H&E stained sectionsIncreased epidermal thickness
Eosinophil InfiltrationCell counting per high-power field in stained sectionsIncreased number of eosinophils in the dermis
Mast Cell DegranulationCell counting and morphological assessmentIncreased number of degranulated mast cells
Serum IgE LevelsELISAIncreased total and OVA-specific IgE levels
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma in Mice

2.1. Materials:

  • Animals: 6-8 week old female BALB/c mice.

  • Reagents:

    • House Dust Mite (HDM) extract (e.g., Greer Laboratories)

    • Sterile phosphate-buffered saline (PBS)

    • DK-tetranor PGD2 (Cayman Chemical or equivalent)

    • Vehicle control (e.g., ethanol, diluted in PBS)

    • Anesthetic (e.g., isoflurane)

2.2. Experimental Procedure:

  • Sensitization (Day 0):

    • Anesthetize mice lightly with isoflurane.

    • Intranasally (i.n.) administer 1 µg of HDM extract in 40 µL of sterile PBS.[9]

  • Challenge (Days 7-11):

    • Anesthetize mice lightly with isoflurane.

    • Intranasally (i.n.) administer 10 µg of HDM extract in 40 µL of sterile PBS daily for five consecutive days.[9]

  • DK-tetranor PGD2 Administration:

    • Prepare DK-tetranor PGD2 solutions as described in Protocol 1.

    • Administer DK-tetranor PGD2 (e.g., 1, 10, 100 µg/kg) or vehicle control via intraperitoneal (i.p.) or intranasal (i.n.) instillation 30 minutes prior to each HDM challenge.

2.3. Assessment of Allergic Asthma (24-48 hours after the final challenge):

  • Airway Hyperresponsiveness (AHR) Measurement: Assess AHR to increasing doses of methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL):

    • Euthanize mice and cannulate the trachea.

    • Lavage the lungs with ice-cold PBS.

    • Collect the BAL fluid for cell counting and cytokine analysis.

  • Cell Differentials:

    • Centrifuge the BAL fluid and resuspend the cell pellet.

    • Perform cytospin preparations and stain with Wright-Giemsa to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

    • Alternatively, use flow cytometry with antibodies against Siglec-F and CD11c to specifically quantify eosinophils.[12]

  • Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant using ELISA or a multiplex bead array.[3][13]

  • Lung Histology:

    • Perfuse and fix the lungs in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with H&E for assessment of peribronchial and perivascular inflammation.

    • Stain with Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.

  • Quantitative Data Collection:

ParameterMethodExpected Outcome with DK-tetranor PGD2 (Hypothesized)
Airway HyperresponsivenessWhole-body plethysmography (Penh value)Increased airway resistance in response to methacholine
Eosinophil Count in BALFDifferential cell count or flow cytometryIncreased number and percentage of eosinophils
Th2 Cytokine Levels (IL-4, IL-5, IL-13) in BALFELISA or Multiplex AssayIncreased concentrations of Th2 cytokines
Peribronchial InflammationHistological scoring of H&E stained lung sectionsIncreased inflammatory cell infiltration
Mucus ProductionPAS staining and scoringIncreased number of PAS-positive goblet cells
Serum IgE LevelsELISAIncreased total and HDM-specific IgE levels

Data Interpretation and Conclusion

The quantitative data generated from these experiments will provide insights into the in vivo function of DK-tetranor PGD2. An increase in the measured inflammatory parameters in the DK-tetranor PGD2-treated groups compared to the vehicle control group would suggest a pro-inflammatory role for this metabolite in the context of allergic inflammation, likely mediated through the CRTH2/DP2 receptor. These studies will be crucial for understanding the complete metabolic and functional landscape of PGD2 and for identifying potential new therapeutic targets in allergic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 13,14-dihydro-15-keto-tetranor PGD2 Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 13,14-dihydro-15-keto-tetranor PGD2 samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of 13,14-dihydro-15-keto-tetranor PGD2 in my samples?

A1: Prostaglandins and their metabolites, including 13,14-dihydro-15-keto-tetranor PGD2, are inherently unstable lipid compounds. The main factors contributing to their degradation are:

  • Temperature: Elevated temperatures significantly accelerate the degradation of prostaglandins.[1] It is crucial to maintain low temperatures during sample processing and for long-term storage.

  • pH: Extreme pH levels, both acidic and basic, can affect the stability of prostaglandins. For many prostaglandins, acidification to a pH of approximately 3.5 is recommended to enhance stability and recovery during extraction.[1]

  • Enzymatic Activity: In biological samples, enzymatic activity can persist and alter prostaglandin profiles. The presence of enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH) can lead to rapid metabolism.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the stability of prostaglandins.[1] It is highly advisable to aliquot samples into smaller, single-use volumes.[2]

  • Oxidation: Prostaglandins are susceptible to oxidation. The addition of antioxidants can be a preventive measure, especially for long-term storage.

Q2: What are the optimal storage conditions for my 13,14-dihydro-15-keto-tetranor PGD2 samples?

A2: For optimal stability, samples containing 13,14-dihydro-15-keto-tetranor PGD2 should be stored at low temperatures. For long-term storage, -80°C is strongly recommended.[2][3] If purchased as a solution, it should be stored as supplied at -80°C, where it can be stable for at least six months.[4] For short-term storage of a few days, refrigeration at 4°C may be acceptable, but freezing is preferable.[1]

Q3: How should I handle my biological samples (e.g., plasma, urine) to prevent ex vivo formation or degradation of 13,14-dihydro-15-keto-tetranor PGD2?

A3: Proper sample handling from the moment of collection is critical:

  • Immediate Processing: Process samples as quickly as possible after collection, preferably within 8 hours.[5]

  • Enzyme Inhibition: For plasma or tissue samples, immediately add a cyclooxygenase (COX) inhibitor, such as indomethacin, to prevent the ex vivo synthesis of prostaglandins.[6]

  • Antioxidants: Consider adding an antioxidant, like butylated hydroxytoluene (BHT), to prevent free radical-catalyzed peroxidation.[3]

  • Aliquoting: Before freezing, aliquot samples into single-use vials to avoid repeated freeze-thaw cycles.[2]

  • Urine Samples: For urine collection, it is recommended to collect samples directly into a container and freeze them immediately.[7]

Q4: I am seeing high variability in my measurements between replicate samples. What could be the cause?

A4: High variability can stem from several sources:

  • Inconsistent Sample Handling: Ensure all sample preparation steps, including timing, temperature, and volumes, are standardized.[1]

  • Partial Degradation: Inconsistent degradation can occur if samples are not handled uniformly. The use of enzyme inhibitors and antioxidants at the time of collection can help mitigate this.[1]

  • Analytical Method: If using an ELISA, cross-reactivity with other metabolites can lead to inaccuracies.[6] LC-MS/MS is the gold standard for specificity and sensitivity.[6] For mass spectrometry, the use of a deuterated internal standard is crucial to correct for sample loss and ionization variability.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable analyte Sample degradation due to improper storage or handling.Review storage conditions; ensure samples are stored at -80°C and freeze-thaw cycles are minimized.[2][3] Use fresh aliquots for each experiment.[6]
Inefficient extraction from the biological matrix.Optimize your solid-phase extraction (SPE) protocol. Ensure the pH of the sample is adjusted correctly before loading onto the SPE column.[8]
High background signal in LC-MS/MS Matrix effects from the biological sample.Improve sample cleanup. A robust SPE protocol is essential.[6] Ensure complete chromatographic separation from interfering compounds.[3]
Contaminated solvents or glassware.Use high-purity solvents and thoroughly clean all glassware.
Poor peak shape or retention time shifts in LC-MS/MS Column degradation or contamination.Flush the column or replace it if it is old. A C18 reversed-phase column is typically suitable.[9]
Inappropriate mobile phase composition.A common mobile phase is a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[9]
Mismatch between injection solvent and mobile phase.Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.[9]
Inconsistent quantification Lack of an appropriate internal standard.Always use a stable isotope-labeled internal standard (e.g., deuterated) for the analyte of interest to account for variations in sample preparation and instrument response.[6]
Non-linearity of the standard curve.Prepare fresh calibration standards for each run. Ensure the concentration range of your standards brackets the expected concentration of your samples.

Quantitative Data on Prostaglandin Stability

While specific quantitative stability data for 13,14-dihydro-15-keto-tetranor PGD2 is limited in the literature, the following table summarizes the stability of related prostaglandins under various conditions. These data can serve as a valuable guide for handling your samples.

Compound Matrix/Solvent Storage Condition Duration Stability Reference
PGD2Biological FluidsSample handling should not exceed 8 hours-Accurate measurement requires prompt processing[3]
PGD2Biological Samples-20°CLong-termSignificant degradation can occur[2]
PGD2Biological Samples-80°CLong-termRecommended for optimal stability[2][3]
PGE2Aqueous SolutionpH 3-4-Most stable[2]
PGE2Aqueous SolutionAlkaline pH-Degrades rapidly[2]
13,14-dihydro-15-keto-PGE2Aqueous MediaHigh or very low pH-Rapid dehydration occurs[10]
13,14-dihydro-15-keto-PGE2Samples with albumin--More rapid degradation than in buffer[10]
Prostaglandin MetabolitesUrine-40°CUp to 10 yearsStable[2]

Experimental Protocols

Protocol 1: Sample Collection and Pre-processing of Plasma
  • Blood Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).[8]

  • Enzyme Inhibition: Immediately after collection, add a prostaglandin synthase inhibitor, such as indomethacin, to a final concentration of approximately 10 µg/mL.[6]

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate the plasma.[6]

  • Antioxidant Addition: Add an antioxidant such as BHT to the plasma to prevent oxidation.[3]

  • Aliquoting and Storage: Aliquot the plasma into single-use polypropylene tubes and immediately snap-freeze them. Store at -80°C until analysis.[2]

Protocol 2: Solid-Phase Extraction (SPE) and Sample Preparation for LC-MS/MS

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Thawing: Thaw the frozen plasma or urine samples on ice.

  • Internal Standard: Spike the sample with a deuterated internal standard for 13,14-dihydro-15-keto-tetranor PGD2.

  • Acidification: Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., formic acid or citric acid).[3][9]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities, followed by a wash with a low percentage of organic solvent (e.g., 15% ethanol) and then hexane.[5][11]

  • Elution: Elute the prostaglandins with 1 mL of a suitable organic solvent such as methyl formate or ethyl acetate.[5][11]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.[5]

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.[5]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

PGD2_Metabolic_Pathway AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase dhk_PGD2 13,14-dihydro-15-keto-PGD2 PGD2->dhk_PGD2 15-PGDH, 15-oxo-PG Δ13-reductase tetranor_PGDM 13,14-dihydro-15-keto-tetranor PGD2 dhk_PGD2->tetranor_PGDM β-oxidation urinary_metabolites Further Urinary Metabolites tetranor_PGDM->urinary_metabolites Further metabolism

Caption: Simplified metabolic pathway of Prostaglandin D2 (PGD2).

Experimental_Workflow cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analysis collection Collect Biological Sample (e.g., Plasma, Urine) additives Add Inhibitors/Antioxidants (Indomethacin, BHT) collection->additives aliquot Aliquot into Single-Use Vials additives->aliquot storage Store at -80°C aliquot->storage thaw Thaw Sample on Ice storage->thaw spike Spike with Deuterated Internal Standard thaw->spike acidify Acidify to pH ~3.5 spike->acidify spe Solid-Phase Extraction (SPE) acidify->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for prostaglandin metabolite analysis.

References

Technical Support Center: 13,14-dihydro-15-keto-tetranor PGD2 ELISA Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the 13,14-dihydro-15-keto-tetranor PGD2 ELISA assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 13,14-dihydro-15-keto-tetranor PGD2 ELISA assay?

This assay is a competitive enzyme-linked immunosorbent assay (ELISA). The basis of the assay is the competition between the 13,14-dihydro-15-keto-tetranor PGD2 in your sample and a fixed amount of enzyme-labeled 13,14-dihydro-15-keto-tetranor PGD2 for a limited number of antibody binding sites on the microplate. The amount of signal generated is inversely proportional to the concentration of the target molecule in the sample.

Q2: What is 13,14-dihydro-15-keto-tetranor PGD2 and why is it measured?

13,14-dihydro-15-keto-tetranor PGD2 is a stable, major metabolite of Prostaglandin D2 (PGD2).[1][2] PGD2 is an important lipid mediator involved in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[3] Due to the short half-life of PGD2, measuring its stable metabolites like 13,14-dihydro-15-keto-tetranor PGD2 in biological fluids such as urine provides a more accurate reflection of systemic PGD2 production.[1][2]

Q3: What sample types are compatible with this assay?

This assay is typically validated for use with urine.[1][4] It may also be adaptable for other biological fluids like plasma, serum, and cell culture media, but may require specific sample preparation and validation.[5][6][7] Always consult the kit-specific manual for recommended sample types and preparation protocols.

Q4: How should I prepare my samples?

Sample preparation is critical for accurate results. Urine samples may sometimes be diluted and used directly, but often require a purification step like solid-phase extraction (SPE) to remove interfering substances.[4] Plasma and serum samples typically require extraction to remove proteins and lipids that can interfere with the assay.[5] It is crucial to follow the protocol provided with your specific ELISA kit.

Troubleshooting Guides

Standard Curve Issues

A reliable standard curve is essential for accurate quantification.[8][9]

Q: Why is my standard curve flat or has a very low optical density (OD)?

A low OD across your standard curve points to a systemic issue with the assay.

Possible CauseRecommended Solution
Expired or improperly stored reagents Check the expiration dates on all kit components.[10] Ensure reagents have been stored at the recommended temperatures.[10]
Incorrect reagent preparation Double-check all dilution calculations for standards, antibodies, and conjugates.[11] Ensure all components were brought to room temperature before use.[10]
Degraded standard Prepare fresh standard dilutions for each assay.[8] Avoid repeated freeze-thaw cycles of the stock standard.[8]
HRP-conjugate deactivation If the kit has been open for a long time or stored improperly, the enzyme conjugate may have lost activity.[12]
Incorrect plate reader settings Verify the plate reader is set to the correct wavelength for the substrate used (typically 450 nm after adding the stop solution).[6]

Q: My standard curve has a poor fit (R² < 0.98). What should I do?

An irregular curve shape can result from several factors.

Possible CauseRecommended Solution
Pipetting errors Use calibrated pipettes and proper pipetting technique.[11] Ensure you are not introducing bubbles into the wells.[12] Run standards in duplicate or triplicate for better statistical reliability.[8]
Inaccurate serial dilutions Carefully prepare the serial dilutions of the standard. Ensure thorough mixing at each dilution step.
Plate not washed properly Ensure uniform and thorough washing of all wells between steps.[12]
Temperature fluctuations Avoid "edge effects" by ensuring the plate is incubated at a consistent temperature. Do not stack plates during incubation.[10][13]
Incorrect curve fitting model Use the curve fitting model recommended by the kit manufacturer (e.g., four-parameter logistic fit).[9][14]
Signal & Background Issues

Q: I am getting a high background signal across the plate. What is the cause?

High background can obscure the signal from your samples and standards.

Possible CauseRecommended Solution
Insufficient washing Increase the number of wash steps or the soak time between washes to remove all unbound reagents.[15]
Ineffective blocking If preparing your own plates, ensure the blocking step is sufficient. You may need to optimize the blocking buffer or incubation time.
Contaminated buffers or reagents Use fresh, sterile buffers. Ensure the substrate is not contaminated or has not been exposed to light.[10]
Cross-contamination Use fresh pipette tips for each standard and sample.[13] Use fresh plate sealers for each incubation step.[10]
Over-incubation Adhere to the incubation times specified in the protocol.[10]

Q: I have no signal or a very weak signal in my standards and samples. What went wrong?

A lack of signal usually indicates a critical step was missed or a key reagent is inactive.

Possible CauseRecommended Solution
Reagents added in the wrong order Carefully review and repeat the assay, ensuring all steps are performed in the correct sequence.
Essential reagent omitted Double-check that all required reagents (e.g., antibody, conjugate, substrate) were added to the wells.
Expired or inactive reagents Use reagents within their expiration date.[10] Confirm the activity of the enzyme conjugate and substrate.
Incorrect antibody concentration If using a kit where you prepare your own antibody dilutions, you may need to increase the antibody concentration.[15]
Presence of inhibitors Ensure that buffers used for sample dilution do not contain inhibitors of the HRP enzyme, such as sodium azide.[6]
Data Variability Issues

Q: My duplicate/triplicate readings have high variability (high %CV). Why?

Poor replicate data can compromise the reliability of your results.

Possible CauseRecommended Solution
Inconsistent pipetting Ensure consistent and accurate pipetting across all wells.[16]
Inadequate mixing Mix all reagents and samples thoroughly before adding them to the plate.[15]
Uneven washing Use an automated plate washer or ensure manual washing is performed consistently for all wells.[10]
Temperature gradients across the plate Ensure the entire plate is at a uniform temperature during incubations.[10] Placing the plate on a metal block can help with even temperature distribution.
Edge effects Avoid using the outer wells of the plate if edge effects are a persistent issue.

Quantitative Data & Experimental Protocols

Assay Performance Characteristics (Example Data)

The following table summarizes typical performance data for a tetranor-PGDM ELISA kit. Note that these values can vary between manufacturers and lots. Always refer to the datasheet provided with your specific kit.

ParameterTypical ValueReference
Assay Range 6.4 - 4,000 pg/mL[1]
Sensitivity (80% B/B₀) ~40 pg/mL[1]
Limit of Detection (LOD) ~0.05 ng/mL[4]
Intra-Assay Variation (%CV) 3.9 - 6.0%[4]
Inter-Assay Variation (%CV) 5.7 - 10.4%[4]
Cross-Reactivity Data (Example)

This is a competitive assay, so understanding the cross-reactivity with other related molecules is crucial for data interpretation.

CompoundCross-ReactivityReference
tetranor-PGDM 100%[1]
tetranor-PGJM 100%[1]
tetranor-PGAM 2.08%[1]
tetranor-PGEM 0.03%[1]
Prostaglandin D₂ <0.01%[1]
13,14-dihydro-15-keto PGD₂ <0.01%[1]
General Experimental Workflow

The following diagram illustrates the general steps involved in a competitive ELISA for 13,14-dihydro-15-keto-tetranor PGD2.

ELISA_Workflow start Start prep_samples Sample & Standard Preparation start->prep_samples add_to_plate Add Standards & Samples to Antibody-Coated Plate prep_samples->add_to_plate add_conjugate Add Enzyme-Conjugate (HRP-tetranor PGD2) add_to_plate->add_conjugate incubate1 Incubate (Competitive Binding) add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate (e.g., TMB) wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Plate (e.g., 450 nm) add_stop->read_plate analyze Analyze Data (Generate Standard Curve, Calculate Concentrations) read_plate->analyze end End analyze->end Troubleshooting_Logic issue issue cause cause solution solution start Problem with Assay? issue_signal Signal Issue? start->issue_signal issue_curve Poor Standard Curve? start->issue_curve issue_variability High Variability? start->issue_variability no_signal No/Weak Signal issue_signal->no_signal Yes high_bg High Background issue_signal->high_bg No, High BG low_od Low ODs issue_curve->low_od Yes bad_fit Poor Fit (R² low) issue_curve->bad_fit No, Bad Fit cause_variability Inconsistent Pipetting/ Washing/Temp issue_variability->cause_variability cause_no_signal1 Reagent Omitted/ Inactive/Expired no_signal->cause_no_signal1 cause_no_signal2 Incorrect Reagent Order no_signal->cause_no_signal2 cause_high_bg1 Insufficient Washing high_bg->cause_high_bg1 cause_high_bg2 Contamination/ Cross-Reactivity high_bg->cause_high_bg2 solution_reagents Check Reagents & Protocol Order cause_no_signal1->solution_reagents cause_no_signal2->solution_reagents solution_washing Improve Wash Steps cause_high_bg1->solution_washing cause_high_bg2->solution_washing cause_low_od Degraded Standard/ Inactive Conjugate low_od->cause_low_od cause_bad_fit Pipetting Error/ Temp Gradient bad_fit->cause_bad_fit solution_standards Prepare Fresh Standards cause_low_od->solution_standards solution_technique Refine Technique/ Ensure Temp Control cause_bad_fit->solution_technique cause_variability->solution_technique

References

minimizing cross-reactivity in tetranor-PGDM immunoassay.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cross-reactivity and other common issues encountered during tetranor-PGDM immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is tetranor-PGDM and why is it measured?

Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of Prostaglandin D2 (PGD2).[1] PGD2 is an inflammatory mediator involved in various biological processes and diseases such as allergic reactions, Duchenne muscular dystrophy, and aspirin-intolerant asthma.[1] Measuring urinary tetranor-PGDM levels provides a reliable indication of systemic PGD2 production and mast cell activity.[1]

Q2: What are the common sources of error in a tetranor-PGDM immunoassay?

Common sources of error in tetranor-PGDM immunoassays include:

  • Cross-reactivity: The antibody may bind to other structurally similar prostaglandin metabolites present in the sample, leading to inaccurate results.[1][2]

  • Matrix effects: Components in the biological sample (e.g., urine) can interfere with the antibody-antigen binding, affecting assay performance.[1][3][4]

  • Improper sample handling and preparation: Incorrect storage, dilution, or extraction of samples can lead to variability and inaccurate measurements.[5]

  • Procedural errors: Deviations from the assay protocol, such as incorrect incubation times or temperatures, can impact results.[6]

Q3: What is cross-reactivity and how can it affect my results?

Cross-reactivity occurs when the immunoassay's antibody binds to molecules that are structurally similar to tetranor-PGDM, such as other prostaglandin metabolites.[7] This can lead to an overestimation of the tetranor-PGDM concentration in the sample.[5][7] It is a critical parameter to consider, especially when analyzing complex biological samples containing a mixture of related compounds.[2]

Troubleshooting Guide

Issue 1: Higher than expected tetranor-PGDM concentrations

Possible Cause: Cross-reactivity with other prostaglandin metabolites.

Troubleshooting Steps:

  • Review Antibody Specificity: Check the cross-reactivity profile of the antibody provided by the manufacturer. A well-characterized monoclonal antibody is generally more specific than a polyclonal antibody.[1]

  • Assess Potential Cross-Reactants: Identify other prostaglandin metabolites that may be present in your sample type. The most common cross-reactants for tetranor-PGDM assays are other tetranor prostaglandin metabolites.

  • Perform Cross-Reactivity Testing: If possible, test the cross-reactivity of your antibody with commercially available standards of suspected cross-reactants (e.g., tetranor-PGEM, tetranor-PGAM).

  • Sample Purification: Consider using solid-phase extraction (SPE) to purify urine samples before the immunoassay. This can remove interfering substances and potential cross-reactants.[1][8]

Issue 2: Poor reproducibility and high variability between sample replicates

Possible Cause: Matrix effects from the biological sample.

Troubleshooting Steps:

  • Optimize Sample Dilution: Urine samples often contain interfering components.[1] Perform a dilution linearity experiment to determine the optimal dilution factor that minimizes matrix effects while keeping the analyte concentration within the assay's dynamic range.

  • Utilize Solid-Phase Extraction (SPE): SPE is an effective method to remove interfering substances from urine, leading to improved assay performance and linearity.[1] A study showed that without SPE, the recovery of tetranor-PGDM was poor, but after SPE, the recovery was within acceptable limits (82.3% to 113.5%).[1]

  • Check Assay Buffer Conditions: Ensure the ionic strength and pH of your assay buffer are optimal. For one monoclonal antibody-based EIA, the optimal conditions were found to be 150 mM NaCl at pH 7.5.[1][8]

Issue 3: Low or no signal in the assay

Possible Cause: Issues with a derivatization step required by some commercial kits.

Troubleshooting Steps:

  • Verify the Derivatization Protocol: Some commercial ELISA kits for tetranor-PGDM require a conversion of tetranor-PGDM to a more stable derivative, tetranor-PGJM, through a heating step.[5] Carefully review and follow the manufacturer's protocol for this derivatization.

  • Ensure Complete Derivatization: Incomplete conversion of tetranor-PGDM to tetranor-PGJM will result in an underestimation of the analyte. Ensure the correct temperature and incubation time are used.

  • Check Reagent Stability: The derivatized standard may have limited stability. Prepare it fresh as recommended by the protocol.[5]

Quantitative Data Summary

Table 1: Cross-Reactivity of a Monoclonal Antibody-Based Tetranor-PGDM EIA

Cross-ReactantCross-Reactivity (%)
tetranor-PGEM0.631
tetranor-PGAM3.876
tetranor-PGFM0.003

Data from a study developing a specific monoclonal antibody for tetranor-PGDM.[1]

Table 2: Performance Characteristics of a Developed Tetranor-PGDM EIA

ParameterValue
Half-maximal inhibition concentration (IC50)1.79 ng/mL
Limit of Detection (LOD)0.0498 ng/mL
Range of Quantitation (ROQ)0.252 to 20.2 ng/mL
Intra-assay variation3.9–6.0%
Inter-assay variation5.7–10.4%

Data from a study developing a specific monoclonal antibody for tetranor-PGDM.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline for purifying tetranor-PGDM from urine to minimize matrix effects.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the Sample: Acidify the urine sample to pH 3.0 with 1 M HCl. Load 1 mL of the acidified urine onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 5 mL of ultrapure water, followed by 5 mL of hexane.

  • Elute the Analyte: Elute the tetranor-PGDM from the cartridge with 5 mL of ethyl acetate.

  • Dry and Reconstitute: Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen. Reconstitute the dried residue in an appropriate volume of assay buffer for use in the immunoassay.

Protocol 2: Competitive Enzyme Immunoassay (EIA)

This protocol describes a general workflow for a competitive EIA for tetranor-PGDM.

  • Coating: Coat a 96-well microplate with a capture antibody (e.g., goat anti-mouse IgG) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add the tetranor-PGDM standards or prepared samples, the primary antibody against tetranor-PGDM, and a fixed amount of enzyme-labeled tetranor-PGDM (tracer) to the wells. Incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C).

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate to the wells and incubate for a specified time to allow for color development.

  • Stop Reaction: Stop the enzyme-substrate reaction by adding a stop solution.

  • Read Absorbance: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of tetranor-PGDM in the sample.

Visualizations

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase Metabolism Metabolism PGD2->Metabolism tetranor_PGDM tetranor-PGDM (Urinary Metabolite) Metabolism->tetranor_PGDM

Caption: Simplified prostaglandin D2 synthesis and metabolism pathway.

Immunoassay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis Sample_Collection 1. Sample Collection SPE 2. Sample Purification (SPE) Sample_Collection->SPE Derivatization 3. Derivatization (if required) SPE->Derivatization Reagent_Prep 4. Reagent Preparation Derivatization->Reagent_Prep Plate_Coating 5. Plate Coating & Blocking Reagent_Prep->Plate_Coating Competitive_Binding 6. Competitive Binding Plate_Coating->Competitive_Binding Washing 7. Washing Competitive_Binding->Washing Detection 8. Substrate & Detection Washing->Detection Read_Plate 9. Read Plate Detection->Read_Plate Standard_Curve 10. Generate Standard Curve Read_Plate->Standard_Curve Calculate_Concentration 11. Calculate Concentration Standard_Curve->Calculate_Concentration

Caption: General workflow for a tetranor-PGDM competitive immunoassay.

Troubleshooting_Tree Start Inaccurate Results High_Signal High Signal / Concentration? Start->High_Signal Low_Signal Low Signal / Concentration? Start->Low_Signal High_CV High Variability (CV)? Start->High_CV CrossReactivity Check Cross-Reactivity Data High_Signal->CrossReactivity CheckDerivatization Verify Derivatization Step Low_Signal->CheckDerivatization MatrixEffect Assess Matrix Effects High_CV->MatrixEffect PurifySample Purify Sample (SPE) CrossReactivity->PurifySample CheckReagents Check Reagent Stability CheckDerivatization->CheckReagents OptimizeDilution Optimize Sample Dilution MatrixEffect->OptimizeDilution

Caption: Troubleshooting decision tree for common immunoassay issues.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for 13,14-dihydro-15-keto-tetranor PGD2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 13,14-dihydro-15-keto-tetranor PGD2 (also known as tetranor-PGDM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate quantification of this important prostaglandin D2 metabolite.

Frequently Asked Questions (FAQs)

Q1: What is 13,14-dihydro-15-keto-tetranor PGD2 and why is it measured?

A1: 13,14-dihydro-15-keto-tetranor PGD2 (tetranor-PGDM) is a major urinary metabolite of prostaglandin D2 (PGD2).[1][2] PGD2 is an unstable lipid mediator involved in various physiological and pathological processes, including allergic reactions and inflammation.[1] Measuring its stable urinary metabolites like tetranor-PGDM provides a noninvasive way to assess the systemic production of PGD2.[1][3]

Q2: What are the main challenges in analyzing 13,14-dihydro-15-keto-tetranor PGD2 by LC-MS/MS?

A2: The primary challenges include:

  • Isomeric Interference: 13,14-dihydro-15-keto-tetranor PGD2 is structurally similar to other prostaglandin metabolites, particularly tetranor-PGEM (a metabolite of PGE2). These isomers can have identical mass-to-charge ratios (m/z) and similar fragmentation patterns, making chromatographic separation crucial for accurate quantification.[1]

  • Low Endogenous Concentrations: Prostaglandin metabolites are often present at low concentrations in biological samples, requiring sensitive instrumentation and optimized sample preparation to achieve adequate detection limits.

  • Matrix Effects: Biological matrices like urine contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Proper sample clean-up is essential to minimize these effects.

Q3: What type of internal standard should be used for accurate quantification?

A3: A stable isotope-labeled internal standard is highly recommended for the accurate quantification of 13,14-dihydro-15-keto-tetranor PGD2. A deuterated analog, such as tetranor-PGDM-d6, is an ideal choice as it co-elutes with the endogenous analyte and experiences similar matrix effects and ionization efficiencies, thus correcting for variations during sample preparation and analysis.

Q4: What are the recommended storage conditions for urine samples prior to analysis?

A4: To ensure the stability of prostaglandin metabolites, it is recommended to freeze urine samples at -80°C immediately after collection and until analysis.[3] While tetranor-PGDM has been reported to be relatively stable, related metabolites can be sensitive to degradation at room temperature.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Splitting, or Broadening) 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase. 3. Column Degradation: Loss of stationary phase or void formation in the column.1. Flush the column with a strong solvent series. If the problem persists, consider replacing the column. 2. Reconstitute the dried sample extract in a solvent that is similar in composition to the initial mobile phase (e.g., a low percentage of organic solvent). 3. Replace the analytical column.
Inconsistent Retention Times 1. Mobile Phase Inconsistency: Changes in mobile phase composition or pH. 2. Inadequate Column Equilibration: Insufficient time for the column to stabilize between injections. 3. Pump Malfunction: Fluctuations in the LC pump flow rate.1. Prepare fresh mobile phases daily. Ensure accurate pH adjustment if using buffers. 2. Increase the column equilibration time in the LC method. 3. Check the LC pump for leaks and perform a flow rate calibration.
Low Signal Intensity or Poor Sensitivity 1. Suboptimal MS/MS Parameters: Incorrect MRM transitions, collision energy, or declustering potential. 2. Ion Source Contamination: Buildup of non-volatile salts or sample components in the ESI source. 3. Inefficient Sample Extraction: Poor recovery of the analyte during solid-phase extraction. 4. Ion Suppression: Co-eluting matrix components interfering with ionization.1. Optimize MRM parameters by infusing a standard of the analyte. Refer to the recommended parameters in the "Quantitative Data" section as a starting point. 2. Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. 3. Optimize the solid-phase extraction protocol. Ensure proper conditioning, loading, washing, and elution steps. 4. Improve chromatographic separation to resolve the analyte from interfering compounds. Enhance sample clean-up to remove matrix components.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. LC System Contamination: Carryover from previous injections or buildup of contaminants in the tubing or injector. 3. Leaks in the LC System: Small leaks can introduce air and cause pressure fluctuations and baseline noise.1. Use high-purity, LC-MS grade solvents and reagents. 2. Implement a rigorous wash protocol for the autosampler and injection port between samples. Flush the entire LC system with a strong solvent. 3. Inspect all fittings and connections for leaks.
Inaccurate Quantification 1. Lack of Proper Internal Standard: Not using a stable isotope-labeled internal standard. 2. Poor Chromatographic Resolution from Isomers: Co-elution with isomeric metabolites like tetranor-PGEM. 3. Analyte Degradation: Improper sample handling and storage.1. Incorporate a deuterated internal standard (e.g., tetranor-PGDM-d6) into the workflow, adding it at the beginning of the sample preparation process. 2. Optimize the LC gradient to achieve baseline separation of 13,14-dihydro-15-keto-tetranor PGD2 and its isomers. 3. Adhere to strict sample collection and storage protocols, keeping samples frozen at -80°C.

Quantitative Data

The following tables provide a summary of typical LC-MS/MS parameters for the analysis of 13,14-dihydro-15-keto-tetranor PGD2. Note that optimal values may vary depending on the specific instrument and experimental conditions.

Table 1: Mass Spectrometry Parameters

Parameter Value Comment
Ionization Mode Negative Electrospray (ESI-)Prostaglandins contain a carboxylic acid group that is readily deprotonated.
Precursor Ion (Q1) m/z 327.2[M-H]⁻ for 13,14-dihydro-15-keto-tetranor PGD2.
Product Ion (Q3) m/z 247.1A characteristic fragment ion for quantification.
Internal Standard (Precursor -> Product) m/z 333.2 -> 253.1Example for tetranor-PGDM-d6. This will vary based on the specific internal standard used.
Dwell Time 50-100 msAdjust based on the number of co-monitored analytes to ensure sufficient data points across the chromatographic peak.
Collision Energy (CE) To be optimizedTypically in the range of -15 to -30 eV. This needs to be determined empirically for the specific instrument.
Declustering Potential (DP) To be optimizedTypically in the range of -40 to -80 V. This needs to be determined empirically for the specific instrument.

Table 2: Liquid Chromatography Parameters

Parameter Value Comment
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for prostaglandins.
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 - 20 µL
Example Gradient Time (min)% B
0.020
1.020
8.095
10.095
10.120
12.020

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of Urine Samples

This protocol provides a general guideline for the extraction of 13,14-dihydro-15-keto-tetranor PGD2 from urine. Optimization may be required for specific sample types and instruments.

  • Sample Thawing and Internal Standard Spiking:

    • Thaw frozen urine samples on ice.

    • To 1 mL of urine, add the deuterated internal standard (e.g., tetranor-PGDM-d6) to a final concentration of approximately 5-10 ng/mL. Vortex to mix.

  • Sample Acidification:

    • Acidify the urine sample to a pH of approximately 3.5 by adding a small volume of 1 M acetate buffer (pH 3.5) or dilute formic acid. This step is crucial for the efficient retention of the acidic prostaglandin on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg).

    • Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of water with 0.1% formic acid. Do not allow the sorbent to dry out between steps.

  • Sample Loading:

    • Load the acidified urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water with 0.1% formic acid to remove polar impurities.

    • Wash the cartridge with 2 mL of hexane to remove non-polar, lipid-like interferences.

  • Elution:

    • Elute the analyte with 2 mL of ethyl acetate into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid). Vortex briefly and centrifuge to pellet any insoluble material.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

PGD2_Metabolism Metabolic Pathway of PGD2 to 13,14-dihydro-15-keto-tetranor PGD2 PGD2 Prostaglandin D2 (PGD2) dihydro_keto_PGD2 13,14-dihydro-15-keto-PGD2 PGD2->dihydro_keto_PGD2 15-PGDH, Δ13-reductase tetranor_PGDM 13,14-dihydro-15-keto-tetranor PGD2 (tetranor-PGDM) dihydro_keto_PGD2->tetranor_PGDM β-oxidation

PGD2 Metabolic Pathway

LCMSMS_Workflow Experimental Workflow for 13,14-dihydro-15-keto-tetranor PGD2 Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection (-80°C storage) spike_is Spike with Internal Standard (tetranor-PGDM-d6) urine_sample->spike_is acidify Acidify to pH 3.5 spike_is->acidify spe Solid-Phase Extraction (SPE) (C18 cartridge) acidify->spe elute Elution spe->elute dry_reconstitute Dry Down & Reconstitute elute->dry_reconstitute lc_separation LC Separation (C18 Column, Gradient Elution) dry_reconstitute->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard Calibration) ms_detection->quantification

LC-MS/MS Experimental Workflow

References

Technical Support Center: Quantification of Low Levels of Tetranor-PGDM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and solutions associated with quantifying low levels of 11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM).

Frequently Asked Questions (FAQs)

Q1: What is tetranor-PGDM and why is it a significant biomarker?

A1: Tetranor-PGDM is a major urinary metabolite of Prostaglandin D2 (PGD2), a key lipid mediator involved in various physiological and pathological processes, including inflammation and allergic reactions.[1][2][3][4][5] PGD2 itself is unstable and has a short half-life, making direct measurement difficult. Tetranor-PGDM is more stable and abundant in urine, serving as a reliable indicator of systemic PGD2 production and mast cell activity.[2][3][6] Its levels have been shown to be elevated in conditions like food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma.[6][7]

Q2: What are the primary methods for quantifying tetranor-PGDM?

A2: The two primary methods for quantifying tetranor-PGDM are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard for its high sensitivity and specificity, while ELISA offers a high-throughput and more accessible alternative.[1][7][8][9]

Q3: What are the expected concentrations of tetranor-PGDM in biological samples?

A3: Urinary concentrations of tetranor-PGDM can vary significantly. In healthy humans, the normal level is approximately 1.5 ng/mg of creatinine.[5][7] These low physiological concentrations present a significant challenge for quantification.

Q4: How should urine samples be collected and stored to ensure the stability of tetranor-PGDM?

A4: Samples should be collected and assayed immediately if possible. For storage, it is crucial to freeze samples at -80°C to prevent degradation of prostaglandin metabolites.[8][9] Tetranor-PGDM itself is relatively stable under various conditions, including multiple freeze/thaw cycles.[1][10]

Troubleshooting Guide

General Issues

Q5: My results show high variability between replicate samples. What could be the cause?

A5: High variability can stem from several sources:

  • Inconsistent Sample Preparation: Ensure uniform handling of all samples, especially during critical steps like solid-phase extraction (SPE) or derivatization.

  • Pipetting Errors: Use calibrated positive displacement pipettes or syringes for accurate handling of small volumes, especially for viscous liquids or organic solvents.[9]

  • Matrix Effects: Components in the urine matrix can interfere with the assay. Ensure your sample purification (e.g., SPE) is effective.[7] For LC-MS/MS, the use of a deuterated internal standard can help correct for variability.[8]

  • Improper Mixing: Ensure thorough mixing of reagents and samples, especially after reconstitution or dilution.[11]

LC-MS/MS Specific Issues

Q6: I am observing a low signal or cannot detect tetranor-PGDM in my samples. What should I check?

A6:

  • Sample Purity: Urine contains numerous interfering substances. Implementing a solid-phase extraction (SPE) step is critical to clean up the sample and concentrate the analyte.[7][8]

  • Instrument Sensitivity: Verify the mass spectrometer is tuned and calibrated according to the manufacturer's specifications for optimal sensitivity in the low mass range.

  • Ionization Suppression: Matrix effects can suppress the ionization of tetranor-PGDM. Ensure your chromatographic method provides adequate separation from interfering matrix components. The use of an internal standard is crucial to assess and correct for this.[8]

  • Analyte Stability: While tetranor-PGDM is relatively stable, ensure proper storage conditions (-80°C) have been maintained to prevent any potential degradation.[9]

Q7: I am having difficulty distinguishing tetranor-PGDM from a structurally similar metabolite, tetranor-PGEM. How can I resolve this?

A7: Simultaneous quantification is challenging due to similar chemical structures and identical Multiple Reaction Monitoring (MRM) transitions.[1][10] The key is high-efficiency chromatographic separation. Use a high-resolution reverse-phase C18 column and optimize the gradient elution to achieve baseline separation of the two analytes before they enter the mass spectrometer.[8]

ELISA Specific Issues

Q8: The background in my ELISA plate is too high. What are the common causes?

A8:

  • Insufficient Washing: Ensure washing steps are performed thoroughly to remove all unbound reagents. Invert the plate and tap it on absorbent paper to remove any residual wash buffer.[11]

  • Reagent Contamination: Use fresh pipette tips for each reagent and sample to avoid cross-contamination. Ensure the TMB substrate has not been exposed to light or contaminants.[11]

  • Incorrect Incubation Times/Temperatures: Adhere strictly to the incubation times and temperatures specified in the kit protocol.[11]

  • Cross-Reactivity: While some kits are highly specific, check the cross-reactivity profile. The antibody in your assay might be binding to structurally related molecules.[9]

Q9: My standard curve is poor or non-linear. What should I do?

A9:

  • Improper Standard Preparation: Reconstitute and dilute the standards precisely as described in the protocol. The initial derivatization step, which converts tetranor-PGDM to tetranor-PGJM for detection, is critical and must be performed correctly for both standards and samples.[9]

  • Expired Reagents: Do not use kits or reagents that have passed their expiration date. Store all components as recommended.[11]

  • Matrix Effects: Even with ELISA, matrix components can interfere. For urine samples, dilution (e.g., at least 1:2) and solid-phase extraction are often necessary to remove these interferences.[7][9] One study noted that without SPE, the recovery of tetranor-PGDM from artificial urine was less than 30.2% due to negative interference.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated LC-MS/MS and ELISA methods for tetranor-PGDM quantification.

Table 1: LC-MS/MS Method Performance

ParameterReported ValueSource
Reportable Range0.2 - 40 ng/mL[1]
Intra-assay Precision (%CV)< 15%[1]
Inter-assay Precision (%CV)< 15%[1]
Accuracy (%Bias)< 15%[1]

Table 2: ELISA Method Performance

ParameterReported ValueSource
Assay Range6.4 - 4,000 pg/mL[4][5]
Limit of Detection (LOD)0.0498 ng/mL (49.8 pg/mL)[7]
Sensitivity (80% B/B₀)~40 pg/mL[4][5]
Range of Quantitation (ROQ)0.252 - 20.2 ng/mL[7]
Intra-assay Variation (%CV)3.9% - 6.0%[7]
Inter-assay Variation (%CV)5.7% - 10.4%[7]
Recovery after SPE82.3% - 113.5%[7]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS (Urine)

This protocol is a generalized procedure based on common practices.

  • Sample Thawing: Thaw frozen urine samples on ice.

  • Internal Standard Spiking: Add a known amount of deuterated internal standard (e.g., tetranor-PGEM-d6, which will also be converted in the next step) to each urine sample.[8] This corrects for sample loss and matrix effects.

  • Acidification: Acidify the urine sample with formic acid to a final concentration of ~0.1% to convert tetranor-PGEM to the more stable tetranor-PGAM, which aids in chromatographic separation from tetranor-PGDM.[8][12][13]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by ultrapure water.[8]

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent wash (e.g., water or 5% methanol) to remove salts and polar impurities.[7]

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar impurities.[7]

    • Elute the tetranor-PGDM and internal standard from the cartridge using an appropriate solvent like acetonitrile or ethyl acetate.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[14]

Protocol 2: Competitive ELISA for Tetranor-PGDM (Urine)

This protocol is based on commercially available kits. Always refer to the specific kit insert for detailed instructions.

  • Sample Preparation (Purification): Dilute urine samples at least 1:2.[9] To remove matrix interference, perform a solid-phase extraction (SPE) as described in Protocol 1.[7]

  • Derivatization of Standards and Samples:

    • Transfer 100 µL of the tetranor-PGDM standard into 900 µL of ultrapure water to create a bulk standard (e.g., 100 ng/mL).[9]

    • Aliquot 1 mL of each purified urine sample into a clean microcentrifuge tube.[9]

    • Incubate all standards and samples at 60°C for 18 hours (overnight). This process converts tetranor-PGDM to the stable derivative tetranor-PGJM, which is recognized by the assay antibodies.[9]

    • Cool tubes to room temperature before use.[9]

  • Assay Procedure:

    • Prepare all reagents (Wash Buffer, ELISA Buffer, Tracer, Antibody) according to the kit instructions.

    • Add standards, controls, and derivatized samples to the appropriate wells of the antibody-coated microplate.

    • Add the tetranor-PGDM AChE Tracer to each well (except blanks).

    • Add the specific antibody to each well (except blanks).

    • Incubate the plate, typically for 18 hours at 4°C.

    • Wash the plate thoroughly with Wash Buffer.

    • Add Ellman's Reagent to each well and incubate in the dark for 60-90 minutes to allow for color development.[4]

    • Read the absorbance at a wavelength between 405-420 nm using a microplate reader.[9]

  • Data Analysis: Calculate the concentration of tetranor-PGDM in the samples by comparing their absorbance to the standard curve. Correct for the initial dilution and SPE recovery factors.

Visualizations

PGD2 Signaling Pathway cluster_0 cluster_1 cluster_2 Arachidonic_Acid Arachidonic Acid (from cell membrane) PGH2 Prostaglandin H2 (PGH2) p1 Arachidonic_Acid->p1 COX1_COX2 COX-1 / COX-2 COX1_COX2->p1 PGD2 Prostaglandin D2 (PGD2) p2 PGH2->p2 PGDS PGD Synthases (L-PGDS, H-PGDS) PGDS->p2 tetranor_PGDM tetranor-PGDM (Urinary Metabolite) p3 PGD2->p3 Metabolism Systemic Metabolism (β-oxidation, etc.) Metabolism->p3 Excretion Urinary Excretion tetranor_PGDM->Excretion p1->PGH2 p2->PGD2 p3->tetranor_PGDM

Caption: PGD2 biosynthesis from arachidonic acid and its metabolism to tetranor-PGDM.

LCMS_Workflow start Urine Sample Collection (-80°C Storage) spike Spike with Deuterated Internal Standard start->spike 1 acidify Acidification (Formic Acid) spike->acidify 2 spe Solid-Phase Extraction (SPE) (C18 Cartridge) acidify->spe 3 elute Elution & Evaporation spe->elute 4 reconstitute Reconstitution in Mobile Phase elute->reconstitute 5 lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms 6 data Data Processing (Quantification vs. Std Curve) lcms->data 7

Caption: Experimental workflow for LC-MS/MS quantification of tetranor-PGDM.

ELISA_Workflow start Urine Sample Collection (Dilution & SPE Purification) derivatize Derivatization of Samples & Standards to tetranor-PGJM (18h at 60°C) start->derivatize 1 plate_add Add Samples, Standards, Tracer & Antibody to Plate derivatize->plate_add 2 incubate Incubate Plate (~18h at 4°C) plate_add->incubate 3 wash Wash Plate incubate->wash 4 develop Add Substrate & Develop Color wash->develop 5 read Read Absorbance (405-420 nm) develop->read 6 analyze Calculate Concentration read->analyze 7

Caption: Experimental workflow for ELISA quantification of tetranor-PGDM.

References

impact of sample collection methods on tetranor-PGDM stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring tetranor-PGDM.

Frequently Asked Questions (FAQs)

Q1: What is tetranor-PGDM and why is it measured?

Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin D2 (PGD2).[1][2] PGD2 is an important lipid mediator involved in various physiological and pathological processes, including allergic reactions and inflammation. Due to the short half-life of PGD2, its metabolites are measured to provide a more stable and accurate reflection of systemic PGD2 production.

Q2: What are the common biological samples used for tetranor-PGDM measurement?

Urine is the most common biological sample for tetranor-PGDM analysis due to its non-invasive collection and the relatively high concentration of the metabolite.[1][2][3] Plasma can also be used, but requires more careful handling to prevent ex vivo prostaglandin synthesis.

Q3: What are the primary analytical methods for tetranor-PGDM quantification?

The two primary methods for quantifying tetranor-PGDM are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay that is relatively simple, high-throughput, and cost-effective.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method that is considered the gold standard for quantification.[1][5]

Experimental Protocols

Urine Sample Collection and Storage

Objective: To collect and store urine samples in a manner that preserves the integrity of tetranor-PGDM for accurate measurement.

Materials:

  • Sterile urine collection containers

  • Optional: Cyclooxygenase (COX) inhibitor (e.g., indomethacin)

  • -80°C freezer

Procedure:

  • Collection: Collect a mid-stream urine sample in a sterile container. For 24-hour collections, keep the entire collection vessel refrigerated during the collection period.

  • Inhibitor Addition (Optional but Recommended): To prevent any potential ex vivo formation of prostaglandins, a COX inhibitor like indomethacin can be added to the collection container to a final concentration of approximately 10 µg/mL.

  • Aliquoting and Storage: Immediately after collection, mix the urine sample well and aliquot into smaller volumes in polypropylene tubes. This minimizes the number of freeze-thaw cycles for each aliquot.

  • Freezing: Snap-freeze the aliquots and store them at -80°C for long-term stability.[4][6]

Plasma Sample Collection and Storage

Objective: To collect and store plasma samples while minimizing ex vivo prostaglandin synthesis and ensuring the stability of tetranor-PGDM.

Materials:

  • Blood collection tubes containing anticoagulant (EDTA is recommended)

  • Cyclooxygenase (COX) inhibitor (e.g., indomethacin)

  • Refrigerated centrifuge

  • Polypropylene tubes

  • -80°C freezer

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of a COX inhibitor such as indomethacin. Immediately before blood draw, add the inhibitor to the blood collection tube to a final concentration of approximately 10 µg/mL.[7]

  • Blood Collection: Collect whole blood into the prepared anticoagulant tube.

  • Mixing: Gently invert the tube several times to ensure thorough mixing of the blood with the anticoagulant and inhibitor.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate the plasma.[7]

  • Aliquoting: Carefully transfer the plasma supernatant to clean polypropylene tubes, avoiding disturbance of the buffy coat and red blood cells.

  • Storage: Immediately snap-freeze the plasma aliquots and store them at -80°C.

Quantitative Data Summary

The stability of tetranor-PGDM is critical for obtaining reliable data. The following tables summarize the available data on its stability under various conditions.

Table 1: Stability of Tetranor-PGDM in Urine

Storage TemperatureDurationStabilityReference
Room Temperature24 hoursStable[5]
4°CNot specifiedStable[8]
-20°CNot specifiedStable[8]
-80°CLong-termStable[6][8]

Table 2: Impact of Freeze-Thaw Cycles on Urinary Analytes

AnalyteNumber of Freeze-Thaw CyclesStorage TemperatureOutcomeReference
Tetranor-PGDM3 cyclesNot specifiedStable[5]
Total Protein6 cycles-80°CSignificant decline[9]
Albumin6 cycles-80°CSignificant decline[9]
8-iso-PGF2α6 cyclesNot specifiedSignificant increase without antioxidant[10]

Troubleshooting Guides

ELISA

Issue 1: High Background

  • Possible Cause: Insufficient washing, cross-contamination between wells, or the substrate solution being exposed to light.

  • Solution:

    • Ensure thorough washing of the plate between steps.

    • Use fresh pipette tips for each sample and reagent.

    • Protect the substrate solution from light and prepare it immediately before use.

Issue 2: High Coefficient of Variation (%CV) Between Replicates

  • Possible Cause: Inaccurate pipetting, non-homogenous samples, or inconsistent incubation times.

  • Solution:

    • Calibrate pipettes regularly and use proper pipetting technique.

    • Thoroughly mix samples before aliquoting into the plate.

    • Ensure consistent incubation times and temperatures for all wells.

Issue 3: Low or No Signal

  • Possible Cause: Inactive reagents, incorrect reagent dilutions, or insufficient incubation times.

  • Solution:

    • Check the expiration dates of all reagents.

    • Verify all dilution calculations and ensure accurate preparation of standards and samples.

    • Adhere to the incubation times specified in the assay protocol.

LC-MS/MS

Issue 1: Matrix Effects (Ion Suppression or Enhancement)

  • Possible Cause: Co-elution of interfering substances from the sample matrix that affect the ionization of tetranor-PGDM.

  • Solution:

    • Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering components.[10]

    • Adjust the chromatographic conditions to improve the separation of tetranor-PGDM from matrix components.

    • Use a stable isotope-labeled internal standard to compensate for matrix effects.[10]

Issue 2: Low Signal Intensity

  • Possible Cause: Inefficient extraction, degradation of the analyte, or suboptimal mass spectrometer settings.

  • Solution:

    • Evaluate the efficiency of the extraction procedure and consider alternative methods.

    • Ensure proper sample handling and storage to prevent degradation.

    • Optimize the mass spectrometer parameters (e.g., collision energy, cone voltage) for tetranor-PGDM.

Issue 3: High Variability Between Injections

  • Possible Cause: Inconsistent sample preparation, carryover from previous injections, or instability of the LC-MS system.

  • Solution:

    • Ensure consistent and reproducible sample preparation for all samples.

    • Implement a thorough wash method between injections to prevent carryover.

    • Monitor the stability of the LC-MS system by regularly injecting quality control samples.

Visualizations

experimental_workflow cluster_urine Urine Sample Processing cluster_plasma Plasma Sample Processing cluster_analysis Analysis UrineCollection Urine Collection AddInhibitorUrine Add COX Inhibitor (optional) UrineCollection->AddInhibitorUrine AliquotUrine Aliquot AddInhibitorUrine->AliquotUrine StoreUrine Store at -80°C AliquotUrine->StoreUrine Thaw Thaw Sample StoreUrine->Thaw BloodDraw Blood Draw into Anticoagulant Tube Centrifuge Centrifuge at 4°C BloodDraw->Centrifuge AddInhibitorPlasma Add COX Inhibitor AddInhibitorPlasma->BloodDraw CollectPlasma Collect Plasma Centrifuge->CollectPlasma AliquotPlasma Aliquot CollectPlasma->AliquotPlasma StorePlasma Store at -80°C AliquotPlasma->StorePlasma StorePlasma->Thaw SPE Solid-Phase Extraction Thaw->SPE Analysis ELISA or LC-MS/MS SPE->Analysis Data Data Analysis Analysis->Data

Caption: Recommended workflow for urine and plasma sample collection and analysis.

signaling_pathway ArachidonicAcid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1/COX-2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase Metabolites Metabolism PGD2->Metabolites TetranorPGDM Tetranor-PGDM (Urinary Metabolite) Metabolites->TetranorPGDM

Caption: Simplified biosynthesis pathway of Tetranor-PGDM from Arachidonic Acid.

References

avoiding degradation of 13,14-dihydro-15-keto-tetranor PGD2 during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 13,14-dihydro-15-keto-tetranor PGD2 to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is 13,14-dihydro-15-keto-tetranor PGD2 and why is its stability a concern?

13,14-dihydro-15-keto-tetranor PGD2 is a major urinary metabolite of Prostaglandin D2 (PGD2).[1] Like many prostaglandins and their metabolites, it is an unstable molecule susceptible to degradation, which can impact the accuracy and reproducibility of experimental results.[2]

Q2: What are the primary factors that can cause degradation of 13,14-dihydro-15-keto-tetranor PGD2?

The main factors contributing to the degradation of prostaglandins include:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • pH: Prostaglandins are sensitive to pH, with degradation often occurring at high or very low pH. For the related metabolite, 15-keto-13,14-dihydro-PGE2, dehydration occurs rapidly in aqueous media, especially at extreme pH values.[2]

  • Solvent: The choice of solvent can impact stability. It is often supplied in an organic solvent like ethanol or methyl acetate.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.

  • Enzymatic Activity: In biological samples, residual enzymatic activity can degrade the analyte.

Q3: How should I store 13,14-dihydro-15-keto-tetranor PGD2?

For long-term storage, it is recommended to store 13,14-dihydro-15-keto-tetranor PGD2 at -20°C or -80°C in a suitable organic solvent such as ethanol or methyl acetate.[3][4] When stored at -20°C, it is reported to be stable for at least two years.[3] To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots of your stock solution.

Q4: Can I store 13,14-dihydro-15-keto-tetranor PGD2 in an aqueous buffer?

It is not recommended to store 13,14-dihydro-15-keto-tetranor PGD2 in aqueous solutions for extended periods due to its instability.[2] If you need to prepare aqueous working solutions, they should be made fresh immediately before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low signal in analytical measurements (e.g., LC-MS/MS) Degradation of the compound due to improper storage or handling.Ensure the compound has been stored at -20°C or -80°C. Prepare fresh working solutions from a new aliquot of the stock solution. Minimize the time the compound spends in aqueous solutions before analysis.
Low solubility in the prepared solution.When preparing aqueous solutions from an organic stock, ensure the final concentration of the organic solvent is sufficient to maintain solubility but does not interfere with your assay. Vortexing during serial dilution can aid in proper mixing.
Inconsistent or variable results between experiments Repeated freeze-thaw cycles of the stock solution leading to gradual degradation.Prepare single-use aliquots of the stock solution upon initial reconstitution and store them at -80°C.
Degradation in the experimental system (e.g., cell culture media).Prepare working solutions fresh for each experiment. Minimize the incubation time as much as possible without compromising the experimental goals.
Precipitation of the compound in aqueous buffer or media The concentration of the compound exceeds its solubility limit in the aqueous solution.Do not dilute the stock solution directly into a large volume of aqueous buffer. Perform serial dilutions while vortexing. Ensure the final organic solvent concentration is adequate to maintain solubility.

Quantitative Data on Stability

Table 1: Estimated Stability of 13,14-dihydro-15-keto-tetranor PGD2 in Aqueous Solutions (Based on data for 15-keto-13,14-dihydro-PGE2)

pHTemperatureEstimated StabilityPrimary Degradation Product (Predicted)
< 4Room TemperatureLowDehydration product (13,14-dihydro-15-keto-tetranor PGA2)
4 - 64°CModerateMinimal degradation
7.4Room TemperatureLow to ModerateDehydration and potential formation of other byproducts
> 8Room TemperatureVery LowRapid dehydration and potential formation of bicyclic compounds

Disclaimer: This data is an estimation based on the behavior of a similar compound, 15-keto-13,14-dihydro-PGE2, and should be used as a guideline.[2] Empirical determination of stability under your specific experimental conditions is recommended.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Reconstitution of Lyophilized Powder: If received as a solid, reconstitute the compound in an anhydrous organic solvent such as ethanol, DMSO, or methyl acetate to a desired stock concentration (e.g., 1-10 mg/mL).

  • Aliquoting: Immediately after reconstitution, prepare single-use aliquots of the stock solution in tightly sealed vials.

  • Storage of Stock Solution: Store the aliquots at -80°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions in the appropriate experimental buffer or cell culture medium immediately before use. Ensure thorough mixing.

Protocol 2: General Handling in Cell-Based Assays
  • Prepare Fresh: Always prepare the final working solution of 13,14-dihydro-15-keto-tetranor PGD2 in your cell culture medium or buffer immediately before adding it to the cells.[5]

  • Solvent Concentration: When diluting the organic stock solution into your aqueous assay medium, ensure the final concentration of the organic solvent is low enough to not affect cell viability (typically <0.5% for DMSO).[6]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the organic solvent used to prepare the working solution.[5]

  • Minimize Incubation Time: If possible, design your experiment to use the shortest effective incubation time to reduce the potential for degradation in the aqueous environment of the cell culture.

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic Pathway of PGD2 to 13,14-dihydro-15-keto-tetranor PGD2 Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase dihydro_keto_PGD2 13,14-dihydro-15-keto PGD2 PGD2->dihydro_keto_PGD2 15-PGDH, 13-PGR tetranor_PGD2 13,14-dihydro-15-keto-tetranor PGD2 dihydro_keto_PGD2->tetranor_PGD2 β-oxidation

Caption: Metabolic pathway from Arachidonic Acid to 13,14-dihydro-15-keto-tetranor PGD2.

Proposed Signaling of PGD2 Metabolites via CRTH2/DP2 Receptor cluster_membrane Cell Membrane CRTH2 CRTH2/DP2 Receptor G_protein Gi/o CRTH2->G_protein PGD2_metabolite 13,14-dihydro-15-keto PGD2 (and potentially tetranor metabolite) PGD2_metabolite->CRTH2 PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Proposed signaling pathway for PGD2 metabolites through the CRTH2/DP2 receptor.[4]

Experimental Workflow for Handling 13,14-dihydro-15-keto-tetranor PGD2 start Start: Receive Compound reconstitute Reconstitute in Anhydrous Organic Solvent start->reconstitute aliquot Prepare Single-Use Aliquots reconstitute->aliquot store Store at -80°C aliquot->store experiment_day Day of Experiment: Thaw One Aliquot store->experiment_day prepare_working Prepare Fresh Working Solution in Aqueous Buffer/Media experiment_day->prepare_working use_immediately Use Immediately in Assay prepare_working->use_immediately end End of Experiment use_immediately->end

References

Technical Support Center: Measurement of Urinary 13,14-dihydro-15-keto-tetranor PGD₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the measurement of urinary 13,14-dihydro-15-keto-tetranor prostaglandin D₂ (tetranor-PGDM), a major metabolite of prostaglandin D₂ (PGD₂).

Frequently Asked Questions (FAQs)

Q1: What is urinary 13,14-dihydro-15-keto-tetranor PGD₂ (tetranor-PGDM), and why is it measured?

A1: 13,14-dihydro-15-keto-tetranor PGD₂ (tetranor-PGDM) is a major, stable urinary metabolite of prostaglandin D₂ (PGD₂). PGD₂ is an important lipid mediator involved in various physiological and pathological processes, including allergic reactions and inflammation. Due to the instability and rapid clearance of PGD₂ from circulation, measuring its urinary metabolites like tetranor-PGDM provides a reliable and non-invasive method to assess systemic PGD₂ production over time.[1][2][3][4]

Q2: What are the common methods for measuring urinary tetranor-PGDM?

A2: The two most common methods for quantifying urinary tetranor-PGDM are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA is a high-throughput method based on antibody-antigen recognition, while LC-MS/MS offers higher specificity and sensitivity by separating the analyte chromatographically and detecting it based on its mass-to-charge ratio.[1][5][6]

Q3: Which medications or substances can interfere with the measurement of urinary tetranor-PGDM?

A3: Non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and indomethacin can inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, including PGD₂.[2] Administration of these drugs can lead to a significant decrease in urinary tetranor-PGDM levels, and their use should be discontinued for at least 48 hours prior to urine collection if possible.

Q4: How should urine samples be collected and stored for tetranor-PGDM analysis?

A4: For optimal results, a 24-hour urine collection or a second morning void is often recommended. After collection, samples should be centrifuged to remove particulate matter and immediately frozen at -20°C or -80°C to prevent degradation of the analyte.[7] Tetranor-PGDM is generally stable under frozen conditions and can withstand a few freeze-thaw cycles, but it may not be stable at room temperature for extended periods (e.g., 24 hours).[5]

Troubleshooting Guides

ELISA-Based Assays

Issue 1: Higher-Than-Expected tetranor-PGDM Concentrations

Possible Cause Troubleshooting Steps
Cross-reactivity Review the cross-reactivity profile of the ELISA kit. The antibody may be binding to other structurally similar prostaglandins or their metabolites present in the urine.[1] Consider confirming results with a more specific method like LC-MS/MS.
Contamination Ensure there is no cross-contamination between high-concentration samples or standards and other samples. Use fresh pipette tips for each sample and reagent.[8][9]
Improper Washing Insufficient washing of the microplate wells can lead to high background signal. Ensure all wells are completely filled and aspirated during each wash step.[8][10]

Issue 2: Low or No Signal

Possible Cause Troubleshooting Steps
Analyte Degradation Verify that urine samples were properly stored (frozen) immediately after collection and that freeze-thaw cycles were minimized.[5]
Incorrect Reagent Preparation or Addition Ensure all reagents, including standards, antibodies, and substrates, were prepared according to the kit's protocol and added in the correct order.[8]
Expired Reagents Check the expiration dates of all kit components. Do not use expired reagents.
Enzyme Inhibition Ensure that buffers, particularly wash buffers, do not contain enzyme inhibitors like sodium azide, which can inhibit horseradish peroxidase (HRP) activity.[8]

Issue 3: High Variability Between Replicate Wells

Possible Cause Troubleshooting Steps
Pipetting Inconsistency Ensure accurate and consistent pipetting technique for all samples, standards, and reagents. Calibrate pipettes regularly.[9]
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the wells.[8]
Uneven Temperature Ensure the plate is incubated at a uniform temperature. Avoid "edge effects" by not using the outermost wells of the plate if this is a recurring issue.
LC-MS/MS-Based Assays

Issue 1: Poor Sensitivity or Low Analyte Signal

Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent (e.g., C18) is used and that conditioning, loading, washing, and elution steps are performed with the appropriate solvents and volumes.[7][11]
Matrix Effects (Ion Suppression) The complexity of the urine matrix can suppress the ionization of the analyte.[12][13] Dilute the urine sample before extraction to reduce the concentration of interfering substances.[14] Ensure the chromatographic method effectively separates tetranor-PGDM from co-eluting matrix components.
Analyte Degradation Confirm proper sample storage. Although more stable than its parent compound, degradation can still occur with improper handling.[5]

Issue 2: High Background Noise or Interfering Peaks

Possible Cause Troubleshooting Steps
Inadequate Sample Clean-up Improve the SPE wash steps to more effectively remove interfering substances from the urine matrix.[12]
Contaminated Solvents or System Use high-purity, LC-MS grade solvents. Flush the LC system and mass spectrometer to remove any potential contaminants.
Co-eluting Isomers While LC-MS/MS is highly specific, ensure that the chromatographic conditions are sufficient to separate tetranor-PGDM from any potential isomers if present.

Quantitative Data Summary

Table 1: Performance Characteristics of a Commercial tetranor-PGDM ELISA Kit

ParameterValueReference
Assay Range6.4 - 4,000 pg/mL[1]
Sensitivity (80% B/B₀)40 pg/mL[1]
Normal Human Urine Level~1.5 ng/mg creatinine[1][15]

Table 2: Cross-Reactivity Profile of a Commercial tetranor-PGDM ELISA Kit

Compound% Cross-ReactivityReference
tetranor-PGDM100%[1]
tetranor-PGJM100%[1]
tetranor-PGAM2.08%[1]
tetranor-PGEM0.03%[1]
Prostaglandin D₂<0.01%[1]
13,14-dihydro-15-keto PGD₂<0.01%[1]
Prostaglandin E₂<0.01%[1]
Prostaglandin F₂α<0.01%[1]

Table 3: Performance of an Online SPE-LC-MS/MS Method for Urinary tetranor-PGDM

ParameterValueReference
Reportable Range0.2 - 40 ng/mL[5]
Intra-assay Precision (% CV)< 15%[5]
Inter-assay Precision (% CV)< 15%[5]
Accuracy (% Bias)< 15%[5]

Experimental Protocols

Protocol 1: Urine Sample Collection and Storage
  • Patient Preparation: If possible, patients should avoid taking NSAIDs (e.g., aspirin, ibuprofen) for at least 48 hours before and during urine collection.

  • Collection: Collect a 24-hour urine sample or a second morning mid-stream urine sample in a clean, preservative-free container.

  • Processing: Immediately after collection, mix the urine sample well and transfer a 10-15 mL aliquot to a polypropylene tube.

  • Centrifugation: Centrifuge the aliquot at 1,500 x g for 10 minutes at 4°C to remove any sediment or particulate matter.

  • Storage: Transfer the clear supernatant to a new, clean tube and immediately freeze at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Vortex the sample to ensure homogeneity.

    • Spike the sample with an appropriate deuterated internal standard (e.g., tetranor-PGDM-d₄).

    • Acidify the urine sample to a pH of approximately 3.5 with formic acid or hydrochloric acid.[7] This protonates the carboxyl group, enhancing retention on the C18 column.[7]

  • SPE Cartridge Conditioning (C18 type):

    • Condition the C18 SPE cartridge by passing 1-2 mL of methanol through it.

    • Equilibrate the cartridge by passing 1-2 mL of HPLC-grade water. Do not allow the cartridge to go dry.[7]

  • Sample Loading:

    • Load the acidified urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1-2 mL of HPLC-grade water to remove polar impurities.

    • A second wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) can be performed to remove less polar interferences.

  • Elution:

    • Elute the tetranor-PGDM from the cartridge with 1-2 mL of an organic solvent such as methanol or ethyl acetate.[7]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.

    • The sample is now ready for LC-MS/MS analysis.

Visualizations

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 PGH₂ Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD₂ PGH2->PGD2 PGD Synthase dihydro_keto_PGD2 13,14-dihydro-15-keto PGD₂ PGD2->dihydro_keto_PGD2 Metabolism tetranor_PGDM 13,14-dihydro-15-keto-tetranor PGD₂ (tetranor-PGDM) dihydro_keto_PGD2->tetranor_PGDM β-oxidation Urine Urinary Excretion tetranor_PGDM->Urine

Caption: Metabolic pathway of Prostaglandin D₂ to its urinary metabolite.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Collection 1. Urine Collection (& Storage at -80°C) Thaw_Spike 2. Thaw & Spike with Internal Standard Urine_Collection->Thaw_Spike Acidify 3. Acidify to pH 3.5 Thaw_Spike->Acidify SPE 4. Solid-Phase Extraction (SPE) Acidify->SPE Dry_Reconstitute 5. Dry Down & Reconstitute SPE->Dry_Reconstitute LC_MSMS 6. LC-MS/MS Analysis Dry_Reconstitute->LC_MSMS ELISA 6. ELISA Analysis Dry_Reconstitute->ELISA Data_Analysis 7. Data Analysis & Quantification LC_MSMS->Data_Analysis ELISA->Data_Analysis

Caption: General experimental workflow for urinary tetranor-PGDM measurement.

Troubleshooting_Tree Start Inaccurate Results? High_Results Results Too High? Start->High_Results Yes Low_Results Results Too Low? Start->Low_Results No CrossReactivity Check cross-reactivity profile. Consider LC-MS/MS confirmation. High_Results->CrossReactivity ELISA Washing Review washing procedure. Ensure complete aspiration. High_Results->Washing ELISA Degradation Verify sample storage (frozen, min. thaw cycles). Low_Results->Degradation Reagents Check reagent prep, order, & expiration dates. Low_Results->Reagents Extraction Optimize SPE protocol. Check for ion suppression (LC-MS). Low_Results->Extraction

References

Technical Support Center: Enhancing Sensitivity for 13,14-dihydro-15-keto-tetranor PGD2 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 (tetranor PGDM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sensitive and accurate quantification of this key PGD2 metabolite.

Frequently Asked Questions (FAQs)

Q1: What is 13,14-dihydro-15-keto-tetranor PGD2 and why is it measured?

A1: 13,14-dihydro-15-keto-tetranor PGD2 (tetranor PGDM) is an abundant urinary metabolite of Prostaglandin D2 (PGD2)[1]. PGD2 is an important lipid mediator involved in various physiological and pathological processes, including allergic inflammation. Due to the short half-life of PGD2, its metabolites are often measured to provide a more stable and reliable indication of its in vivo production[2]. Tetranor PGDM is considered a reliable biomarker for endogenous PGD2 biosynthesis[1].

Q2: What are the primary methods for detecting tetranor PGDM?

A2: The most common and sensitive methods for the quantification of tetranor PGDM and other prostaglandin metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assays (ELISAs)[3][4][5][6]. Gas Chromatography-Mass Spectrometry (GC-MS) has also been used[7].

Q3: How can I improve the stability of tetranor PGDM during sample collection and storage?

A3: Prostaglandins and their metabolites can be unstable. For optimal stability, samples should be processed promptly, preferably within 8 hours of collection[8]. If immediate analysis is not possible, samples should be stored at -80°C[2][8]. The addition of antioxidants, such as Butylated Hydroxytoluene (BHT), during sample preparation can help prevent free radical-catalyzed peroxidation[3]. It is recommended to store the analyte at -20°C or -80°C for long-term stability[1][2][9].

Q4: What type of internal standard should I use for LC-MS/MS analysis?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte. However, if a deuterated standard for tetranor PGDM is unavailable, a deuterated analog of a closely related prostaglandin, such as d4-PGE2 or d4-PGD2, can be used[3][8]. The use of an internal standard is crucial to correct for analyte loss during sample preparation and to account for matrix effects[10].

Troubleshooting Guides

LC-MS/MS Analysis

Issue 1: Low Signal Intensity or Poor Sensitivity

  • Cause: Inefficient extraction, analyte degradation, suboptimal MS parameters, or matrix effects.

  • Solution:

    • Optimize Sample Extraction: Solid-Phase Extraction (SPE) is a common and effective method for extracting and concentrating prostaglandins from biological matrices[8]. Ensure the SPE cartridge (e.g., C18) is properly conditioned and that the elution solvent is appropriate for the analyte[8].

    • Prevent Analyte Degradation: As mentioned in the FAQs, process samples quickly and on ice. Use antioxidants like BHT and consider acidifying the sample to improve stability[3][10].

    • Optimize MS Parameters: Ensure the Multiple Reaction Monitoring (MRM) transitions are optimized for tetranor PGDM. Analysis is typically performed in negative ionization mode, with Electrospray Ionization (ESI) being a common source[3][10].

    • Address Matrix Effects: Matrix effects can suppress the ion signal. Diluting the sample or using a more rigorous cleanup method can help. The use of a stable isotope-labeled internal standard is the best way to compensate for matrix effects[10].

Issue 2: Poor Chromatography (Peak Tailing, Splitting, or Retention Time Shifts)

  • Cause: Inappropriate column, degraded column, suboptimal mobile phase, or injection solvent mismatch.

  • Solution:

    • Column Selection and Maintenance: A C18 reversed-phase column is generally suitable for prostaglandin analysis[10]. If peak shape deteriorates, consider flushing the column or replacing it.

    • Mobile Phase Optimization: A gradient of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% formic acid) can improve peak shape and ionization efficiency[10].

    • Injection Solvent: Reconstitute the dried extract in a solvent that is as close as possible in composition to the initial mobile phase to avoid peak distortion[10].

ELISA Analysis

Issue 1: High Background or Low Signal

  • Cause: Improper washing, incorrect antibody or tracer dilution, or non-specific binding.

  • Solution:

    • Washing: Ensure thorough washing between steps to remove unbound reagents. Use a wash buffer containing a detergent like Polysorbate 20[5].

    • Reagent Dilution: Prepare fresh dilutions of antibodies and tracers according to the kit instructions.

    • Blocking: Ensure the plate is adequately blocked to prevent non-specific binding.

Issue 2: High Inter-Assay or Intra-Assay Variability

  • Cause: Inconsistent pipetting, temperature fluctuations during incubation, or sample heterogeneity.

  • Solution:

    • Pipetting Technique: Use calibrated pipettes and ensure consistent technique.

    • Temperature Control: Incubate plates at the temperature specified in the protocol.

    • Sample Preparation: Ensure samples are thoroughly mixed before aliquoting.

Issue 3: Suspected Cross-Reactivity

  • Cause: The antibody may be binding to structurally related molecules in the sample.

  • Solution:

    • Data Interpretation: Be aware that immunoassays may report higher concentrations than mass spectrometry methods due to the detection of both the parent molecule and its metabolites[5].

    • Sample Purification: If significant cross-reactivity is suspected, consider purifying the sample using techniques like HPLC prior to the ELISA[11]. To test for interference, you can analyze different dilutions of a sample; if the calculated concentrations correlate well (e.g., differ by 20% or less), purification may not be necessary[5].

Quantitative Data Summary

ParameterLC-MS/MS Method for PGE2 and PGD2ELISA Kit for 13,14-dihydro-15-keto PGF2α
Limit of Detection (LOD) 20 pg/mL[3]16.3 pg/mL[6]
Limit of Quantitation (LOQ) 100 pg/mL[3]Not specified
Assay Range 0.10 to 500 ng/mL[3]2.3-5,000 pg/mL[6]
Intra-day CV < 5%[3]< 7% (for a similar PGFM EIA)[12]
Inter-day CV < 5%[3]< 7% (for a similar PGFM EIA)[12]

Experimental Protocols

Detailed Protocol for LC-MS/MS Sample Preparation

This protocol is a general guideline and may require optimization for different biological matrices.

  • Sample Collection and Storage: Collect biological samples (e.g., urine, plasma, cell culture supernatant) and store at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice. To a 500 µL aliquot of the sample, add a deuterated internal standard (e.g., d4-PGD2)[3][8].

  • Acidification and Antioxidant Addition: Add 40 µL of 1 M citric acid and 5 µL of 10% BHT to prevent degradation and peroxidation[3].

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of a hexane/ethyl acetate (1:1, v/v) mixture to the sample[3].

    • Vortex for 1 minute.

    • Centrifuge at 4°C to separate the phases.

    • Transfer the upper organic phase to a clean tube.

    • Repeat the extraction twice more, pooling the organic phases[3].

  • Evaporation and Reconstitution:

    • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen gas[8].

    • Reconstitute the dried extract in 200 µL of a solvent compatible with the initial LC mobile phase (e.g., methanol/10 mM ammonium acetate buffer, pH 8.5, 1:3, v/v)[3].

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

General Protocol for Competitive ELISA

This is a generalized protocol for a competitive ELISA for prostaglandin metabolites. Refer to the specific kit manual for detailed instructions.

  • Reagent Preparation: Prepare all reagents, including standards, controls, and buffers, according to the kit instructions.

  • Standard and Sample Addition: Add standards and samples to the appropriate wells of the antibody-coated microplate.

  • Tracer Addition: Add the enzyme-conjugated prostaglandin tracer to each well.

  • Antibody Addition: Add the specific antibody to each well.

  • Incubation: Incubate the plate, typically for 18 hours[6].

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well.

  • Development: Incubate the plate for a specified time (e.g., 90-120 minutes) to allow for color development[6].

  • Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 405-420 nm) using a microplate reader[6]. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Visualizations

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 dihydro_keto_PGD2 13,14-dihydro-15-keto PGD2 PGD2->dihydro_keto_PGD2 tetranor_PGDM 13,14-dihydro-15-keto-tetranor PGD2 (tetranor PGDM) dihydro_keto_PGD2->tetranor_PGDM

Caption: Metabolic pathway of Prostaglandin D2.

LCMS_Workflow Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase or Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution in LC Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (LC) Separation Reconstitute->LC MS Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) LC->MS Data Data Analysis and Quantification MS->Data

Caption: Experimental workflow for LC-MS/MS analysis.

References

quality control measures for tetranor-PGDM analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting tetranor-PGDM analysis via LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is tetranor-PGDM and why is it measured?

A1: Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin D2 (PGD2).[1][2] PGD2 is an important lipid mediator involved in various physiological and pathological processes, including allergic reactions and inflammation.[3] Measuring urinary tetranor-PGDM provides a noninvasive and reliable way to assess the systemic production of PGD2.[2][4][5]

Q2: What is the appropriate internal standard for tetranor-PGDM analysis?

A2: A stable isotope-labeled internal standard, such as tetranor-PGDM-d6, is recommended for the quantification of tetranor-PGDM by LC-MS/MS.[1] This type of internal standard co-elutes with the analyte and experiences similar ionization effects, which helps to correct for variations in sample preparation and instrument response.

Q3: How should tetranor-PGDM standards and samples be stored?

A3: For long-term storage, it is recommended to store tetranor-PGDM and its deuterated internal standard at -80°C. Under these conditions, they are expected to be stable for at least six months to a year. Urine samples should also be stored frozen, preferably at -80°C, to prevent degradation of the analyte. One study noted that while tetranor-PGDM is stable under various conditions, a related compound, tetranor-PGEM, is not stable at room temperature for 24 hours.[6][7]

Q4: What are the typical MRM transitions for tetranor-PGDM and tetranor-PGDM-d6?

A4: While specific transitions should be optimized for your instrument, a previously reported MRM transition for endogenous tetranor-PGDM is m/z 385 to 336, and for the deuterated internal standard (tetranor-PGDM-d6), the transition is m/z 391 to 342.[1]

Troubleshooting Guides

Poor Chromatographic Peak Shape

Q: My chromatographic peaks for tetranor-PGDM are tailing, fronting, or split. What are the possible causes and solutions?

A: Poor peak shape can compromise the accuracy and precision of your results. Here are some common causes and their solutions:

Symptom Possible Cause Recommended Solution(s)
Peak Tailing Secondary Interactions: The analyte may be interacting with active sites on the column packing material.Consider a different column chemistry (e.g., end-capped). Adjusting the mobile phase pH may also help.[8]
Column Contamination: Buildup of matrix components on the column inlet frit can distort peak shape.Backflush the column. If the problem persists, replace the inlet frit or the column. Using a guard column can help prevent this.[9][10]
Extra-column Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing.Use tubing with the smallest possible inner diameter and length. Ensure all fittings are zero-dead-volume.[8][9]
Peak Broadening Sample Overload: Injecting too much sample or a sample dissolved in a strong solvent can overload the column.Reduce the injection volume or dilute the sample in a weaker solvent.[8]
Low Column Temperature: Lower temperatures can increase mobile phase viscosity and slow mass transfer, leading to broader peaks.Increase the column temperature (e.g., to 40-60 °C).[8]
Split Peaks Partially Plugged Column Frit: Similar to peak tailing, a partial blockage can cause the sample to be unevenly distributed onto the column.Backflush the column or replace the frit/column.[9][11]
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.Ensure the sample solvent is compatible with and ideally weaker than the initial mobile phase.[12]
Co-eluting Isomers or Contaminants: A peak may appear split if another compound with a similar mass is co-eluting.Optimize the chromatographic method to improve resolution. This may involve adjusting the gradient, mobile phase composition, or trying a different column.[8]
Mass Spectrometry Signal Issues

Q: I am observing no peaks or a very low signal for tetranor-PGDM. What should I check?

A: This can be a frustrating issue. A systematic check of the sample preparation and instrument is necessary.

  • Sample Preparation:

    • SPE Recovery: Ensure that the solid-phase extraction (SPE) procedure is optimized and that the analyte is not being lost during the washing or elution steps. Prostaglandin recovery from biological matrices can be matrix-specific, and acidification of the sample (e.g., with formic acid) can improve recovery.[13]

    • Analyte Stability: Confirm that the samples have been stored properly and have not degraded.

  • LC-MS/MS System:

    • Leaks: Check for any leaks in the LC system, as this can lead to a loss of sensitivity.

    • Ion Source: Verify that the electrospray ionization (ESI) source is clean and that the spray is stable.

    • MS Calibration: Ensure the mass spectrometer is properly tuned and calibrated.[14]

    • Detector: Confirm that the detector is functioning correctly.

Q: My internal standard signal is inconsistent or low across my sample batch. What could be the cause?

A: Inconsistent internal standard signal can indicate a problem with either the sample preparation or the instrument performance over the course of the run.

  • Inconsistent Sample Preparation: Variability in the SPE procedure can lead to inconsistent recovery of the internal standard. Ensure precise and consistent execution of each step.

  • Matrix Effects: Co-eluting compounds from the urine matrix can suppress or enhance the ionization of the internal standard.[15] An optimized SPE and chromatographic method can help minimize these effects.

  • Instrument Drift: Changes in the performance of the ion source or detector over a long analytical run can cause the signal to drift.

Quality Control (QC) Measures

To ensure the reliability of your tetranor-PGDM analysis, a robust quality control system is essential. This should include the use of a calibration curve and quality control samples at multiple concentration levels.

Acceptance Criteria for Analytical Runs

The following table summarizes common acceptance criteria for bioanalytical methods, based on FDA guidelines and common laboratory practices.

Parameter Acceptance Criteria
Calibration Curve A minimum of six non-zero calibrators should be used. At least 75% of the calibrators must be within ±15% of their nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).[16][17] The correlation coefficient (r²) should be >0.995.[17]
Quality Control (QC) Samples At least 67% of all QC samples should be within ±15% of their nominal concentration.[18][19] At each concentration level, at least 50% of the QC samples should be within ±15% of their nominal value.[16]
Lower Limit of Quantification (LLOQ) The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The precision should be ≤20% and the accuracy should be within 80-120%.[14]
Precision and Accuracy

The following table provides an example of acceptable precision and accuracy from a validated high-throughput method for tetranor-PGDM.

QC Level Intra-assay Precision (%CV) Inter-assay Precision (%CV) Accuracy (% Bias)
Low < 15%< 15%< 15%
Medium < 15%< 15%< 15%
High < 15%< 15%< 15%
Data adapted from a study on the simultaneous quantitation of urinary tetranor-PGDM and tetranor-PGEM.[6][7]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at approximately 2000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Internal Standard Spiking: Add the deuterated internal standard (tetranor-PGDM-d6) to an aliquot of the urine supernatant.

  • Acidification: Acidify the urine sample to a pH of approximately 3-4 by adding a dilute acid, such as formic acid. This is crucial for the efficient retention of prostaglandins on a reversed-phase sorbent.[13]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with acidified water (pH 3-4).

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., 10% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the tetranor-PGDM and internal standard from the cartridge with a non-polar organic solvent, such as methanol or ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This is a representative method and should be optimized for your specific instrumentation.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to ensure the separation of tetranor-PGDM from other urinary components.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample spike_is Spike with Internal Standard urine_sample->spike_is acidify Acidify Sample spike_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe evaporate Evaporate & Reconstitute spe->evaporate lc_separation LC Separation evaporate->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification qc_check QC Check quantification->qc_check report Generate Report qc_check->report

Caption: Experimental workflow for tetranor-PGDM analysis.

troubleshooting_tree cluster_chromatography Chromatography Issues cluster_signal Signal Issues cluster_is Internal Standard Issues start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape No signal_intensity Low or No Signal? start->signal_intensity Yes check_column Check Column (Contamination, Void) peak_shape->check_column Yes check_solvent Check Sample Solvent & Injection Volume peak_shape->check_solvent Yes check_connections Check for Extra-Column Volume peak_shape->check_connections Yes peak_shape->signal_intensity No check_spe Verify SPE Recovery & Sample Stability signal_intensity->check_spe Yes check_ms Check MS System (Leaks, Source, Calibration) signal_intensity->check_ms Yes is_consistency Inconsistent IS Signal? signal_intensity->is_consistency No check_matrix Investigate Matrix Effects is_consistency->check_matrix Yes check_prep Ensure Consistent Sample Preparation is_consistency->check_prep Yes

Caption: Troubleshooting decision tree for tetranor-PGDM analysis.

References

Technical Support Center: Overcoming Matrix Effects in Tetranor-PGDM Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometric analysis of tetranor-prostaglandin D2 metabolite (tetranor-PGDM).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in tetranor-PGDM quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., urine, plasma). This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and irreproducible quantification of tetranor-PGDM. Given that tetranor-PGDM is often measured at low concentrations in complex biological fluids, minimizing matrix effects is crucial for obtaining reliable data.[1]

Q2: What are the primary sources of matrix effects in biological samples like urine and plasma?

A2: The primary sources of matrix effects in biological samples are endogenous components that are co-extracted with the analyte of interest. In plasma and urine, these include salts, urea, and various metabolites. Phospholipids are a major cause of ion suppression, particularly in plasma samples, as they can co-elute with the analyte and compete for ionization in the mass spectrometer source.[2]

Q3: My tetranor-PGDM signal is much lower than expected or completely absent. What are the likely causes?

A3: A significantly lower or absent signal for tetranor-PGDM is often due to strong ion suppression from the sample matrix. This can be particularly problematic if sample cleanup is inadequate. Other potential causes include analyte degradation, issues with the LC-MS system (e.g., a dirty ion source, leaks), or incorrect instrument parameters.

Q4: How can I minimize matrix effects during my tetranor-PGDM analysis?

A4: There are several strategies to mitigate matrix effects:

  • Effective Sample Preparation: Employing techniques like solid-phase extraction (SPE) is highly effective at removing interfering matrix components before LC-MS/MS analysis.[1][3][4]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate tetranor-PGDM from co-eluting matrix components can significantly reduce interference.

  • Stable Isotope Dilution: Using a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[5][6][7]

  • Sample Dilution: If the concentration of tetranor-PGDM is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Q5: Is a stable isotope-labeled internal standard for tetranor-PGDM essential for accurate quantification?

A5: While not strictly essential in all cases, using a stable isotope-labeled internal standard is highly recommended and considered the most robust method for correcting for matrix effects and variability in sample preparation.[6][7] It significantly improves the accuracy and precision of the assay. For instance, a deuterated internal standard can be added to the sample at the beginning of the workflow to account for analyte loss during extraction and for ionization variability.[1][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Analyte Signal Severe ion suppression from the matrix.- Implement or optimize a solid-phase extraction (SPE) cleanup step.[3][4]- Ensure the use of a stable isotope-labeled internal standard for correction.[1][6]- Check for and clean a contaminated ion source.
Poor Reproducibility (High %CV) Inconsistent matrix effects between samples.- Use a stable isotope-labeled internal standard in all samples, standards, and quality controls.[5]- Ensure consistent sample preparation across all samples.
Variable sample collection and storage.- Follow a standardized protocol for urine/plasma collection and store samples at -80°C to prevent degradation.[1]
Low Analyte Recovery Inefficient sample extraction.- Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning of the SPE cartridge and optimize the wash and elution solvents.[3]- Acidifying the sample with formic acid before SPE can improve recovery.[3]
Peak Tailing or Splitting Co-eluting interfering compounds.- Optimize the LC gradient to improve the separation of tetranor-PGDM from matrix components.- Evaluate a different stationary phase (column) if co-elution persists.
Issues with the analytical column.- Check for column contamination or degradation; if necessary, wash or replace the column.
High Background Noise Contaminated solvents or reagents.- Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh mobile phases daily.
Carryover from previous injections.- Implement a robust needle wash protocol in the autosampler.- Inject blank samples between high-concentration samples to check for carryover.

Data Presentation

Table 1: Impact of Sample Preparation on Tetranor-PGDM Recovery
Sample Preparation Method Matrix Analyte Recovery (%) Reference
No Solid-Phase ExtractionArtificial Urine< 30.2%[3]
Solid-Phase Extraction (HLB µElution)Artificial Urine77.1% (by LC-MS/MS)[3]
Solid-Phase Extraction (HLB µElution)Artificial Urine82.3% - 113.5% (by EIA)[3]
Online Solid-Phase ExtractionHuman UrineNot specified, but assay met precision and accuracy criteria[9][10]
Table 2: Performance of Validated LC-MS/MS Assays for Tetranor-PGDM in Human Urine
Assay Parameter Value Reference
Reportable Range0.2 - 40 ng/mL[9][10]
Intra-assay Precision (%CV)< 15%[9][10]
Inter-assay Precision (%CV)< 15%[9][10]
Accuracy (%Bias)< 15%[9][10]
Limit of Detection (LOD)0.0498 ng/mL (in EIA)[3]
Range of Quantitation (ROQ)0.252 - 20.2 ng/mL (in EIA)[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urinary Tetranor-PGDM

This protocol is a representative offline SPE method for cleaning up urine samples prior to LC-MS/MS analysis, based on methodologies described in the literature.[3][4]

Materials:

  • C18 or HLB SPE cartridges

  • Urine samples, thawed

  • Deuterated tetranor-PGDM internal standard

  • 0.1% Formic acid in water

  • Methanol

  • Acetonitrile

  • Hexane

  • SPE vacuum manifold

  • Centrifugal vacuum evaporator or nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples on ice.

    • Centrifuge samples to pellet any particulates.

    • To 0.4 mL of urine supernatant, add a known amount of deuterated tetranor-PGDM internal standard.

    • Acidify the sample by diluting to 0.8 mL with 0.1% formic acid in water.[3]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate using the vacuum manifold.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane to remove non-polar interferences.[3]

  • Elution:

    • Elute the tetranor-PGDM and internal standard from the cartridge with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator.

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow for Tetranor-PGDM Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample Collection (-80°C Storage) add_is Spike with Deuterated Internal Standard urine_sample->add_is acidify Acidify with Formic Acid add_is->acidify load Load Sample acidify->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Interferences (Water, Hexane) load->wash elute Elute Tetranor-PGDM (Acetonitrile/Methanol) wash->elute dry_reconstitute Dry Down and Reconstitute elute->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data_analysis Data Processing & Quantification lcms->data_analysis

Caption: Workflow for urinary tetranor-PGDM analysis.

Troubleshooting Logic for Low Analyte Signal

troubleshooting_workflow decision decision issue Low/No Tetranor-PGDM Signal is_check Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Signal Also Low/Absent? issue->is_check solution solution spe_check Was Solid-Phase Extraction (SPE) Performed? is_check->spe_check Yes lcms_check LC-MS/MS System Check is_check->lcms_check No solution_spe Implement/Optimize SPE Protocol spe_check->solution_spe No solution_matrix Severe Matrix Effect. Optimize SPE and/or Chromatography spe_check->solution_matrix Yes solution_is Investigate Sample Prep (e.g., Extraction Efficiency, Analyte Degradation) lcms_check->solution_is solution_lcms Troubleshoot LC-MS System (Clean Ion Source, Check for Leaks, Verify Parameters) lcms_check->solution_lcms

Caption: Troubleshooting low signal in tetranor-PGDM analysis.

References

best practices for long-term storage of 13,14-dihydro-15-keto-tetranor PGD2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of 13,14-dihydro-15-keto-tetranor PGD2.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 13,14-dihydro-15-keto-tetranor PGD2?

A1: For optimal stability, 13,14-dihydro-15-keto-tetranor PGD2 should be stored at -20°C.[1] When supplied as a solution in an organic solvent, such as ethanol, it is reported to be stable for at least two years under these conditions.

Q2: How should I prepare working solutions of 13,14-dihydro-15-keto-tetranor PGD2 for my experiments?

A2: It is recommended to first prepare a concentrated stock solution in an organic solvent like ethanol, DMSO, or dimethylformamide (DMF).[1] To prepare an aqueous working solution, the organic stock solution should be diluted with the aqueous buffer of choice. It is important to note that the solubility in aqueous buffers is limited, and it is not recommended to store aqueous solutions for more than one day.[1] To avoid precipitation, add the organic stock solution dropwise to the aqueous buffer while vortexing.

Q3: Can I subject my aliquots of 13,14-dihydro-15-keto-tetranor PGD2 to multiple freeze-thaw cycles?

A3: It is best practice to avoid repeated freeze-thaw cycles. Prostaglandins can be susceptible to degradation with multiple freeze-thaw cycles, potentially through oxidation. For consistent experimental results, it is advisable to prepare single-use aliquots of your stock solution.

Q4: What are the main factors that can cause degradation of 13,14-dihydro-15-keto-tetranor PGD2?

A4: Prostaglandins, in general, are sensitive to pH, light, and temperature. Specifically for 13,14-dihydro-15-keto prostaglandins, they are known to be unstable in aqueous media, with degradation occurring more rapidly at high or very low pH.[2] The primary degradation pathway is often dehydration.[2]

Q5: In what solvents is 13,14-dihydro-15-keto-tetranor PGD2 soluble?

A5: This compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) at concentrations of up to 50 mg/mL.[1] Its solubility in aqueous buffers like PBS (pH 7.2) is significantly lower, at approximately 1 mg/mL.[1]

Troubleshooting Guide

This guide addresses common issues users may encounter during their experiments with 13,14-dihydro-15-keto-tetranor PGD2.

Issue Possible Cause(s) Troubleshooting Steps
Precipitation upon dilution in aqueous buffer - The concentration of the compound exceeds its solubility limit in the aqueous solution. - Rapid change in solvent polarity.- Decrease the final concentration of the compound in the aqueous buffer. - Perform a stepwise dilution. - Add the organic stock solution slowly to the aqueous buffer while vortexing to ensure rapid mixing. - Gentle warming of the aqueous buffer (e.g., to 37°C) may aid in solubilization, but be mindful of potential temperature-induced degradation.
Inconsistent or variable experimental results - Degradation of the compound due to improper storage or handling. - Inconsistent aliquoting leading to variations in concentration. - Repeated freeze-thaw cycles of the stock solution.- Ensure the compound is stored at -20°C in a suitable organic solvent. - Prepare fresh, single-use aliquots from a new stock solution. - Include a "time-zero" control in your experiments to assess the initial concentration and stability under your experimental conditions.
No or low biological response in cell-based assays - The compound may have degraded. - The final concentration in the assay is too low. - The compound has precipitated out of the solution.- Verify the integrity of your stock solution. If in doubt, use a fresh vial. - Perform a dose-response curve to determine the optimal concentration. - Visually inspect your final working solution for any signs of precipitation before adding it to your cells.

Data Presentation

Table 1: Storage and Solubility of 13,14-dihydro-15-keto-tetranor PGD2

ParameterValueReference
Storage Temperature -20°C[1]
Stability (in Ethanol) ≥ 2 years
Solubility in Ethanol ~50 mg/mL[1]
Solubility in DMSO ~50 mg/mL[1]
Solubility in DMF ~50 mg/mL[1]
Solubility in PBS (pH 7.2) ~1 mg/mL[1]

Experimental Protocols

Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of 13,14-dihydro-15-keto-tetranor PGD2. Optimization may be required for specific equipment and experimental conditions.

1. Objective: To determine the stability of 13,14-dihydro-15-keto-tetranor PGD2 over time under specific storage conditions.

2. Materials:

  • 13,14-dihydro-15-keto-tetranor PGD2
  • HPLC-grade ethanol
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid or phosphoric acid
  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
  • HPLC system with UV detector

3. Methods:

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for 13,14-dihydro-15-keto-tetranor PGD2 Handling start Start Experiment prep_solution Prepare Working Solution start->prep_solution precipitation Precipitation Observed? prep_solution->precipitation troubleshoot_precip Troubleshoot Precipitation: - Lower Concentration - Stepwise Dilution - Vortex During Dilution precipitation->troubleshoot_precip Yes run_assay Run Assay precipitation->run_assay No troubleshoot_precip->prep_solution inconsistent_results Inconsistent Results? run_assay->inconsistent_results troubleshoot_inconsistency Troubleshoot Inconsistency: - Check Storage Conditions (-20°C) - Prepare Fresh Aliquots - Avoid Freeze-Thaw Cycles inconsistent_results->troubleshoot_inconsistency Yes end Successful Experiment inconsistent_results->end No troubleshoot_inconsistency->start

Caption: A logical workflow for troubleshooting common issues encountered during the handling and use of 13,14-dihydro-15-keto-tetranor PGD2.

DegradationPathway Potential Degradation Pathway of 13,14-dihydro-15-keto Prostaglandins start 13,14-dihydro-15-keto-PGD2 dehydration Dehydration start->dehydration dehydrated_product 13,14-dihydro-15-keto-PGA2 (or similar dehydrated product) dehydration->dehydrated_product conditions Acidic or Alkaline pH dehydration->conditions

Caption: A simplified diagram illustrating a potential chemical degradation pathway for 13,14-dihydro-15-keto prostaglandins, primarily through dehydration under non-neutral pH conditions.

References

Validation & Comparative

Validating 13,14-dihydro-15-keto-tetranor PGD2 as a Clinical Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 (tetranor-PGDM), a major urinary metabolite of Prostaglandin D2 (PGD2), with other established and emerging clinical biomarkers. The objective is to evaluate its performance and utility in various inflammatory and allergic conditions, supported by experimental data and detailed methodologies.

Introduction to PGD2 and its Metabolites as Biomarkers

Prostaglandin D2 (PGD2) is a key lipid mediator synthesized and released primarily by activated mast cells. It plays a crucial role in the pathophysiology of allergic reactions, asthma, and other inflammatory diseases. Due to its short half-life, direct measurement of PGD2 is not a reliable indicator of its production. Consequently, its more stable metabolites, such as 13,14-dihydro-15-keto-tetranor PGD2 (tetranor-PGDM) and 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid (9α,11β-PGF2), are measured in urine as indicators of systemic PGD2 production and mast cell activation.[1]

Comparative Analysis of Biomarkers

The clinical utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity. This section compares tetranor-PGDM with alternative biomarkers in various disease contexts.

Table 1: Performance Comparison of Mast Cell Activation Biomarkers
BiomarkerConditionSample TypeSensitivitySpecificityKey Findings & Correlation with Disease Severity
13,14-dihydro-15-keto-tetranor PGD2 (tetranor-PGDM) Food AllergyUrineHighHighUrinary levels of tetranor-PGDM were significantly higher in patients with food allergy compared to healthy volunteers and patients with other allergic diseases like asthma, allergic rhinitis, and atopic dermatitis. Levels correlated with the severity of allergic symptoms.[2]
Systemic MastocytosisUrineModerateModerateUrinary levels are often elevated in systemic mastocytosis, reflecting the increased mast cell burden.
Aspirin-Exacerbated Respiratory Disease (AERD)UrineHigh-Urinary levels of PGD2 metabolites are significantly increased after aspirin challenge in patients with AERD.[3]
9α,11β-PGF2 Systemic MastocytosisUrineHigh-Urinary excretion of 11β-prostaglandinF2α (a stereoisomer of 9α,11β-PGF2) correlates well with bone marrow findings of mastocytosis.[4]
Venom Immunotherapy (adverse reactions)Urine/Plasma67%53%Inadequate for predicting systemic adverse reactions.[4]
Bronchial Asthma (allergen challenge)PlasmaHigh-Plasma levels of 9α,11β-PGF2 are a sensitive marker of mast cell activation following allergen challenge.[5]
Serum Tryptase AnaphylaxisSerum72%72%Peak tryptase concentrations are higher in anaphylaxis than other forms of critical illness, but the test lacks sufficient sensitivity and specificity for standalone diagnosis.[6] For hypotensive patients, sensitivity and specificity can be higher.[6]
Systemic MastocytosisSerumHighHighA baseline serum tryptase level >20 ng/mL is a minor diagnostic criterion for systemic mastocytosis.[7] Levels correlate with mast cell burden.
Venom Immunotherapy (adverse reactions)SerumHighHighA better predictor of systemic side effects than PGD2 metabolites.[4]
Histamine Mast Cell ActivationPlasma/Urine--Due to its very short half-life, histamine is a less reliable biomarker. Its metabolite, N-methylhistamine, is more stable and measured in urine.
N-methylhistamine Systemic MastocytosisUrineHigh-Urinary N-methylhistamine levels correlate with serum tryptase and mast cell burden in the bone marrow.[4]

Signaling Pathways and Experimental Workflows

To understand the biological context and the methodologies for biomarker measurement, the following diagrams illustrate the PGD2 signaling pathway and a typical experimental workflow for biomarker analysis.

PGD2_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_receptors cluster_intracellular Intracellular Signaling PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 AC Adenylate Cyclase DP1->AC Gs PLC Phospholipase C CRTH2->PLC Gi/Gq Chemotaxis Chemotaxis of Th2 cells, Eosinophils CRTH2->Chemotaxis cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 Inflammation Pro-inflammatory Responses Ca2->Inflammation

Caption: PGD2 Signaling Pathway. (Within 100 characters)

Biomarker_Analysis_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation Urine Urine Sample (for tetranor-PGDM) Extraction Solid Phase Extraction (Urine) Urine->Extraction Serum Serum Sample (for Tryptase) Centrifugation Centrifugation (Blood) Serum->Centrifugation LCMS LC-MS/MS Extraction->LCMS Immunoassay Immunoassay (ELISA/FEIA) Centrifugation->Immunoassay Quantification Quantification (ng/mg creatinine or ng/mL) LCMS->Quantification Immunoassay->Quantification Comparison Comparison to Reference Ranges Quantification->Comparison Correlation Correlation with Clinical Status Comparison->Correlation

Caption: General Biomarker Analysis Workflow. (Within 100 characters)

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reliable measurement of these biomarkers.

Protocol 1: Quantification of Urinary 13,14-dihydro-15-keto-tetranor PGD2 (tetranor-PGDM) by LC-MS/MS

This method is adapted from published high-throughput online Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS) procedures.[8][9]

1. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to remove particulate matter.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Add 10 µL of an internal standard solution (e.g., deuterated tetranor-PGDM) to each well.

  • Add 100 µL of 0.1% formic acid in water to each well.

2. Online SPE-LC-MS/MS Analysis:

  • Online SPE:

    • Use a C18 SPE column.

    • Condition the column with methanol followed by water.

    • Load the prepared sample onto the column.

    • Wash the column with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Liquid Chromatography (LC):

    • Elute the analyte from the SPE column onto an analytical C18 column using a gradient of mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).

    • A typical gradient might be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for tetranor-PGDM and its internal standard.

3. Data Analysis:

  • Quantify the concentration of tetranor-PGDM by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Normalize the results to urinary creatinine concentration (ng/mg creatinine) to account for variations in urine dilution.

Protocol 2: Measurement of Serum Tryptase by Fluoroenzyme Immunoassay (FEIA)

This protocol is based on the widely used ImmunoCAP™ Tryptase assay.[10]

1. Sample Collection and Preparation:

  • Collect blood in a serum separator tube.

  • For suspected anaphylaxis, collect a sample between 15 minutes and 3 hours after the onset of symptoms. A baseline sample should be collected at least 24 hours after the reaction has resolved.[11]

  • Allow the blood to clot at room temperature.

  • Centrifuge to separate the serum.

  • Store serum at 2-8°C for up to one week or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.[10]

2. ImmunoCAP™ Assay Procedure:

  • The assay is performed on an automated instrument (e.g., Phadia™ 100/250/1000).

  • Anti-tryptase antibodies are covalently coupled to the solid phase (ImmunoCAP).

  • The patient's serum is added, and any tryptase present binds to the antibodies.

  • After a washing step, enzyme-labeled anti-tryptase antibodies are added to form a complex.

  • Unbound enzyme-labeled antibodies are washed away.

  • A developing agent is added, and the fluorescence of the eluate is measured. The fluorescence is directly proportional to the concentration of tryptase in the sample.

3. Data Analysis:

  • The instrument's software calculates the tryptase concentration in ng/mL based on a calibration curve.

  • For anaphylaxis diagnosis, an increase in tryptase from baseline is often evaluated. A common criterion is a peak level of at least 1.2 times the baseline + 2 ng/mL.

Protocol 3: Histamine Release Assay from Whole Blood

This protocol describes an in vitro method to assess the release of histamine from basophils in response to an allergen.[12][13]

1. Sample Collection:

  • Collect whole blood in heparinized tubes.

  • The assay should be performed within 24 hours of blood collection. Do not refrigerate the whole blood sample.

2. Histamine Release Incubation:

  • Aliquot heparinized whole blood into separate tubes for:

    • Spontaneous release (negative control): incubate with release buffer only.

    • Total histamine (positive control): lyse cells to release all histamine.

    • Allergen-induced release: incubate with various concentrations of the specific allergen.

  • Incubate all tubes at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by placing the tubes on ice and then centrifuge to pellet the cells.

3. Histamine Measurement in Supernatant:

  • Carefully collect the supernatant from each tube.

  • Measure the histamine concentration in the supernatants using a sensitive and specific method, typically a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

  • Calculate the percentage of histamine release for each allergen concentration:

    • % Histamine Release = [(Allergen-induced release - Spontaneous release) / (Total histamine - Spontaneous release)] x 100.

  • A significant histamine release in response to an allergen indicates sensitization.

Conclusion

13,14-dihydro-15-keto-tetranor PGD2 (tetranor-PGDM) is a promising clinical biomarker, particularly for food allergies, where it demonstrates high sensitivity and specificity. Its non-invasive measurement in urine offers a significant advantage. However, its utility in other conditions like systemic mastocytosis and asthma needs to be further validated against established biomarkers such as serum tryptase and other PGD2 metabolites like 9α,11β-PGF2. The choice of biomarker should be guided by the specific clinical context, the timing of sample collection, and the analytical methods available. For a comprehensive assessment of mast cell activation, a panel of biomarkers, including tetranor-PGDM, other prostaglandin metabolites, and tryptase, may provide the most clinically valuable information. Further head-to-head comparative studies are warranted to establish definitive clinical guidelines.

References

A Head-to-Head Battle: ELISA vs. Mass Spectrometry for Tetranor-PGDM Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of prostaglandin analysis, the choice of quantification method for tetranor-PGDM, a key metabolite of prostaglandin D2 (PGD2), is a critical decision. This guide provides an in-depth comparison of two primary analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a comprehensive overview of their respective performance, protocols, and data to inform the selection of the most appropriate method for your research needs.

Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite that reflects the systemic production of PGD2, a crucial mediator in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1][2] Accurate quantification of tetranor-PGDM is therefore essential for understanding the role of PGD2 in health and disease.

Performance Comparison at a Glance

The choice between ELISA and LC-MS/MS for tetranor-PGDM quantification often hinges on a trade-off between throughput, cost, and analytical specificity. While ELISA offers a high-throughput and cost-effective solution, LC-MS/MS provides superior specificity and accuracy. The following table summarizes the key quantitative performance parameters for both methods.

ParameterELISAMass Spectrometry (LC-MS/MS)
Principle Competitive immunoassay based on antigen-antibody recognition.Separation by liquid chromatography followed by mass-based detection and fragmentation.
Limit of Detection (LOD) ~40 - 49.8 pg/mL[3][4]~200 pg/mL (reportable lower limit)[5][6]
Range of Quantitation (ROQ) 6.4 - 4,000 pg/mL (Cayman)[4][5] 252 - 20,200 pg/mL (Sakura et al.)[3]200 - 40,000 pg/mL[5][6]
Intra-Assay Precision (%CV) 3.9 - 6.0%[3]< 15%[5][6]
Inter-Assay Precision (%CV) 5.7 - 10.4%[3]< 15%[5][6]
Accuracy (% Bias) Not explicitly stated, but recovery is within 80-120%[3]< 15%[5][6]
Specificity Can be subject to cross-reactivity with structurally similar molecules.[4]High, based on mass-to-charge ratio and fragmentation pattern.
Throughput High (typically 96-well plate format).Moderate to High (with online SPE).[5][6]
Cost per Sample Lower.Higher.
Sample Preparation Often requires a derivatization step.[4][5]Typically involves solid-phase extraction (SPE).[5][6]

Visualizing the Methodologies

To better understand the practical application of each technique, the following diagrams illustrate the experimental workflows for both ELISA and LC-MS/MS, as well as the metabolic pathway of PGD2.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Plate Assay cluster_detection Detection & Analysis urine_sample Urine Sample derivatization Derivatization: tetranor-PGDM to tetranor-PGJM urine_sample->derivatization add_sample Add derivatized sample/ standard and tracer derivatization->add_sample plate_coating Plate coated with anti-tetranor-PGJM antibody plate_coating->add_sample incubation Incubate (Competitive Binding) add_sample->incubation wash Wash to remove unbound reagents incubation->wash add_substrate Add substrate wash->add_substrate develop_color Color development add_substrate->develop_color read_absorbance Read absorbance at 405-420 nm develop_color->read_absorbance calculate_concentration Calculate concentration based on standard curve read_absorbance->calculate_concentration

ELISA experimental workflow for tetranor-PGDM quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample spe Solid-Phase Extraction (SPE) urine_sample->spe lc_separation Liquid Chromatography (LC) Separation spe->lc_separation ms_ionization Mass Spectrometry (MS) Ionization lc_separation->ms_ionization ms_ms_detection Tandem MS (MS/MS) Detection & Fragmentation ms_ionization->ms_ms_detection quantification Quantification based on peak area ratio to internal standard ms_ms_detection->quantification

LC-MS/MS experimental workflow for tetranor-PGDM quantification.

PGD2_Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/COX-2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase Metabolites Intermediate Metabolites PGD2->Metabolites Metabolism (β-oxidation, etc.) tetranor_PGDM tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5- tetranorprostan-1,20-dioic acid) Metabolites->tetranor_PGDM

Simplified metabolic pathway of Prostaglandin D2 (PGD2) to tetranor-PGDM.

Detailed Experimental Protocols

ELISA Protocol for Tetranor-PGDM

This protocol is a generalized representation based on commercially available kits.[4][6]

  • Sample Preparation (Derivatization):

    • Aliquots of urine samples are mixed with a solution to convert the unstable tetranor-PGDM to a more stable derivative, tetranor-PGJM. This reaction is typically carried out by incubation at an elevated temperature (e.g., 60°C) for an extended period (e.g., 18 hours).

  • Assay Procedure:

    • A 96-well plate is pre-coated with a capture antibody specific for the tetranor-PGJM derivative.

    • Derivatized samples, standards, and a tracer (e.g., tetranor-PGJM linked to an enzyme like acetylcholinesterase) are added to the wells.

    • The plate is incubated to allow for competitive binding between the tetranor-PGJM in the sample/standard and the tracer for the limited antibody binding sites.

    • The plate is washed to remove any unbound reagents.

    • A substrate for the enzyme (e.g., Ellman's Reagent) is added to each well.

    • The plate is incubated to allow for color development, which is inversely proportional to the amount of tetranor-PGJM in the sample.

  • Data Analysis:

    • The absorbance of each well is measured using a plate reader at a wavelength of 405-420 nm.

    • A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

    • The concentration of tetranor-PGDM in the samples is determined by interpolating their absorbance values on the standard curve.

LC-MS/MS Protocol for Tetranor-PGDM

This protocol is a composite based on published methodologies.[5][6]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Urine samples are acidified and an internal standard (e.g., deuterated tetranor-PGDM) is added.

    • The samples are loaded onto an SPE cartridge (e.g., a C18 cartridge).

    • The cartridge is washed with a weak solvent to remove interfering substances.

    • The analyte and internal standard are eluted from the cartridge with a stronger organic solvent.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis. For high-throughput analysis, an online SPE system can be utilized to automate this process.[5][6]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): The reconstituted sample is injected into an HPLC or UPLC system. The analytes are separated on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry (MS): The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to the mass-to-charge ratio (m/z) of tetranor-PGDM is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • The concentration of tetranor-PGDM in the samples is calculated from the calibration curve.

Concluding Remarks

The choice between ELISA and LC-MS/MS for tetranor-PGDM quantification is contingent on the specific requirements of the study. ELISA provides a sensitive, high-throughput, and cost-effective method suitable for large-scale screening studies where relative changes in tetranor-PGDM levels are of primary interest. However, the potential for cross-reactivity necessitates careful validation.

Conversely, LC-MS/MS offers unparalleled specificity and accuracy, making it the gold standard for quantitative bioanalysis.[7] Its ability to definitively identify and quantify analytes based on their mass and fragmentation patterns minimizes the risk of interferences. While traditionally having a lower throughput and higher cost, advancements such as online SPE are bridging this gap.[5][6] For studies requiring absolute quantification, high specificity, and the ability to measure multiple analytes simultaneously, LC-MS/MS is the superior choice.

Ultimately, researchers must weigh the analytical performance, sample throughput, and budget to select the most fitting method to achieve their scientific objectives.

References

Cross-Species Comparison of 13,14-dihydro-15-keto-tetranor PGD2 Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic pathways and analytical methodologies for a key prostaglandin D2 metabolite across species.

This guide provides a detailed comparison of the metabolism of 13,14-dihydro-15-keto-tetranor prostaglandin D2 (tetranor PGDM), a significant urinary metabolite of prostaglandin D2 (PGD2), across various species. Understanding the species-specific differences in PGD2 metabolism is crucial for the accurate interpretation of preclinical data and its translation to human clinical studies. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the metabolic pathways and analytical workflows.

Introduction to PGD2 Metabolism

Prostaglandin D2 (PGD2) is a bioactive lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway.[1][2][3] It plays a pivotal role in various physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. The biological effects of PGD2 are terminated by its rapid metabolism into a series of inactive or less active products. A common metabolic route for prostaglandins involves the reduction of the double bond at C-13 and C-14, followed by the oxidation of the hydroxyl group at C-15, which results in the formation of 13,14-dihydro-15-keto PGs.[4][5] Subsequent beta-oxidation of the carboxylic acid side chain leads to the production of tetranor metabolites, which are primarily excreted in the urine.[4][5] 13,14-dihydro-15-keto-tetranor PGD2, also referred to as tetranor PGDM, is a major urinary metabolite that reflects the systemic biosynthesis of PGD2.[1][2][3]

Cross-Species Differences in Tetranor PGDM Abundance

Studies have revealed significant differences in the profile and abundance of PGD2 metabolites among species. Notably, tetranor PGDM is a highly abundant urinary metabolite in both humans and mice.[1][2][3]

SpeciesKey Findings on Tetranor PGDM AbundanceReference
Human Tetranor PGDM is significantly more abundant in urine compared to other PGD2 metabolites such as 11β-PGF2α and 2,3-dinor-11β-PGF2α.[1][2]
Mouse Tetranor PGDM is the only detectable endogenous metabolite of PGD2 in urine.[1][2][3]
Canine 13,14-dihydro-15-keto PGD2, a precursor to tetranor PGDM, has been shown to be biologically active in the canine colon.[6]
Guinea Pig The precursor, 13,14-dihydro-15-keto PGD2 (DK-PGD2), induces airway eosinophilia, indicating its biological relevance in this species.[7]

Metabolic Pathway of PGD2 to Tetranor PGDM

The conversion of PGD2 to its urinary metabolite, tetranor PGDM, involves a multi-step enzymatic process. The initial steps are catalyzed by prostaglandin synthases to produce PGD2 from PGH2. This is followed by a series of reduction, oxidation, and beta-oxidation reactions.

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthases (L-PGDS, H-PGDS) DK_PGD2 13,14-dihydro-15-keto-PGD2 PGD2->DK_PGD2 15-PGDH, Δ13-Reductase Tetranor_PGDM 13,14-dihydro-15-keto-tetranor PGD2 (tetranor PGDM) DK_PGD2->Tetranor_PGDM β-oxidation

Figure 1: Simplified metabolic pathway of PGD2 to tetranor PGDM.

Experimental Protocols

Accurate quantification of tetranor PGDM is essential for assessing PGD2 biosynthesis. The most common and reliable method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Tetranor PGDM in Urine by LC-MS/MS

This protocol is based on methodologies described for the analysis of PGD2 metabolites in biological fluids.[1][2]

1. Sample Preparation:

  • Urine samples are collected and immediately stored at -80°C.

  • An internal standard, such as a deuterated analog of tetranor PGDM, is added to a known volume of urine.

  • The sample is acidified (e.g., with formic acid) to protonate the carboxylic acid group of the analyte.

  • Solid-phase extraction (SPE) is performed to purify and concentrate the analyte. A C18 SPE cartridge is typically used.

    • The cartridge is conditioned with methanol and then equilibrated with acidified water.

    • The urine sample is loaded onto the cartridge.

    • The cartridge is washed with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.

    • The analyte is eluted with a higher percentage of organic solvent (e.g., methanol or ethyl acetate).

  • The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • A reverse-phase C18 column is commonly used for separation.

    • The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Tandem Mass Spectrometry (MS/MS):

    • Electrospray ionization (ESI) in negative ion mode is used to generate the parent ion of tetranor PGDM.

    • Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Acidify Acidification Add_IS->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Evaporate Evaporation & Reconstitution SPE->Evaporate LC_Separation LC Separation (C18 Column) Evaporate->LC_Separation Inject ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Figure 2: General workflow for the quantification of tetranor PGDM by LC-MS/MS.

Conclusion

The cross-species comparison of 13,14-dihydro-15-keto-tetranor PGD2 metabolism reveals both similarities and important differences. While tetranor PGDM serves as a major urinary biomarker of PGD2 synthesis in both humans and mice, its relative abundance and the profile of other metabolites can vary. These differences are likely attributable to species-specific variations in the expression and activity of metabolic enzymes. For researchers and drug development professionals, a thorough understanding of these metabolic pathways and the utilization of robust analytical methods like LC-MS/MS are critical for the reliable assessment of PGD2 biology and the efficacy of novel therapeutics targeting this pathway.

References

Elevated Urinary Tetranor-PGDM: A Potential Biomarker for Food Allergies, But Not Other Allergic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of current research indicates that urinary levels of tetranor-prostaglandin D2 metabolite (tetranor-PGDM), a stable breakdown product of the inflammatory mediator prostaglandin D2 (PGD2), are significantly elevated in patients with food allergies. However, this elevation is not consistently observed in other allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis, suggesting a potential role for tetranor-PGDM as a specific biomarker for food-induced allergic reactions.

This guide provides a comparative overview of urinary tetranor-PGDM levels across various allergic diseases, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals investigating allergic inflammation and in search of novel biomarkers.

Comparative Analysis of Urinary Tetranor-PGDM Levels

A review of published studies reveals distinct patterns of urinary tetranor-PGDM excretion in different allergic conditions. While levels can vary between individuals, a clear trend emerges when comparing patient cohorts.

Disease StateMean/Median Tetranor-PGDM Level (ng/mg creatinine)Key FindingsReference
Food Allergy Significantly higher than other allergic diseases and healthy controls.Levels correlate with the severity of allergic symptoms.[1]
Asthma Generally not significantly different from healthy controls, though some studies with severe asthma show variations.Levels do not consistently correlate with disease severity.[1][1][2]
Allergic Rhinitis Not significantly different from healthy controls.No significant change in levels before and during pollen season.[3][4][1][3][4]
Atopic Dermatitis No significant difference compared to healthy controls.Levels do not correlate with the SCORing Atopic Dermatitis (SCORAD) index.[5][1][5]
Healthy Controls Baseline levels are generally low.Provides a baseline for comparison with allergic individuals.[1][3][5]

Prostaglandin D2 Metabolism and Tetranor-PGDM Formation

Prostaglandin D2 is a key mediator released by mast cells during an allergic response. It is rapidly metabolized in the body to more stable compounds that are then excreted in the urine. Tetranor-PGDM is one of the major metabolites of PGD2. The following diagram illustrates this metabolic pathway.

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase Metabolites Intermediate Metabolites PGD2->Metabolites Metabolism tetranor_PGDM Tetranor-PGDM Metabolites->tetranor_PGDM

Figure 1. Simplified metabolic pathway of Prostaglandin D2 (PGD2) to its urinary metabolite, tetranor-PGDM.

Experimental Protocols: Measurement of Urinary Tetranor-PGDM

The quantification of tetranor-PGDM in urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Detailed Methodology for Urinary Tetranor-PGDM Measurement by LC-MS/MS

1. Sample Preparation:

  • Urine samples are collected and stored at -80°C until analysis.

  • An internal standard (e.g., deuterated tetranor-PGDM) is added to a known volume of urine to correct for sample loss during processing.

  • The sample is acidified (e.g., with formic acid) to a pH of approximately 3.

2. Solid-Phase Extraction (SPE):

  • The acidified urine is loaded onto an SPE cartridge (e.g., a C18 cartridge).

  • The cartridge is washed with a low-organic solvent to remove interfering substances.

  • Tetranor-PGDM and the internal standard are eluted from the cartridge with a high-organic solvent (e.g., methanol or ethyl acetate).

3. Evaporation and Reconstitution:

  • The eluate is evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The reconstituted sample is injected into an LC system. A reversed-phase C18 column is typically used to separate tetranor-PGDM from other components in the sample. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid, is employed.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. Tetranor-PGDM is ionized, typically using electrospray ionization (ESI) in negative ion mode. The precursor ion corresponding to tetranor-PGDM is selected and fragmented. Specific product ions are then monitored for quantification.

5. Quantification:

  • The concentration of tetranor-PGDM in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a tetranor-PGDM standard.

  • Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution and are expressed as ng/mg creatinine.

The following diagram outlines the general workflow for this experimental procedure.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine_Collection Urine Collection & Storage (-80°C) Internal_Standard Addition of Internal Standard Urine_Collection->Internal_Standard Acidification Acidification (pH 3) Internal_Standard->Acidification Loading Load onto SPE Cartridge Acidification->Loading Washing Wash Cartridge Loading->Washing Elution Elute Tetranor-PGDM Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Data Analysis & Quantification LC_MSMS->Quantification

Figure 2. Experimental workflow for the measurement of urinary tetranor-PGDM.

Conclusion

The available evidence strongly suggests that urinary tetranor-PGDM is a promising biomarker for the diagnosis and monitoring of food allergies. Its levels are significantly and specifically elevated in this condition compared to other common allergic diseases like asthma, allergic rhinitis, and atopic dermatitis. This specificity could be invaluable for differential diagnosis in clinical settings and for tracking responses to therapeutic interventions in drug development. Further research with larger patient cohorts is warranted to fully establish the clinical utility of urinary tetranor-PGDM measurement.

References

Validation of a New 13,14-dihydro-15-keto-tetranor PGD2 Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation framework for a new antibody targeting 13,14-dihydro-15-keto-tetranor Prostaglandin D2 (tetranor-PGDM), a key urinary metabolite of Prostaglandin D2 (PGD2).[1][2][3][4] The performance of this new antibody is objectively compared against established analytical methods, supported by detailed experimental data and protocols.

Introduction to 13,14-dihydro-15-keto-tetranor PGD2

Prostaglandin D2 is implicated in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[5][6] Its levels are often assessed by measuring its more stable downstream metabolites in urine.[3][4] 13,14-dihydro-15-keto-tetranor PGD2 is a major urinary metabolite of PGD2, making it a critical biomarker for monitoring PGD2 biosynthesis.[2][3][4] Accurate quantification of this metabolite is crucial for research and clinical applications.

PGD2_Metabolism PGD2 Prostaglandin D2 (PGD2) Metabolite1 13,14-dihydro-15-keto PGD2 PGD2->Metabolite1 15-hydroxy PGDH pathway Metabolite2 13,14-dihydro-15-keto-tetranor PGD2 (tetranor-PGDM) Metabolite1->Metabolite2 β-oxidation

Figure 1. Simplified metabolic pathway of Prostaglandin D2.

Comparative Performance Analysis

The new antibody was evaluated against a commercially available ELISA kit for tetranor-PGDM. Key performance metrics are summarized below.

Table 1: Antibody Performance Characteristics
ParameterNew AntibodyAlternative: Commercial ELISA Kit
Assay Type Competitive ELISACompetitive ELISA
Assay Range 0.5 - 50 ng/mL6.4 - 4,000 pg/mL[3]
Sensitivity (LOD) 0.25 ng/mL~40 pg/mL (80% B/B₀)[3]
Intra-assay CV < 8%< 10%
Inter-assay CV < 12%< 10%
Sample Type Urine, Plasma, Cell Culture SupernatantsUrine[3]
Table 2: Cross-Reactivity Profile

Specificity is a critical attribute for any antibody, especially when dealing with structurally similar molecules like prostaglandin metabolites.[7][8][9][10][11]

CompoundNew Antibody (% Cross-Reactivity)Alternative: Commercial ELISA Kit (% Cross-Reactivity)[3]
13,14-dihydro-15-keto-tetranor PGD2 100 100
13,14-dihydro-15-keto-tetranor PGJM95100
13,14-dihydro-15-keto-tetranor PGEM< 0.10.03
13,14-dihydro-15-keto-tetranor PGFM< 0.01< 0.01
Prostaglandin D2 (PGD2)< 0.01< 0.01
13,14-dihydro-15-keto PGD2< 0.01< 0.01
Prostaglandin E2 (PGE2)< 0.01< 0.01

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are essential for reproducing and verifying the presented data.[12][13][14]

Antibody_Validation_Workflow cluster_0 Core Validation cluster_1 Extended Application Validation ELISA Competitive ELISA Development Specificity Cross-Reactivity Testing ELISA->Specificity Spike Spike and Recovery Specificity->Spike WB Western Blot (for conjugated hapten) Spike->WB IHC Immunohistochemistry (IHC) Spike->IHC

Figure 2. General workflow for antibody validation.

Competitive ELISA Protocol

This assay quantifies tetranor-PGDM in samples by measuring the competition between unlabeled tetranor-PGDM (in the sample) and a fixed amount of labeled tetranor-PGDM for binding to the new antibody.

  • Coating: A 96-well microplate is coated with a goat anti-mouse IgG antibody and incubated overnight at 4°C.

  • Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer for 2 hours at room temperature.

  • Competition: Standards or samples are added to the wells, followed by the new tetranor-PGDM antibody and a tetranor-PGDM-HRP conjugate. The plate is incubated for 2 hours at room temperature.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A TMB substrate solution is added to each well, and the plate is incubated in the dark for 30 minutes.

  • Stopping Reaction: The reaction is stopped by adding a stop solution.

  • Reading: The optical density is measured at 450 nm using a microplate reader. The concentration of tetranor-PGDM is inversely proportional to the signal.

Specificity (Cross-Reactivity) Testing

The specificity of the antibody is determined by a competitive ELISA, as described above, with the inclusion of various structurally related prostaglandin metabolites.

  • A standard curve for 13,14-dihydro-15-keto-tetranor PGD2 is generated.

  • Serial dilutions of potentially cross-reacting compounds are prepared and run in the same assay.

  • The concentration of each cross-reactant that causes 50% displacement of the labeled antigen (IC50) is determined.

  • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of tetranor-PGDM / IC50 of cross-reactant) x 100

Spike and Recovery

To assess the accuracy of the assay in a complex matrix, known concentrations of tetranor-PGDM are "spiked" into biological samples (e.g., urine, plasma) that have low or undetectable endogenous levels of the analyte.

  • Samples are divided into aliquots.

  • Different known concentrations of tetranor-PGDM standard are added to the sample aliquots. A control aliquot receives no spike.

  • The spiked and unspiked samples are analyzed using the competitive ELISA protocol.

  • The recovery is calculated as: % Recovery = (Concentration measured in spiked sample - Concentration in unspiked sample) / Concentration of spike x 100

Conclusion

The new 13,14-dihydro-15-keto-tetranor PGD2 antibody demonstrates high specificity and sensitivity, comparable to existing commercial kits. Its validation across multiple sample types suggests its utility in a broader range of research applications. The detailed protocols provided herein should enable researchers to independently verify these findings and integrate this new tool into their studies on prostaglandin biology and associated pathologies.

References

A Comparative Guide to Inter-Laboratory Tetranor-PGDM Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification of tetranor-PGDM, a key urinary metabolite of prostaglandin D2 (PGD2). It is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical techniques and to highlight the variability in measurements across different methodologies, serving as a virtual inter-laboratory comparison.

Data Summary

The quantification of tetranor-PGDM in biological matrices, primarily urine, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (EIA).[1][2] While LC-MS/MS offers high sensitivity and specificity, variations in sample preparation, chromatographic separation, and mass spectrometric parameters can lead to inter-laboratory discrepancies.[3] EIA, on the other hand, provides a more accessible and high-throughput alternative, though it may have different specificity and sensitivity characteristics.[1][4]

Below is a summary of performance characteristics for different tetranor-PGDM measurement methods as reported in the literature.

MethodMatrixSample PreparationKey Performance MetricsReference
LC-MS/MS Human UrineOnline Solid-Phase Extraction (SPE)Reportable Range: 0.2-40 ng/mL; Intra-assay CV: <15%; Inter-assay CV: <15%; Bias: <15%[2]
LC-MS/MS Human UrineOffline Solid-Phase Extraction (SPE)Reportable Range: Not explicitly stated; Used for simultaneous quantitation of multiple eicosanoids[5]
LC-MS/MS with Acid-Catalyzed Dehydration Human UrineAcid-catalyzed dehydrationUsed for the related metabolite tetranor-PGEM[3]
Monoclonal Antibody-based EIA Artificial UrineSolid-Phase Extraction (SPE)Range of Quantitation: 0.252 to 20.2 ng/mL; LOD: 0.0498 ng/mL; Intra-assay CV: 3.9–6.0%; Inter-assay CV: 5.7–10.4%; Recovery: 82.3% to 113.5%[1]

Diagram of Prostaglandin D2 Metabolism

The following diagram illustrates the metabolic pathway leading to the formation of tetranor-PGDM.

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase Metabolites Metabolites PGD2->Metabolites Metabolism tetranor_PGDM tetranor-PGDM Metabolites->tetranor_PGDM Further Metabolism

Prostaglandin D2 (PGD2) metabolic pathway.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and comparison of analytical methods. Below are summaries of key methodologies for tetranor-PGDM quantification.

Method 1: High-Throughput Online SPE-LC-MS/MS

This method allows for the simultaneous and high-throughput measurement of tetranor-PGDM and tetranor-PGEM in human urine.[2]

  • Sample Preparation: Online Solid-Phase Extraction (SPE) is used for sample clean-up and concentration. This automated approach is less time-consuming compared to manual offline SPE.[2][3]

  • Chromatography: Liquid chromatography is employed to separate tetranor-PGDM from other urinary components.[3]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for detection and quantification, offering high selectivity and sensitivity.[3]

Method 2: Monoclonal Antibody-Based Competitive EIA

This method provides a sensitive and convenient alternative to mass spectrometry.[1]

  • Antibody Generation: A specific monoclonal antibody against tetranor-PGDM is generated.[1]

  • Competitive EIA: The assay is based on the competition between unlabeled tetranor-PGDM in the sample and a fixed amount of enzyme-labeled tetranor-PGDM for binding to the monoclonal antibody. The amount of bound enzyme is inversely proportional to the concentration of tetranor-PGDM in the sample.[1]

  • Sample Preparation: Urine samples are typically subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances before analysis.[1]

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the quantification of tetranor-PGDM using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection SPE Solid-Phase Extraction (SPE) Urine_Sample->SPE LC_Separation Liquid Chromatography Separation SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Typical LC-MS/MS workflow for tetranor-PGDM.

Discussion

The choice between LC-MS/MS and EIA for tetranor-PGDM measurement depends on the specific requirements of the study. LC-MS/MS provides higher specificity and is considered the gold standard for quantitative analysis.[1] However, it requires expensive instrumentation and highly trained personnel.[1] EIA offers a more practical solution for large-scale clinical studies due to its ease of use and higher throughput.[1]

Inter-laboratory variability can arise from differences in sample handling, extraction efficiency, instrument calibration, and data analysis. The stability of tetranor-PGDM during sample storage and processing is a critical factor, with studies showing it to be stable at 4°C and after three freeze-thaw cycles, but not at room temperature for 24 hours.[2] The development of standardized protocols and reference materials is crucial for improving the comparability of results across different laboratories.

References

A Head-to-Head Comparison of Prostaglandin D2 Metabolites as Key Biomarkers: 13,14-dihydro-15-keto-tetranor PGD2 vs. 11β-PGF2α

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of inflammatory mediators is paramount. Prostaglandin D2 (PGD2) is a critical lipid mediator implicated in a range of inflammatory conditions, including allergic asthma and mastocytosis. Due to its instability, direct measurement of PGD2 is unreliable. Consequently, its more stable metabolites have emerged as crucial biomarkers. This guide provides an objective comparison of two major PGD2 metabolites, 13,14-dihydro-15-keto-tetranor PGD2 (a downstream product of tetranor-PGDM) and 11β-prostaglandin F2α (11β-PGF2α), to aid in the selection of the most appropriate biomarker for research and clinical applications.

Prostaglandin D2 is primarily produced by mast cells and is involved in various physiological and pathological processes. Upon release, PGD2 is rapidly metabolized through two main pathways. One pathway involves the reduction of the 11-keto group to form 11β-PGF2α. The other major pathway involves a series of oxidation and beta-oxidation steps to form tetranor-PGDM, a major urinary metabolite for which 13,14-dihydro-15-keto-tetranor PGD2 is an intermediate. Both 11β-PGF2α and tetranor-PGDM, along with their derivatives, serve as indicators of systemic PGD2 production and mast cell activation.[1][2]

Comparative Performance Data

A landmark study, the U-BIOPRED (Unbiased Biomarkers for the Prediction of Respiratory Diseases Outcomes) project, provides valuable comparative data on urinary levels of tetranor-PGDM and 2,3-dinor-11β-PGF2α (a major metabolite of 11β-PGF2α) across different asthma severities. The findings from this study demonstrate that both biomarkers are significantly elevated in individuals with severe asthma compared to those with mild-to-moderate asthma and healthy controls, and they correlate with markers of Type 2 inflammation.[1][3][4]

BiomarkerHealthy Controls (ng/mmol creatinine)Mild-to-Moderate Asthma (ng/mmol creatinine)Severe Asthma (ng/mmol creatinine)Correlation with Type 2 Inflammation Markers
tetranor-PGDM Median values observed to be lower than in asthmatic groups.Elevated compared to healthy controls.Significantly elevated compared to mild-to-moderate asthma and healthy controls.Strong association with lower lung function and increased eosinophil markers.[1]
2,3-dinor-11β-PGF2α Median values observed to be lower than in asthmatic groups.Elevated compared to healthy controls.Significantly elevated compared to mild-to-moderate asthma and healthy controls.Strong association with lower lung function and increased eosinophil markers.[1]

This table summarizes findings from the U-BIOPRED study, which demonstrated a progressive increase in these PGD2 metabolites with asthma severity.[1]

Signaling Pathways and Experimental Workflows

To understand the origin and measurement of these biomarkers, it is essential to visualize their metabolic pathways and the typical analytical workflow.

PGD2_Metabolism cluster_0 Arachidonic Acid Cascade cluster_1 PGD2 Synthesis & Primary Metabolism cluster_2 Further Metabolism & Excretion Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase 11β-PGF2α 11β-PGF2α PGD2->11β-PGF2α 11-ketoreductase 13,14-dihydro-15-keto-PGD2 13,14-dihydro-15-keto-PGD2 PGD2->13,14-dihydro-15-keto-PGD2 15-PGDH & Δ13-reductase 2,3-dinor-11β-PGF2α 2,3-dinor-11β-PGF2α 11β-PGF2α->2,3-dinor-11β-PGF2α 13,14-dihydro-15-keto-tetranor PGD2 13,14-dihydro-15-keto-tetranor PGD2 13,14-dihydro-15-keto-PGD2->13,14-dihydro-15-keto-tetranor PGD2 β-oxidation Urinary_Excretion_1 Urinary Excretion 2,3-dinor-11β-PGF2α->Urinary_Excretion_1 tetranor-PGDM tetranor-PGDM Urinary_Excretion_2 Urinary Excretion tetranor-PGDM->Urinary_Excretion_2 13,14-dihydro-15-keto-tetranor PGD2->tetranor-PGDM

Metabolic pathway of Prostaglandin D2 (PGD2).

LCMS_Workflow Sample Urine Sample Collection SPE Solid Phase Extraction (SPE) Sample->SPE Sample Cleanup LC Liquid Chromatography (LC) Separation SPE->LC Analyte Elution MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Ionization & Fragmentation Data Data Analysis & Quantification MS->Data Signal Detection

Typical LC-MS/MS workflow for biomarker analysis.

Experimental Protocols

Accurate quantification of these biomarkers is critical for their clinical and research utility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specific and sensitive measurement.

Measurement of Urinary 13,14-dihydro-15-keto-tetranor PGD2 (as tetranor-PGDM)

This protocol is based on established high-throughput methods for urinary eicosanoid analysis.

  • Sample Collection and Storage: Collect spot or 24-hour urine samples in sterile containers. Immediately after collection, add an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. Store samples at -80°C until analysis.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Thaw urine samples on ice.

    • Centrifuge to remove particulate matter.

    • Add an internal standard (e.g., deuterated tetranor-PGDM) to each sample for accurate quantification.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove interferences.

    • Elute the analytes with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column to separate tetranor-PGDM from other urinary components. A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol is typically employed.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native tetranor-PGDM and its deuterated internal standard to ensure specificity and accurate quantification.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a tetranor-PGDM standard.

    • Calculate the concentration of tetranor-PGDM in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Measurement of Urinary 11β-PGF2α and its metabolite 2,3-dinor-11β-PGF2α

The protocol for 11β-PGF2α and its dinor metabolite is similar to that for tetranor-PGDM, often allowing for simultaneous analysis from the same sample preparation.

  • Sample Collection and Storage: Follow the same procedure as for tetranor-PGDM, ensuring proper storage at -80°C.

  • Sample Preparation (Solid Phase Extraction - SPE): The same SPE protocol described for tetranor-PGDM can be used, as these prostanoids have similar chemical properties. A deuterated internal standard for 11β-PGF2α or 2,3-dinor-11β-PGF2α should be added.

  • LC-MS/MS Analysis:

    • Chromatography: A similar reverse-phase C18 column and gradient elution profile can be used. The chromatographic conditions should be optimized to ensure baseline separation of 11β-PGF2α and 2,3-dinor-11β-PGF2α from other isomers and metabolites.

    • Mass Spectrometry: Operate in negative ion ESI mode. Set the MRM transitions specific for 11β-PGF2α, 2,3-dinor-11β-PGF2α, and their respective internal standards.

  • Data Analysis: Quantify using a standard curve and normalize to urinary creatinine, as described for tetranor-PGDM.

Conclusion

Both tetranor-PGDM (the parent metabolite of 13,14-dihydro-15-keto-tetranor PGD2) and 11β-PGF2α (and its metabolite 2,3-dinor-11β-PGF2α) are robust and reliable urinary biomarkers for assessing systemic PGD2 production and mast cell activation. Clinical studies, such as U-BIOPRED, have demonstrated that both are elevated in severe asthma and correlate well with Type 2 inflammation, suggesting comparable clinical utility in this context.[1]

The choice between these biomarkers may depend on the specific research question, the availability of analytical standards and internal standards, and the laboratory's established protocols. Given their similar performance in a major clinical study, simultaneous measurement of both metabolites using a validated LC-MS/MS method can provide a comprehensive assessment of the PGD2 pathway. For researchers and drug development professionals, leveraging these noninvasive urinary biomarkers offers a powerful tool for patient stratification, monitoring disease activity, and evaluating the efficacy of novel therapeutics targeting inflammatory pathways.

References

A Comparative Guide to Mast Cell Activation: The Specificity of 13,14-dihydro-15-keto-tetranor PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 13,14-dihydro-15-keto-tetranor PGD2 (DK-PGD2) with other mast cell activators. We present experimental data on their specificity and potency, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, leading to the release of a plethora of inflammatory mediators, is a key event in the pathophysiology of numerous diseases. While classical activation occurs via the high-affinity IgE receptor (FcεRI), various other stimuli, including neuropeptides and prostaglandin metabolites, can also trigger mast cell responses. This guide focuses on the activity of DK-PGD2, a metabolite of prostaglandin D2 (PGD2), in the context of mast cell activation and compares its effects with those of well-established activators.

Data Presentation: Comparative Efficacy of Mast Cell Activators

The following table summarizes the quantitative data on the potency of DK-PGD2 and alternative mast cell activators. It is important to note that DK-PGD2's effect on human mast cells is limited to intracellular calcium mobilization and does not typically induce degranulation.

CompoundTarget ReceptorMast Cell ResponsePotency (EC50/Effective Concentration)Cell Type
13,14-dihydro-15-keto-tetranor PGD2 (DK-PGD2) Intracellular CRTH2 (DP2)[1]Intracellular Ca²⁺ Mobilization[1]1-10 µM[1][2]Human Mast Cells
Substance P MRGPRX2Intracellular Ca²⁺ Mobilization & DegranulationCa²⁺ Mobilization: 1.8 µM, Degranulation: 5.9 µM[3]LAD2 (Human Mast Cell Line)
Compound 48/80 MRGPRX2Degranulation~1 µg/mLMurine Peritoneal Mast Cells
Anti-IgE FcεRIDegranulationVaries with antibody and cell sensitizationHuman and Murine Mast Cells

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Intracellular Calcium Mobilization Assay

This protocol is used to measure the increase in cytosolic free calcium in mast cells upon stimulation.

Materials:

  • Human mast cell line (e.g., LAD2) or primary human mast cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • HEPES-buffered saline (HBS)

  • Test compounds (DK-PGD2, Substance P)

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Preparation: Culture mast cells to the desired density. On the day of the experiment, harvest the cells and wash them with HBS.

  • Dye Loading: Resuspend the cells in HBS containing a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, wash the cells twice with HBS to remove extracellular dye.

  • Cell Seeding: Resuspend the dye-loaded cells in HBS and seed them into a 96-well black-walled, clear-bottom plate.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader or microscope. For Fura-2, excitation is typically alternated between 340 nm and 380 nm, with emission measured at 510 nm. For Fluo-4, excitation is at 488 nm and emission at 520 nm.

  • Compound Addition: Add the test compounds (DK-PGD2 or Substance P) at various concentrations to the wells.

  • Signal Detection: Immediately begin recording the fluorescence signal for several minutes to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths (for Fura-2) is proportional to the intracellular calcium concentration. Calculate the peak response for each concentration and plot a dose-response curve to determine the EC50 value.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Materials:

  • Mast cells (e.g., LAD2, RBL-2H3, or primary mast cells)

  • Tyrode's buffer (or similar physiological buffer)

  • Stimulating agents (e.g., Substance P, Compound 48/80, anti-IgE)

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer (pH 4.5)

  • Stop solution: Glycine buffer (pH 10.7)

  • Triton X-100 (for cell lysis)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere if necessary. For IgE-mediated activation, sensitize the cells with IgE overnight.

  • Washing: Wash the cells with Tyrode's buffer to remove any residual media components.

  • Stimulation: Add the stimulating agents at various concentrations to the wells. Include a negative control (buffer only) and a positive control for total mediator release (e.g., 0.1% Triton X-100).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well.

  • Enzyme Reaction: In a new 96-well plate, add the collected supernatant and the pNAG substrate solution. Incubate at 37°C for 60-90 minutes.

  • Stopping the Reaction: Add the stop solution to each well. The solution will turn yellow in the presence of the product.

  • Absorbance Measurement: Read the absorbance at 405 nm using a spectrophotometer.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100.

Mandatory Visualizations

Signaling Pathway of DK-PGD2 in Human Mast Cells

The following diagram illustrates the proposed signaling pathway for DK-PGD2 in human mast cells. DK-PGD2 acts on an intracellular CRTH2 receptor, leading to G-protein activation and subsequent mobilization of intracellular calcium. This signaling is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins. Notably, this pathway does not culminate in degranulation.

DK_PGD2_Signaling_Pathway DK_PGD2 13,14-dihydro-15-keto- tetranor PGD2 (DK-PGD2) CRTH2 Intracellular CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binds to Membrane Cell_Interior G_Protein Gi/o Protein CRTH2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca_Mobilization Intracellular Ca²⁺ Mobilization ER->Ca_Mobilization Releases Ca²⁺ No_Degranulation No Degranulation Ca_Mobilization->No_Degranulation

Caption: DK-PGD2 signaling pathway in human mast cells.

Comparative Experimental Workflow for Mast Cell Activation

This diagram outlines a typical workflow for comparing the effects of different compounds on mast cell activation, incorporating both calcium mobilization and degranulation assays.

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Parallel Assays cluster_ca_assay Calcium Mobilization Assay cluster_degran_assay Degranulation Assay (β-Hexosaminidase) cluster_analysis Data Analysis and Comparison start Start: Culture Mast Cells wash_cells Wash and Resuspend Cells start->wash_cells dye_loading Load with Calcium Dye (e.g., Fura-2 AM) wash_cells->dye_loading seed_cells Seed Cells in 96-well Plate wash_cells->seed_cells measure_baseline_ca Measure Baseline Fluorescence dye_loading->measure_baseline_ca add_compounds_ca Add Test Compounds (DK-PGD2, Substance P) measure_baseline_ca->add_compounds_ca record_ca_flux Record Fluorescence Change add_compounds_ca->record_ca_flux analyze_ca Analyze Calcium Data (Calculate Peak Response) record_ca_flux->analyze_ca add_compounds_degran Add Test Compounds (Substance P, C48/80) seed_cells->add_compounds_degran incubate_degran Incubate at 37°C add_compounds_degran->incubate_degran collect_supernatant Collect Supernatant incubate_degran->collect_supernatant enzyme_reaction Perform Enzyme Reaction collect_supernatant->enzyme_reaction measure_absorbance Measure Absorbance at 405 nm enzyme_reaction->measure_absorbance analyze_degran Analyze Degranulation Data (% Release) measure_absorbance->analyze_degran compare_results Compare Potency and Efficacy (EC50, Emax) analyze_ca->compare_results analyze_degran->compare_results

Caption: Comparative experimental workflow for mast cell activation assays.

Conclusion

The data presented in this guide demonstrate that 13,14-dihydro-15-keto-tetranor PGD2 is not a conventional mast cell activator. While it induces intracellular calcium mobilization, likely through an intracellular CRTH2 receptor, it does not trigger the degranulation and release of inflammatory mediators characteristic of a full mast cell activation response. This is in stark contrast to agents like Substance P and Compound 48/80, which are potent inducers of both calcium signaling and degranulation. For researchers in drug development, DK-PGD2 may serve as a tool to investigate specific intracellular signaling pathways in mast cells, divorced from the degranulation process. Understanding these differential activation mechanisms is crucial for the development of targeted therapies for allergic and inflammatory diseases.

References

Assessing the Diagnostic Accuracy of Urinary Tetranor-PGDM: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Urinary Tetranor-PGDM as a Diagnostic Biomarker in Inflammatory and Mast Cell-Related Disorders

This guide provides an in-depth comparison of the diagnostic accuracy of urinary 11α,15-dioxo-9α-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid (tetranor-PGDM), a major metabolite of prostaglandin D2 (PGD2), against other key biomarkers in the context of mastocytosis, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD). The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in their evaluation of this promising biomarker.

Data Presentation: Comparative Diagnostic Accuracy

The diagnostic utility of urinary tetranor-PGDM is best understood in comparison to established or alternative biomarkers for specific conditions. The tables below summarize key performance indicators from various studies.

Table 1: Mastocytosis
BiomarkerMethodSensitivitySpecificityKey FindingsReference
Urinary Tetranor-PGDM Mass SpectrometryHigher than NMHNot specifiedA more sensitive indicator of mastocytosis than urinary NT-methylhistamine. Levels can be elevated even when NT-methylhistamine is normal.[1]
Urinary N-methylhistamine (NMH)LC-MS/MS71%Not specifiedConsidered to have superior sensitivity and specificity to the parent compound, histamine.[2][3]
Urinary 2,3-dinor-11β-PGF2αLC-MS/MS53%Not specifiedWhen combined with urinary LTE4 and NMH, the diagnostic sensitivity for systemic mastocytosis increases to 97%.[3]
Serum TryptaseImmunoassayNot specifiedNot specifiedDiscriminates better than urinary NMH between patients with and without an increased number of mast cell aggregates.[4]
Table 2: Rheumatoid Arthritis (RA)
BiomarkerMethodPatient CohortControl GroupKey FindingsReference
Urinary Tetranor-PGDM Enzyme ImmunoassayRA Patients (n=60): 20.0 ng/mg CrHealthy Controls (n=16): 11.5 ng/mg Cr33% of RA patients had elevated levels. Mean levels were significantly higher in RA patients than in controls.[5]
Urinary Tetranor-PGEMLC-MSEarly RA patientsNot applicableLevels were significantly elevated after 24 weeks of treatment with certain DMARDs.[6][7]
Table 3: Chronic Obstructive Pulmonary Disease (COPD)

| Biomarker Panel | Method | Accuracy | Sensitivity | Specificity | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Urinary Tetranor-PGDM & Tetranor-PGEM | Online SPE-LC-MS/MS | Not specified | Not specified | Not specified | Significantly higher urinary levels of both were observed in COPD patients compared to non-smoking healthy volunteers. |[8][9] | | Panel of 10 urinary biomarkers | Not specified | 81% - 84% | Not specified | Not specified | A panel of 10 biomarkers could distinguish between stable and exacerbation states. |[10][11] | | Panel of 4 urinary biomarkers | Not specified | AUC 0.82 | 78% | 82% | A combination of CC16, CRP, MMP8, and NGAL showed good discriminatory power for exacerbations. |[12] |

Experimental Protocols

Accurate and reproducible measurement of urinary biomarkers is paramount for their clinical and research application. The following are detailed methodologies for the quantification of urinary tetranor-PGDM and its key alternatives.

Measurement of Urinary Tetranor-PGDM by LC-MS/MS

This method allows for the sensitive and specific quantification of tetranor-PGDM.

  • Sample Preparation:

    • Aliquots of urine (typically 0.5-1.0 mL) are spiked with an internal standard (e.g., deuterated tetranor-PGDM).

    • Solid-phase extraction (SPE) is commonly employed for sample cleanup and concentration. Anion exchange SPE cartridges are often used.

    • The sample is loaded onto the conditioned and equilibrated SPE cartridge.

    • The cartridge is washed with a weak organic solvent to remove interfering substances.

    • Tetranor-PGDM is eluted with a stronger organic solvent, often containing a small percentage of acid (e.g., acetic acid in methanol).

    • The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is used to separate the analyte from other components.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.

    • Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode, monitoring for specific precursor-to-product ion transitions for both tetranor-PGDM and its internal standard to ensure high selectivity and sensitivity.

Measurement of Urinary N-methylhistamine (NMH) by LC-MS/MS

This protocol outlines a common approach for the quantification of NMH in urine.

  • Sample Preparation:

    • Urine samples are typically diluted with water or a suitable buffer.

    • An isotopically labeled internal standard (e.g., d3-N-methylhistamine) is added to each sample.

    • Solid-phase extraction may be used for sample cleanup, although a simple "dilute-and-shoot" approach can also be effective depending on the sensitivity of the instrument.

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the retention of this polar compound.

    • Mobile Phase: A gradient of a high organic solvent concentration (e.g., acetonitrile) with an aqueous buffer (e.g., ammonium formate) is used.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: ESI in the positive ion mode is typically used.

    • Detection: SRM is employed to monitor the specific precursor and product ions for NMH and its internal standard.

Measurement of Urinary 2,3-dinor-11β-PGF2α by LC-MS/MS

The following is a detailed method for the analysis of this PGD2 metabolite.

  • Sample Preparation:

    • 250 μL of urine is mixed with 50 μL of an internal standard solution and 50 μL of 1N sodium hydroxide.[13]

    • The mixture is diluted with 1 mL of water.[13]

    • Solid-phase extraction is performed using an anion exchange plate.[13]

    • The analyte is eluted with 200 μL of 1% acetic acid in methanol containing 1 mg/mL estradiol.[13]

    • 20 μL of the eluate is injected for LC-MS/MS analysis.[13]

  • Liquid Chromatography (LC):

    • Mobile Phase A: 0.02% acetic acid in water.[13]

    • Mobile Phase B: 0.02% acetic acid in methanol.[13]

    • A gradient elution is performed to separate the analyte.[13]

  • Tandem Mass Spectrometry (MS/MS):

    • The analysis is performed in SRM mode to monitor specific ion transitions for 2,3-dinor-11β-PGF2α and its internal standard.[13]

Mandatory Visualization

Prostaglandin D2 Metabolic Pathway

G Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase Metabolites Intermediate Metabolites (e.g., 11β-PGF2α, 2,3-dinor-11β-PGF2α) PGD2->Metabolites Metabolism tetranor_PGDM Urinary Tetranor-PGDM Metabolites->tetranor_PGDM Further Metabolism & Excretion G cluster_0 Clinical Suspicion cluster_1 Biomarker Analysis cluster_2 Diagnosis Clinical_Suspicion Clinical Symptoms Suggestive of Mast Cell Activation Urine_Collection Urine Sample Collection (Baseline and during symptoms) Clinical_Suspicion->Urine_Collection Serum_Tryptase Serum Tryptase Measurement Clinical_Suspicion->Serum_Tryptase Biomarker_Measurement Measurement of Urinary Biomarkers (Tetranor-PGDM, NMH, 2,3-dinor-11β-PGF2α) Urine_Collection->Biomarker_Measurement Diagnosis Diagnosis of Mast Cell Activation Disorder Biomarker_Measurement->Diagnosis Elevated Levels Serum_Tryptase->Diagnosis Elevated Levels

References

A Researcher's Guide to Commercial ELISA Kits for Monitoring Prostaglandin D2 Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of Prostaglandin D2 (PGD2) in inflammation, allergic responses, and various physiological processes, accurately quantifying its metabolites is paramount. Direct measurement of the unstable PGD2 molecule is often challenging. Therefore, immunoassays targeting its more stable downstream metabolites have become an indispensable tool. This guide provides a comprehensive comparison of commercially available ELISA kits designed to measure key PGD2 metabolites, offering insights into their performance characteristics and experimental protocols to aid in selecting the most suitable assay for your research needs.

While the initial focus was on the specific metabolite 13,14-dihydro-15-keto-tetranor PGD2, commercially available ELISA kits predominantly target the more abundant and stable urinary metabolite, tetranor-PGDM. This guide, therefore, centers on the comparison of tetranor-PGDM ELISA kits, and also includes information on kits for a related prostaglandin metabolite, 13,14-dihydro-15-keto-Prostaglandin F2α (PGFM), which may also be of interest to researchers in this field.

Performance Comparison of Commercial PGD2 Metabolite ELISA Kits

The following table summarizes the key performance characteristics of commercially available ELISA kits for tetranor-PGDM and PGFM from leading manufacturers. This data has been compiled from the manufacturers' datasheets and product manuals.

ManufacturerCatalog NumberAnalyteAssay TypeAssay RangeSensitivitySample TypesIncubation Time
Cayman Chemical 501001tetranor-PGDMCompetitive6.4 - 4,000 pg/mL[1]~40 pg/mL (80% B/B₀)[1]Urine[1][2]18 hours[1]
Arbor Assays K022-H1 / K022-H5PGFMCompetitive50 - 3,200 pg/mL20.8 pg/mL[3][4]Serum, Plasma, Fecal Extracts, Urine, Tissue Culture Media[3][4]1.5 hours[3][4]
Abcam ab133041PGF2 alphaCompetitive3.05 - 50,000 pg/mL≤ 6.71 pg/mLSaliva, Urine, Plasma, Serum3 hours
MyBioSource MBS7214882PGFM (Porcine)Competitive1.0 - 100 ng/mL1.0 pg/mLSerum, plasma, cell culture supernatants, body fluid and tissue homogenateNot specified

Note: Sensitivity is often reported as the 80% B/B₀ value in competitive ELISAs, which represents the concentration of the analyte that displaces 20% of the tracer. Lower values indicate higher sensitivity.

Cross-Reactivity Data

A critical aspect of any immunoassay is its specificity. The following table details the cross-reactivity of the Cayman Chemical tetranor-PGDM ELISA kit with other related prostaglandin metabolites, as this is a key consideration for data interpretation.

CompoundCross-Reactivity (%)
tetranor-PGDM100%[1]
tetranor-PGJM100%[1]
tetranor-PGAM2.08%[1]
tetranor-PGEM0.03%[1]
tetranor-PGFM<0.01%[1]
Prostaglandin D₂<0.01%[1]
13,14-dihydro-15-keto Prostaglandin D₂<0.01%[1]
Prostaglandin E₂<0.01%[1]
13,14-dihydro-15-keto Prostaglandin E₂<0.01%[1]
Prostaglandin F₂α<0.01%[1]
13,14-dihydro-15-keto Prostaglandin F₂α<0.01%[1]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the assay principles, the following diagrams illustrate the PGD2 metabolic pathway and a typical competitive ELISA workflow.

PGD2_Metabolic_Pathway PGD2 Metabolic Pathway to tetranor-PGDM Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase 13_14_dihydro_15_keto_PGD2 13,14-dihydro-15-keto-PGD2 PGD2->13_14_dihydro_15_keto_PGD2 15-PGDH, Δ13-reductase tetranor_PGDM tetranor-PGDM (Urinary Metabolite) 13_14_dihydro_15_keto_PGD2->tetranor_PGDM β-oxidation & ω-oxidation

PGD2 Metabolic Pathway to tetranor-PGDM

Competitive_ELISA_Workflow Competitive ELISA Workflow cluster_steps Assay Steps cluster_well Microplate Well (Coated with Capture Antibody) Step1 1. Sample/Standard containing Analyte (●) is added to wells. Step2 2. Enzyme-conjugated Analyte (*) and primary Antibody (Y) are added. Step1->Step2 Well_Initial [ Y Y Y Y ] Step3 3. Competition for antibody binding occurs. Step2->Step3 Step4 4. Unbound reagents are washed away. Step3->Step4 Well_Competition [ Y-● Y-* Y-● Y-* ] Step5 5. Substrate is added, resulting in a color change. Step4->Step5 Well_Final [ Y-* Y-* ] Step6 6. Signal is inversely proportional to the amount of analyte in the sample. Step5->Step6

Competitive ELISA Workflow

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized experimental protocols for the Cayman Chemical tetranor-PGDM ELISA kit and the Arbor Assays PGFM ELISA kit, based on their respective product manuals. Researchers should always refer to the specific kit's manual for the most accurate and up-to-date instructions.

Cayman Chemical tetranor-PGDM ELISA Kit (Catalog No. 501001)

This is a competitive assay for the quantification of tetranor-PGDM in urine.[1][2]

I. Reagent Preparation:

  • ELISA Buffer Preparation: Dilute the 10X ELISA Buffer Concentrate with 90 mL of ultrapure water.

  • Wash Buffer Preparation: Dilute the 400X Wash Buffer Concentrate to a 1X solution with ultrapure water and add Polysorbate 20 to a final concentration of 0.05%.

  • Standard Preparation: Prepare a serial dilution of the tetranor-PGDM standard in ELISA buffer to create a standard curve.

  • Sample Preparation: Urine samples should be diluted at least 1:2 with ELISA Buffer.[2]

II. Assay Procedure:

  • Add 50 µL of the standard or diluted sample to the appropriate wells of the goat anti-mouse IgG coated plate.

  • Add 50 µL of the tetranor-PGDM AChE Tracer to each well.

  • Add 50 µL of the tetranor-PGDM ELISA Antiserum to each well.

  • Incubate the plate for 18 hours at 4°C.[1]

  • Wash the plate five times with 1X Wash Buffer.

  • Add 200 µL of Ellman's Reagent to each well and incubate in the dark on a plate shaker for 60-90 minutes.

  • Read the absorbance at a wavelength between 405 and 420 nm.

Arbor Assays PGFM ELISA Kit (Catalog No. K022-H1/H5)

This is a competitive ELISA for the measurement of PGFM in various sample types.[3][4]

I. Reagent Preparation:

  • Assay Buffer Preparation: Dilute the 5X Assay Buffer Concentrate with deionized water.

  • Wash Buffer Preparation: Dilute the 20X Wash Buffer Concentrate with deionized water.

  • Standard Preparation: Prepare a serial dilution of the PGFM standard in Assay Buffer.

  • Sample Preparation: Dilute samples as recommended in the kit manual (e.g., serum and plasma ≥ 1:8).

II. Assay Procedure:

  • Add 50 µL of standard or diluted sample to the appropriate wells of the goat anti-rabbit IgG coated plate.

  • Add 25 µL of the PGFM-peroxidase conjugate to each well.

  • Add 25 µL of the PGFM antibody to each well.

  • Incubate the plate for 1 hour at room temperature with shaking.[3][4]

  • Wash the plate four times with 1X Wash Buffer.

  • Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature.

  • Add 50 µL of Stop Solution to each well.

  • Read the optical density at 450 nm.

Conclusion

The choice of an appropriate ELISA kit for measuring PGD2 metabolites depends on several factors, including the specific metabolite of interest, the required sensitivity, the sample type, and the desired assay throughput. The Cayman Chemical tetranor-PGDM ELISA kit is a well-established assay for the specific measurement of this major urinary metabolite of PGD2. The Arbor Assays PGFM ELISA kit offers a faster protocol and broader sample type compatibility for those interested in this related prostaglandin metabolite. Researchers should carefully consider the performance characteristics and cross-reactivity data presented in this guide to select the kit that best suits their experimental needs, ensuring reliable and accurate quantification of these important lipid mediators.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 13,14-dihydro-15-keto-tetranor Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 are critical for maintaining laboratory safety and environmental protection. This metabolite of Prostaglandin D2, often used in research, requires handling as hazardous pharmaceutical waste, particularly when dissolved in flammable solvents like ethanol. Adherence to established protocols is paramount for researchers, scientists, and drug development professionals.

Below are the detailed procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, especially when in an ethanol solution, must be managed as hazardous waste. Under no circumstances should it be poured down the drain or discarded in regular trash.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes unused or expired neat compounds, contaminated solutions, and any materials used for handling or spill cleanup (e.g., pipette tips, absorbent pads, contaminated gloves).

    • Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions. Do not mix with incompatible materials unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. For solutions in ethanol, this should be a container suitable for flammable liquids.[1][2]

    • The original vial, if empty or containing only residual amounts, can often be used. For larger volumes or contaminated materials, a new, appropriate container should be used.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • If in a solvent, indicate the solvent and its concentration (e.g., "in Ethanol, >24%").[1][3]

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be a secure, secondary containment unit (such as a chemical-resistant tray) to mitigate any potential leaks.

    • Store away from sources of ignition, direct sunlight, and incompatible materials.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste pickup requests. Do not attempt to transport the hazardous waste outside of the laboratory yourself. Trained EHS personnel will handle the collection and transport to an approved waste disposal facility.[4]

  • Empty Container Disposal:

    • An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol).[4]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[4]

    • After triple-rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste or as per institutional guidelines.[4]

Quantitative Data Summary

For clarity, the following table summarizes the key quantitative parameters relevant to the disposal of this compound, particularly when in an ethanol solution.

ParameterGuidelineSource
Ethanol Concentration for Hazardous Classification ≥ 24%[1][3]
Container Fill Limit ~ 75-80% full[1]
Waste Storage Time Limit Dispose of regularly generated waste within 90 days[1]
Empty Container Rinsing Triple-rinse with a suitable solvent[4]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

A Start: Identify Waste (Unused compound, contaminated materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B J Handle Empty Containers A->J C Segregate from Incompatible Waste B->C D Select Appropriate Waste Container (Leak-proof, compatible) C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Date) D->E F Place Waste in Container E->F G Store in Designated SAA (Secure, Secondary Containment) F->G H Contact EHS for Pickup G->H I EHS Collects for Final Disposal H->I K Triple-Rinse with Solvent J->K L Collect Rinsate as Hazardous Waste K->L M Deface Label and Dispose of Empty Container K->M L->F Add to waste container

Caption: Disposal Workflow for Prostaglandin D2 Metabolite.

References

Personal protective equipment for handling 13,14-dihydro-15-keto-tetranor Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 13,14-dihydro-15-keto-tetranor Prostaglandin D2. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The toxicological properties of this compound have not been fully investigated; therefore, it should be handled with care as a potentially hazardous substance. This product is a solution in ethanol, rendering it a highly flammable liquid that can cause serious eye irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn for additional protection against splashes.
Hand Protection Chemical-Resistant GlovesWear two pairs of nitrile gloves (double-gloving). The outer pair should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable Coveralls or Lab CoatWear a disposable, fluid-resistant lab coat or coveralls to protect against chemical splashes.
Respiratory Protection RespiratorA NIOSH-approved respirator may be required if working outside of a certified chemical fume hood or if there is a risk of aerosolization.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this potent compound. The following workflow outlines the key phases from preparation to post-handling procedures.

1. Preparation Phase:

  • Designated Area: All work must be conducted in a designated area, such as a chemical fume hood, to control exposure and contain spills.

  • Gather Materials: Before commencing work, ensure all necessary equipment, reagents, and correctly sized PPE are readily available.

  • Emergency Preparedness: An eyewash station and safety shower must be accessible and in good working order. A spill kit appropriate for flammable liquids should also be on hand.

2. Handling Phase:

  • Donning PPE: Put on all required PPE in the correct sequence before entering the designated handling area.

  • Aliquotting and Transferring: Use a closed system for weighing and transferring the compound whenever possible to minimize the generation of aerosols.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Evacuate the area if necessary. Use the chemical spill kit to absorb and contain the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.

3. Post-Handling Phase:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Doffing PPE: Remove PPE in the reverse order of donning, ensuring not to contaminate skin or clothing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All disposable PPE (gloves, lab coats), absorbent pads, and other contaminated solid materials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a separate, sealed, and appropriately labeled hazardous waste container for flammable liquids. Do not mix with other incompatible waste streams.[1][2]

  • Sharps: Any contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, concentration, and associated hazards (e.g., Flammable Liquid, Irritant).

3. Storage of Waste:

  • Hazardous waste containers must be kept closed at all times, except when adding waste.

  • Store waste in a designated, well-ventilated, and secure satellite accumulation area away from sources of ignition.

4. Final Disposal:

  • All waste containing this compound is considered hazardous chemical waste.

  • The primary and recommended method of disposal is incineration at a licensed hazardous waste disposal facility.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase cluster_disposal Disposal Phase prep_area Designate Handling Area (Chemical Fume Hood) gather_materials Gather All Necessary Materials and PPE emergency_prep Verify Emergency Equipment (Eyewash, Shower, Spill Kit) don_ppe Don Appropriate PPE emergency_prep->don_ppe Proceed to Handling handle_compound Handle Compound (Weighing, Aliquoting) spill_management Spill Management Plan decontaminate Decontaminate Surfaces and Equipment handle_compound->decontaminate After Handling doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly segregate_waste Segregate Waste (Solid, Liquid, Sharps) wash_hands->segregate_waste Proceed to Disposal label_waste Label Waste Containers store_waste Store Waste Securely dispose_waste Arrange for Professional Hazardous Waste Disposal end Safe Completion dispose_waste->end End of Process

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.